PF-05180999
説明
特性
IUPAC Name |
4-(azetidin-1-yl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]imidazo[5,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N8/c1-11-27-15(17-18(29-6-3-7-29)24-10-26-30(11)17)13-9-25-28(2)16(13)14-5-4-12(8-23-14)19(20,21)22/h4-5,8-10H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGCHUKGBICQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394033-54-5 | |
| Record name | PF-05180999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394033545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-05180999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-05180999 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L84K4IEN9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Neuronal Mechanism of Action of PF-05180999
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05180999 is a potent and highly selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme.[1][2][3][4] This document provides a comprehensive technical overview of its mechanism of action in neurons, detailing its effects on intracellular signaling cascades and its functional consequences in preclinical models. The information presented herein is intended to support further research and development of PDE2A inhibitors for neurological and psychiatric disorders.
Core Mechanism of Action: PDE2A Inhibition
This compound exerts its pharmacological effects through the specific inhibition of PDE2A, a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3][5] By blocking the activity of PDE2A, this compound leads to an accumulation of these crucial second messengers within neurons.[5][6] This elevation in cAMP and cGMP levels subsequently modulates the activity of downstream signaling pathways, ultimately influencing neuronal function.
Quantitative Data: In Vitro Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound against PDE2A and other phosphodiesterase enzymes.
| Parameter | Value | Species | Reference |
| IC50 | 1.6 nM | Not Specified | [2] |
| IC50 | 1 nM | Not Specified | [1] |
| Ki | 4.2 nM | Rat | [2] |
| Ki | 8.4 nM | Dog | [2] |
| Ki | 5.5 nM | Monkey | [2] |
Table 1: In Vitro Potency of this compound against PDE2A
| PDE Subtype | IC50 (µM) | Selectivity (fold vs. PDE2A) | Reference |
| PDE10A1 | 2.03 | >1200 | [2] |
| PDE7B | 26.969 | >16850 | [2] |
| PDE11A4 | 50.09 | >31300 | [2] |
| PDE1B1 | >56.25 | >35150 | [2] |
| PDE3A1 | >56.25 | >35150 | [2] |
| PDE4D3 | >56.25 | >35150 | [2] |
| PDE5A1 | >56.25 | >35150 | [2] |
| PDE6 (bovine) | >56.25 | >35150 | [2] |
| PDE8B | >56.25 | >35150 | [2] |
| PDE9A1 | >56.25 | >35150 | [2] |
Table 2: Selectivity Profile of this compound against Various PDE Subtypes
Signaling Pathways Modulated by this compound in Neurons
The inhibition of PDE2A by this compound initiates a cascade of intracellular events, primarily through the potentiation of cAMP and cGMP signaling.
Upregulation of Cyclic Nucleotides
In hippocampal neuronal HT-22 cells, pretreatment with this compound has been shown to significantly increase the levels of both cAMP and cGMP, particularly under conditions of corticosterone-induced stress.[1][5] This effect has also been observed in vivo, where administration of this compound leads to elevated cGMP levels in the cortex, striatum, and hippocampus of mice.[2]
Downstream Effector Phosphorylation
The increased levels of cAMP and cGMP activate their respective downstream protein kinases, PKA and PKG. This leads to the phosphorylation of key substrates involved in neuronal function:
-
Vasodilator-stimulated phosphoprotein (VASP): this compound treatment increases the phosphorylation of VASP at Ser239 and Ser157, downstream targets of PKG.[5][6]
-
cAMP response element-binding protein (CREB): The compound also enhances the phosphorylation of CREB at Ser133, a critical transcription factor for neuronal plasticity and survival, which is a downstream target of PKA.[5][6]
Increased Brain-Derived Neurotrophic Factor (BDNF) Expression
The phosphorylation of CREB leads to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal survival, growth, and synaptic plasticity.[5][6]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro PDE2A Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE2A.
Methodology: A common method is a fluorescence polarization (FP) assay.
-
Materials: Recombinant human PDE2A enzyme, fluorescently labeled cGMP or cAMP substrate, assay buffer, 384-well plates, and a microplate reader capable of measuring fluorescence polarization.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted inhibitor to the wells of a 384-well plate.
-
Add the PDE2A enzyme to each well and incubate.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
After a defined incubation period, measure the fluorescence polarization.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
-
Measurement of cAMP and cGMP in Neuronal Cells
Objective: To quantify the intracellular levels of cAMP and cGMP in neuronal cells following treatment with this compound.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method.[1]
-
Cell Culture and Treatment:
-
Plate HT-22 hippocampal cells and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Induce cellular stress by adding corticosterone (B1669441) (e.g., 100 µM) and incubate for an appropriate duration.
-
-
Sample Preparation:
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
ELISA Procedure:
-
Use commercially available cAMP and cGMP ELISA kits.
-
Follow the manufacturer's instructions for the assay, which typically involves the use of a competitive immunoassay format.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentrations of cAMP and cGMP based on a standard curve.
-
Western Blotting for Downstream Effectors
Objective: To assess the phosphorylation status of VASP and CREB, and the expression level of BDNF in neuronal cells treated with this compound.
Methodology:
-
Sample Preparation: Prepare cell lysates as described in the cAMP/cGMP measurement protocol. Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for p-VASP (Ser239/157), p-CREB (Ser133), BDNF, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
In Vivo Reversal of NMDA Antagonist-Induced Deficits
Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine.[7]
Methodology: Radial Arm Maze (RAM) is a commonly used behavioral task.
-
Animals: Male rats are typically used.
-
Apparatus: An eight-arm radial maze.
-
Procedure:
-
Habituation and Training: Animals are first habituated to the maze and trained to find a food reward in specific arms.
-
Drug Administration:
-
Administer this compound (e.g., subcutaneously) at various doses.
-
After a specified pretreatment time, administer an NMDA receptor antagonist such as ketamine to induce cognitive deficits.
-
-
Testing:
-
Place the animal in the center of the maze and allow it to explore the arms to find the rewards.
-
Record the number of working memory errors (re-entry into an already visited arm) and reference memory errors (entry into an unbaited arm).
-
-
Data Analysis: Compare the number of errors between the different treatment groups.
-
Conclusion
This compound is a potent and selective PDE2A inhibitor that enhances neuronal cAMP and cGMP signaling. This leads to the activation of downstream pathways involving VASP, CREB, and BDNF, which are critical for neuroprotection and synaptic plasticity. Preclinical studies have demonstrated its potential to ameliorate cognitive deficits. The detailed mechanisms and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other PDE2A inhibitors for a range of neurological and psychiatric conditions. The development of this compound has been discontinued.[4][8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound / Pfizer [delta.larvol.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Technical Guide to the Therapeutic Potential of PF-05180999: A Selective PDE2A Inhibitor
Executive Summary: PF-05180999 is a potent, selective, and brain-penetrant small molecule inhibitor of phosphodiesterase 2A (PDE2A). Developed by Pfizer, it was identified as a preclinical candidate for treating cognitive impairment associated with schizophrenia and was later investigated for migraine.[1][2][3] The compound's mechanism of action centers on the inhibition of PDE2A, an enzyme that degrades the cyclic secondary messengers cAMP and cGMP, thereby enhancing cyclic nucleotide signaling in the brain.[4][5] Preclinical studies demonstrated promising pro-cognitive, anxiolytic, and antidepressant-like effects in various rodent models.[1][2][6] Despite a strong preclinical profile, clinical development was discontinued (B1498344) during Phase 1 trials due to safety concerns.[3][7] This guide provides a comprehensive technical overview of this compound, detailing its pharmacology, preclinical data, experimental methodologies, and clinical history for researchers and drug development professionals.
Introduction: PDE2A as a Therapeutic Target
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the cyclic nucleotides cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5] PDE2A, a dual-substrate enzyme, is unique in that its hydrolytic activity towards cAMP is allosterically activated by cGMP.[8] This positions PDE2A as a critical regulator of the crosstalk between cGMP and cAMP signaling pathways. PDE2A is highly expressed in brain regions crucial for cognition and emotional regulation, such as the cortex and hippocampus.[9] Dysregulation of these signaling pathways is implicated in the pathophysiology of several neuropsychiatric disorders. Therefore, inhibiting PDE2A to elevate cyclic nucleotide levels presents a rational therapeutic strategy for enhancing synaptic plasticity, neurotransmission, and neuronal survival.[4]
Pharmacological Profile of this compound
Mechanism of Action
This compound exerts its therapeutic effects by selectively binding to and inhibiting the catalytic site of the PDE2A enzyme.[4] This inhibition prevents the degradation of both cAMP and cGMP.[4][5] Because cGMP binding to the GAF-B regulatory domain of PDE2A increases its cAMP hydrolyzing activity, inhibition by this compound is particularly effective at increasing cAMP levels in cellular compartments where cGMP is also present.[8] The resulting elevation in cyclic nucleotides leads to the activation of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate transcription factors such as the cAMP response element-binding protein (CREB).[4][7] This cascade ultimately modulates gene expression, including that of Brain-Derived Neurotrophic Factor (BDNF), to improve neuronal function and resilience.[2][6][10]
Potency and Selectivity
This compound is a highly potent inhibitor of PDE2A with excellent selectivity over other PDE families, which is crucial for minimizing off-target effects.[4]
| Parameter | Species/Target | Value | Reference |
| IC₅₀ | Human PDE2A | 1.0 nM | |
| Human PDE2A | 1.6 nM | [cite: 4 from MedChemExpress] | |
| Rat PDE2A | 2.6 nM | [cite: 4 from MedChemExpress] | |
| Dog PDE2A | 5.2 nM | [cite: 4 from MedChemExpress] | |
| Monkey PDE2A | 3.4 nM | [cite: 4 from MedChemExpress] | |
| Kᵢ | Rat PDE2A | 4.2 nM | [cite: 4 from MedChemExpress] |
| Dog PDE2A | 8.4 nM | [cite: 4 from MedChemExpress] | |
| Monkey PDE2A | 5.5 nM | [cite: 4 from MedChemExpress] | |
| Selectivity | vs. PDE10A | >2000-fold | |
| Off-Target IC₅₀ | PDE10A1 | 2.03 µM | [cite: 4 from MedChemExpress] |
| PDE7B | 26.97 µM | [cite: 4 from MedChemExpress] | |
| PDE11A4 | 50.09 µM | [cite: 4 from MedChemExpress] | |
| Other PDEs | >56.25 µM | [cite: 4 from MedChemExpress] |
Preclinical Evidence of Therapeutic Potential
Preclinical studies in rodent models provided strong evidence for the therapeutic potential of this compound in treating cognitive deficits and mood disorders.
Pro-Cognitive Effects
This compound demonstrated efficacy in models of cognitive impairment relevant to schizophrenia.
| Model | Species | Dose / Route | Key Finding | Reference |
| NMDA Antagonist-Induced Deficit (Working Memory) | Rat | 0.032-0.32 mg/kg, s.c. | Reversed ketamine-induced working memory errors in a radial arm maze. | [cite: 4 from MedChemExpress, 6] |
| Contextual Fear Conditioning (Long-Term Memory) | Rat | 0.3 mg/kg, p.o. | Enhanced long-term memory consolidation. | [11] |
Anxiolytic and Antidepressant-Like Effects
The compound showed robust efficacy in mouse models of stress-induced anxiety and depression.[2][6]
| Model | Species | Key Behavioral Findings | Key Biochemical Findings (Hippocampus) | Reference |
| Restraint Stress | Mouse | Reduced immobility in Forced Swim & Tail Suspension Tests. Increased open arm time in Elevated Plus Maze. | Significantly increased levels of both cAMP and cGMP. | [2][6][12] |
Neuroprotective Effects
In vitro studies demonstrated that this compound could protect neurons from stress-induced damage. The compound protected HT-22 hippocampal cells against insults from the stress hormone corticosterone (B1669441).[2][6][10] This neuroprotective effect was associated with the stimulation of cAMP/cGMP signaling, increased phosphorylation of CREB, and elevated expression of BDNF.[2][6][10]
Pharmacokinetics and Metabolism
This compound was developed to have favorable pharmacokinetic properties for a CNS-targeted drug.
| Parameter | Species | Value / Finding | Reference |
| Brain Penetration | Rat | Unbound brain / unbound plasma ratio approaching unity. | [1] |
| Bioavailability | Rat | Good oral bioavailability. | [1] |
| Human Dose Prediction | - | Predicted average steady-state concentration from 30 mg once daily (q.d.). | [1] |
| - | Modified release formulation of 25 mg twice daily (b.i.d.) planned for clinical trials. | [1] | |
| CYP Interaction | - | Weak inducer of CYP3A4; no direct inhibition of major CYP enzymes. | [cite: 4 from MedChemExpress] |
Clinical Development and Discontinuation
This compound entered Phase 1 clinical trials for schizophrenia and migraine.[2][3] However, its development was ultimately halted.
| Trial ID | Indication | Status | Reason/Note | Reference |
| NCT01530529 | Healthy Volunteers | Completed | Assessed bioavailability of a modified-release formulation. | [2] |
| NCT01981486 | Migraine | Withdrawn | Multiple ascending dose study withdrawn prior to enrollment. | [2][7] |
| NCT01981499 | Migraine | Terminated | Study terminated prematurely due to safety concerns. | [2][7] |
The discontinuation of this compound during early-phase clinical trials, reportedly due to safety concerns, underscores the challenges of translating preclinical efficacy into viable therapeutics.[7]
Key Experimental Methodologies
In Vitro Neuroprotection Assay Protocol
This protocol outlines the method used to assess the neuroprotective effects of this compound against corticosterone (CORT)-induced cell damage in HT-22 hippocampal cells.[6][10][12]
-
Cell Culture: HT-22 hippocampal cells are cultured and seeded into 96-well plates.[12]
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).[2]
-
Induction of Injury: Corticosterone (CORT) is added to the media to induce cellular stress and damage.[6][10]
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Endpoint Measurement:
In Vivo Antidepressant/Anxiolytic Model Protocol
This protocol describes the use of a restraint stress model in mice to evaluate the antidepressant and anxiolytic-like properties of this compound.[6][12]
-
Animal Model: Male mice are subjected to a subacute restraint stress procedure (e.g., 2-4 hours daily for several days) to induce depression- and anxiety-like behaviors.[12]
-
Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally) before the final stress session or behavioral tests.
-
Behavioral Testing: A battery of tests is conducted to assess different behavioral domains:
-
Biochemical Analysis: Following behavioral testing, brain tissue (specifically the hippocampus) is collected to measure cAMP and cGMP levels to correlate behavior with target engagement.[6][12]
Summary and Future Outlook
This compound is a well-characterized, potent, and selective PDE2A inhibitor with a strong preclinical data package supporting its therapeutic potential for neuropsychiatric disorders. Its ability to modulate the cGMP-cAMP signaling nexus translated into robust pro-cognitive, antidepressant, and anxiolytic effects in animal models.
However, the discontinuation of its clinical development due to safety concerns highlights the inherent risks in drug development. While this compound itself may not proceed, the extensive preclinical work validates PDE2A as a tractable and promising target. Future research efforts may focus on developing new chemical entities targeting PDE2A with an improved safety profile, building on the foundational knowledge generated through the study of compounds like this compound. The exploration of PDE2A inhibitors remains a valuable endeavor for discovering novel treatments for emotional and cognitive disorders.[6][12]
References
- 1. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. PF 5180999 - AdisInsight [adisinsight.springer.com]
- 4. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Comprehensive analysis of PDE2A: a novel biomarker for prognostic value and immunotherapeutic potential in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. PDE2A - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
The PDE2A Inhibitor PF-05180999: A Technical Guide to its Interaction with cAMP/cGMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05180999 is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme responsible for the hydrolysis of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE2A, this compound elevates intracellular levels of both cAMP and cGMP, thereby modulating downstream signaling cascades. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data on its potency and efficacy. Detailed experimental methodologies for assessing its effects on the cAMP/cGMP signaling pathways are also provided. While initially investigated for cognitive disorders, schizophrenia, and migraine, the development of this compound was discontinued, with some clinical trials terminated due to safety concerns.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cAMP and cGMP. The PDE2A isoenzyme is a dual-substrate PDE, unique in that its activity is allosterically activated by cGMP, leading to an increased hydrolysis of cAMP. This positions PDE2A as a critical node in the crosstalk between the cGMP and cAMP signaling pathways. Inhibition of PDE2A presents a therapeutic strategy for conditions where enhancement of cyclic nucleotide signaling is desired. This compound was developed as a potent and selective inhibitor of PDE2A. This document serves as a technical resource for researchers, summarizing the quantitative data and experimental protocols related to the interaction of this compound with the cAMP/cGMP signaling pathways.
Mechanism of Action
This compound exerts its pharmacological effects by directly inhibiting the catalytic activity of the PDE2A enzyme. This inhibition leads to the accumulation of intracellular cAMP and cGMP, which in turn activate their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG). Activation of these kinases leads to the phosphorylation of various substrate proteins, including vasodilator-stimulated phosphoprotein (VASP) and cAMP response element-binding protein (CREB), culminating in diverse cellular responses.
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro and in vivo models.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of PDE2A with excellent selectivity against other phosphodiesterase isoforms.
| Target | IC50 (nM) | Ki (nM) | Species | Reference |
| PDE2A | 1.6 | - | Human | |
| PDE2A | 2.6 | 4.2 | Rat | |
| PDE2A | 5.2 | 8.4 | Dog | |
| PDE2A | 3.4 | 5.5 | Monkey | |
| PDE10A | 2030 | - | Human | |
| PDE11A4 | 50090 | - | Human | |
| PDE7B | 26969 | - | Human | |
| Other PDEs (1B1, 3A1, 4D3, 5A1, 6, 8B, 9A1) | >56250 | - | Various |
Table 1: In Vitro Potency and Selectivity of this compound.
In Vitro Effects on cAMP and cGMP Levels
In cellular assays, this compound demonstrates a dose-dependent increase in both cAMP and cGMP levels.
| Cell Line | Treatment | This compound Concentration (µM) | cGMP (% of Control) | cAMP (% of Control) | Reference |
| HT-22 | Corticosterone (B1669441) (100 µM) | 0.01 | ~150 | ~120 | [1] |
| HT-22 | Corticosterone (100 µM) | 0.1 | ~200** | ~140 | [1] |
| HT-22 | Corticosterone (100 µM) | 1 | ~250 | ~160 | [1] |
| *p < 0.05, **p < 0.01 vs. vehicle-treated corticosterone group. |
Table 2: Effect of this compound on Intracellular cGMP and cAMP Levels in HT-22 Cells.
In Vivo Effects on Brain cGMP Levels
Administration of this compound to mice resulted in a dose-dependent increase in cGMP levels in the brain.
| Animal Model | Route of Administration | Dose (mg/kg) | Brain Region | cGMP Fold Increase (vs. Vehicle) | Reference |
| Mouse | s.c. | 3 | Cortex | ~2.5 | [2] |
| Mouse | s.c. | 10 | Cortex | ~4 | [2] |
| Mouse | s.c. | 30 | Cortex | ~6 | [2] |
Table 3: In Vivo Effect of this compound on Mouse Brain cGMP Levels.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro PDE2A Inhibition Assay
This protocol describes a common method for determining the IC50 of an inhibitor against PDE2A.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human PDE2A enzyme, the substrate (e.g., [3H]-cAMP or [3H]-cGMP), and serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, add the assay buffer, this compound (or vehicle control), and PDE2A enzyme.
-
Initiation: Start the reaction by adding the radiolabeled substrate.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a PDE inhibitor cocktail or by boiling.
-
Separation: Separate the product ([3H]-AMP or [3H]-GMP) from the unreacted substrate using methods like scintillation proximity assay (SPA) beads or column chromatography.
-
Detection: Quantify the amount of product formed using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Measurement of Intracellular cAMP and cGMP Levels
This protocol outlines the measurement of cyclic nucleotides in cultured cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HT-22) in multi-well plates and allow them to adhere. Treat the cells with this compound or vehicle for a specified duration. In some experiments, cells may be co-treated with an agent to induce cellular stress (e.g., corticosterone).
-
Cell Lysis: Aspirate the culture medium and lyse the cells using a lysis buffer (e.g., 0.1 M HCl) to inactivate endogenous PDEs.
-
Sample Collection: Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris.
-
Quantification: Measure the concentration of cAMP and cGMP in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the cyclic nucleotide levels to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).
Western Blotting for Downstream Signaling Proteins
This protocol is for assessing the phosphorylation status of proteins downstream of PKA and PKG, such as VASP and CREB.
Methodology:
-
Sample Preparation: Prepare protein lysates from cells or tissues treated with this compound or vehicle.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-VASP Ser239, anti-phospho-CREB Ser133).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein levels of VASP or CREB.
Conclusion
This compound is a potent and selective inhibitor of PDE2A that effectively increases intracellular levels of both cAMP and cGMP. This activity has been demonstrated in both in vitro cellular models and in vivo animal studies. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the role of PDE2A and the therapeutic potential of its inhibitors. Despite its promising preclinical profile, the clinical development of this compound was halted due to safety concerns, highlighting the challenges in translating preclinical efficacy to clinical success for this class of compounds. Nevertheless, the study of this compound has contributed significantly to the understanding of PDE2A biology and its role in cyclic nucleotide signaling.
References
- 1. Radiosynthesis and Preclinical Evaluation of an 18F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Assessment of Local Phosphodiesterase Activity Using Tailored Cyclic Nucleotide–Gated Channels as Camp Sensors - PMC [pmc.ncbi.nlm.nih.gov]
PF-05180999: A Technical Overview of its Investigation in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05180999 is a potent, selective, and brain-penetrant inhibitor of phosphodiesterase 2A (PDE2A) that has been the subject of preclinical and clinical investigation for several neurological and psychiatric disorders.[1][2][3][4] Developed by Pfizer, this small molecule was primarily evaluated for its potential to treat cognitive impairment associated with schizophrenia.[1][4][5] Its mechanism of action, centered on the modulation of cyclic nucleotide signaling pathways, has also prompted research into its utility for other conditions, including migraine, depression, and anxiety.[6][7][8][9] This technical guide provides an in-depth overview of the research conducted on this compound, summarizing key quantitative data and experimental methodologies.
Core Mechanism of Action: PDE2A Inhibition
This compound exerts its pharmacological effects by inhibiting PDE2A, a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4][6] By blocking the action of PDE2A, this compound leads to an elevation of intracellular cAMP and cGMP levels, which in turn enhances neuronal signaling, synaptic plasticity, and neuronal survival.[4][10] This modulation of cyclic nucleotide signaling is hypothesized to underlie its potential therapeutic effects in various neurological disorders.
Signaling pathway of this compound via PDE2A inhibition.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency and Selectivity
| Target | Parameter | Value | Species | Reference |
| PDE2A | IC50 | 1.6 nM | Not Specified | [2] |
| PDE2A | IC50 | 1 nM | Not Specified | [3] |
| PDE2A | IC50 | 2.6 nM | Rat | [2] |
| PDE2A | IC50 | 5.2 nM | Dog | [2] |
| PDE2A | IC50 | 3.4 nM | Monkey | [2] |
| PDE2A | Ki | 4.2 nM | Rat | [2] |
| PDE2A | Ki | 8.4 nM | Dog | [2] |
| PDE2A | Ki | 5.5 nM | Monkey | [2] |
| PDE10A1 | IC50 | 2.03 µM | Not Specified | [2] |
| PDE7B | IC50 | 26.969 µM | Not Specified | [2] |
| PDE11A4 | IC50 | 50.09 µM | Not Specified | [2] |
| Other PDEs (1B1, 3A1, 4D3, 5A1, 6, 8B, 9A1) | IC50 | >56.25 µM | Not Specified | [2] |
Table 2: Preclinical Pharmacokinetics
| Parameter | Value | Species | Reference |
| Unbound Brain/Unbound Plasma Ratio | Approaching unity | Not Specified | [5] |
| Oral Bioavailability | Good | Not Specified | [5] |
Neurological Disorders Investigated
Cognitive Impairment in Schizophrenia
The primary intended clinical application for this compound was the treatment of cognitive impairment associated with schizophrenia.[1][5] Preclinical studies demonstrated its efficacy in rodent models relevant to this condition.
Experimental Protocols:
-
NMDA Antagonist-Induced Working Memory Deficits in Rats:
-
Model: Working memory deficits were induced in rats using NMDA receptor antagonists such as ketamine or MK-801.
-
Apparatus: A radial arm maze was used to assess working memory.
-
Procedure: this compound was administered (e.g., 0.032-0.32 mg/kg, s.c.) to evaluate its ability to reverse the working memory errors induced by the NMDA antagonist.
-
Outcome: this compound was shown to dramatically reduce the working memory errors produced by ketamine.[2][5]
-
Workflow for NMDA antagonist-induced working memory model.
-
Contextual Fear Conditioning in Rats:
-
Model: This model assesses long-term memory.
-
Procedure: Rats were administered this compound (0.3 mg/kg, oral) to evaluate its effect on memory consolidation.
-
Outcome: this compound was found to enhance long-term memory in this model.[10]
-
Clinical Development:
This compound entered Phase I clinical trials for schizophrenia; however, its development for this indication was discontinued (B1498344) in February 2013.[8]
Migraine
This compound was also investigated as a potential treatment for migraine.[7][8]
Clinical Development:
Two Phase I trials in healthy volunteers were planned to assess the safety, tolerability, and pharmacokinetics of this compound for migraine.[7][11] However, one trial (NCT01981499) was terminated prematurely due to safety concerns, and the other (NCT01981486) was withdrawn prior to participant enrollment.[7][12] The development for migraine was officially discontinued in August 2014.[8]
Depression and Anxiety
Preclinical research has explored the potential of this compound in models of depression and anxiety-like behaviors.[6][9]
Experimental Protocols:
-
Corticosterone-Induced Neuronal Cell Lesion:
-
Model: HT-22 hippocampal cells were treated with corticosterone (B1669441) to induce stress-related cell damage.
-
Procedure: The neuroprotective effects of this compound were measured by assessing cell viability and signaling pathways (cAMP/cGMP, VASP and CREB phosphorylation, BDNF expression).
-
Outcome: this compound demonstrated potent neuroprotective effects against corticosterone-induced insults.[6][9]
-
-
Restraint Stress Mouse Model:
-
Model: Mice were subjected to restraint stress to induce depression- and anxiety-like behaviors.
-
Apparatus: Forced swim test, tail suspension test, elevated plus maze, and hole-board test were used.
-
Procedure: The effects of this compound on behavioral despair and anxiety were evaluated.
-
Outcome: this compound displayed antidepressant- and anxiolytic-like effects, as indicated by reduced immobility time and increased exploration in the respective tests.[6][9]
-
These findings suggest that PDE2A is a viable target for the treatment of emotional disorders such as depression and anxiety.[6][9]
Clinical Trials Overview
The clinical development of this compound was limited to Phase I studies, which were ultimately discontinued.
Table 3: Summary of Clinical Trials
| Trial Identifier | Status | Indication | Phase | Purpose |
| NCT01530529 | Completed | Healthy Volunteers | Phase 1 | Safety, tolerability, and pharmacokinetics of single doses. |
| NCT01981486 | Withdrawn | Healthy Volunteers (for Migraine) | Phase 1 | Safety, tolerability, and pharmacokinetics of multiple doses.[11][12] |
| NCT01981499 | Terminated | Healthy Volunteers (for Migraine) | Phase 1 | Safety, tolerability, pharmacokinetics, and effects on histamine-induced wheal of a modified-release formulation.[12] |
Conclusion
This compound is a well-characterized, potent, and selective PDE2A inhibitor that has been studied in several neurological and psychiatric disorders. While its primary development for cognitive impairment in schizophrenia and migraine was discontinued, preclinical evidence suggests its potential utility in treating depression and anxiety. The data gathered from the investigations of this compound provide valuable insights into the therapeutic potential of PDE2A inhibition for central nervous system disorders. Further research in this area may lead to the development of new treatments for these challenging conditions.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medkoo.com [medkoo.com]
- 5. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. PF 5180999 - AdisInsight [adisinsight.springer.com]
- 9. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
An In-depth Technical Guide to PF-05180999 for Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-05180999 is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a critical role in regulating intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE2A, this compound elevates cAMP and cGMP levels, which are integral to neuronal signaling pathways involved in synaptic plasticity and memory formation.[1][2] This mechanism has positioned this compound as a compound of significant interest for research into cognitive enhancement, particularly in the context of neurological and psychiatric disorders characterized by cognitive deficits, such as schizophrenia.[3]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological profile, and a detailed summary of key preclinical and clinical findings. It is intended to serve as a resource for researchers and professionals in the field of drug development.
Core Mechanism of Action
Phosphodiesterase 2A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[2][4] These cyclic nucleotides are crucial second messengers in a multitude of cellular processes, including the activation of protein kinase A (PKA) and protein kinase G (PKG).[1] These kinases, in turn, phosphorylate downstream targets like the cAMP response element-binding protein (CREB), a transcription factor pivotal for synaptic plasticity and memory consolidation.[5][6]
This compound selectively binds to the catalytic site of PDE2A, preventing the degradation of cAMP and cGMP.[1] The resultant increase in cyclic nucleotide concentrations is hypothesized to enhance glutamatergic neurotransmission and strengthen synaptic plasticity, the cellular basis of learning and memory.[2]
Figure 1: this compound Mechanism of Action
Pharmacological Profile
This compound is characterized by its high potency and selectivity for PDE2A. The following tables summarize its key pharmacological parameters.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species/Target | Value | Reference |
| IC₅₀ | Human PDE2A | 1.0 nM | [7] |
| Human PDE2A | 1.6 nM | [8][9] | |
| Rat PDE2A | 2.6 nM | [8] | |
| Dog PDE2A | 5.2 nM | [8] | |
| Monkey PDE2A | 3.4 nM | [8] | |
| Kᵢ | Rat PDE2A | 4.2 nM | [8] |
| Dog PDE2A | 8.4 nM | [8] | |
| Monkey PDE2A | 5.5 nM | [8] | |
| Selectivity | Over PDE10A | >2000-fold | [7][9] |
| Over other PDEs | Weak activity (IC₅₀ > 2 µM) | [8] |
Table 2: Pharmacokinetic Properties
| Parameter | Finding | Reference |
| Brain Penetrance | Unbound brain/unbound plasma levels approaching unity | [3] |
| Bioavailability | Good oral bioavailability | [3] |
| Metabolism | Weak inducer of CYP3A4; no direct inhibition of major CYP enzymes | [8] |
Preclinical Research in Cognitive Enhancement
Preclinical studies have demonstrated the potential of this compound to ameliorate cognitive deficits in various animal models. A significant focus of this research has been its ability to reverse the effects of N-methyl-D-aspartate (NMDA) receptor antagonists, which are used to model cognitive impairment associated with schizophrenia.
Key Preclinical Findings
-
Reversal of Ketamine-Induced Working Memory Deficits: In a radial arm maze model, this compound (0.032-0.32 mg/kg, s.c.) significantly reduced working memory errors induced by ketamine in rats.[8][9]
-
Reversal of MK-801-Induced Effects: this compound was shown to reverse the effects of the NMDA antagonist MK-801 in electrophysiology and working memory models in rats.[3][9]
-
Enhancement of Long-Term Memory: At an oral dose of 0.3 mg/kg, this compound enhanced long-term memory in a contextual fear conditioning model in rats.[10]
-
Increased cGMP Levels: The compound produced a dose-dependent increase in cGMP levels in the cortex, striatum, and hippocampus of mice, without altering cAMP levels.[8][9]
-
Modulation of Synaptic Plasticity: this compound was found to increase long-term potentiation (LTP) in rat hippocampal slices, a key cellular mechanism underlying memory formation.[2]
Table 3: Summary of Preclinical Cognitive Enhancement Studies
| Study Type | Animal Model | Cognitive Domain | Key Finding | Dosage | Reference |
| Radial Arm Maze | Rat | Working Memory | Reversed ketamine-induced deficits | 0.1 and 0.32 mg/kg | [9] |
| Electrophysiology | Rat | Synaptic Plasticity | Reversed MK-801-induced disruption of cortical oscillations | 0.03 mg/kg | [3][9] |
| Contextual Fear Conditioning | Rat | Long-Term Memory | Enhanced memory consolidation | 0.3 mg/kg (oral) | [10] |
| Hippocampal Slices | Rat | Synaptic Plasticity | Increased Long-Term Potentiation (LTP) | N/A | [2] |
Experimental Protocols
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: An eight-arm radial maze.
-
Procedure:
-
Rats are habituated to the maze.
-
Training phase: Rats are trained to find food rewards in specific arms of the maze.
-
Testing phase:
-
Rats are administered this compound (or vehicle) via subcutaneous injection.
-
After a set pre-treatment time, ketamine is administered to induce a working memory deficit.
-
The rat is placed in the center of the maze and allowed to explore.
-
Working memory errors (re-entry into an already visited arm) are recorded.
-
-
-
Animals: Male Long-Evans rats.[11]
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock.
-
Procedure:
-
Training Day:
-
Testing Day (24 hours later):
-
Rats are returned to the same conditioning chamber (context).
-
No shocks are delivered.
-
Freezing behavior (a measure of fear memory) is recorded and analyzed.[11]
-
-
Figure 2: Preclinical Cognitive Testing Workflow
Other Preclinical Research
Beyond cognitive enhancement, this compound has been investigated for its potential neuroprotective, anxiolytic, and antidepressant-like effects, which are also linked to the modulation of cAMP/cGMP signaling pathways.
-
Neuroprotection: In HT-22 hippocampal cells, this compound demonstrated protective effects against corticosterone-induced insults by stimulating cAMP and cGMP signaling.[6][12] This was associated with increased expression of brain-derived neurotrophic factor (BDNF).[6]
-
Anxiolytic and Antidepressant-like Effects: In mouse models of stress, this compound displayed antidepressant- and anxiolytic-like effects, as measured by reduced immobility time in the forced swimming and tail suspension tests, and increased exploration in the elevated plus maze and hole-board tests.[6][12]
Clinical Research
This compound advanced into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy adult volunteers.[13] The initial development targeted schizophrenia and migraine.[14][15]
Table 4: Overview of this compound Clinical Trials
| Trial Identifier | Phase | Status | Indication | Key Details | Reference |
| NCT01981486 | Phase 1 | Withdrawn | Healthy Volunteers | Multiple ascending dose study to evaluate safety, tolerability, and pharmacokinetics. | [13][14][16] |
| NCT01981499 | Phase 1 | Terminated | Healthy Volunteers | Crossover study to evaluate a modified-release formulation. | [14][16] |
| NCT01530529 | Phase 1 | Completed | Healthy Volunteers | Bioavailability study of a modified-release formulation under fed and fasted conditions. | [14] |
The development of this compound was ultimately discontinued.[14][15] One Phase I trial for migraine was terminated due to safety concerns, and another was withdrawn before enrollment.[16][17]
Conclusion
This compound is a well-characterized, potent, and selective PDE2A inhibitor that has demonstrated pro-cognitive effects in a range of preclinical models. Its ability to modulate the cGMP/cAMP signaling pathways and enhance synaptic plasticity provides a strong rationale for its use as a research tool to investigate the mechanisms of cognition. While its clinical development was halted, the extensive preclinical data available for this compound make it a valuable pharmacological agent for researchers exploring PDE2A as a therapeutic target for cognitive disorders. Future research may focus on understanding the safety concerns that arose in clinical trials to inform the development of next-generation PDE2A inhibitors with improved therapeutic windows.
References
- 1. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of cGMP-metabolizing PDEs as target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke | Journal of Neuroscience [jneurosci.org]
- 6. academic.oup.com [academic.oup.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. PF 5180999 - AdisInsight [adisinsight.springer.com]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
The Critical Role of PDE2A Inhibition in Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in neuronal signaling. Its high expression in brain regions critical for cognition and emotional regulation, such as the hippocampus and cortex, has positioned it as a compelling therapeutic target for a range of neurological disorders. This technical guide provides an in-depth exploration of the role of PDE2A inhibition in neuroprotection, consolidating key preclinical and clinical findings. It details the underlying signaling pathways, presents quantitative data from pivotal studies, and offers comprehensive experimental protocols to aid in the design and execution of future research. The evidence presented herein strongly suggests that PDE2A inhibitors hold significant promise for the treatment of conditions such as stroke, Alzheimer's disease, and other neurodegenerative and psychiatric disorders by enhancing synaptic plasticity, promoting axonal sprouting, and mitigating the detrimental effects of neuroinflammation and oxidative stress.
Introduction: The PDE2A Enzyme and its Significance in the CNS
The phosphodiesterase (PDE) superfamily comprises a group of enzymes that regulate intracellular signaling by degrading cyclic nucleotides.[1] PDE2A, a member of this family, is unique in its ability to be allosterically activated by cGMP, which increases its hydrolysis of both cAMP and cGMP.[2] This positions PDE2A as a critical regulator of the intricate crosstalk between the cAMP and cGMP signaling pathways.[2]
Three splice variants of PDE2A have been identified: the soluble PDE2A1, and the membrane-associated PDE2A2 and PDE2A3.[3] The neuronal-specific PDE2A3 isoform is targeted to synaptic membranes through dual acylation, suggesting a key role in modulating synaptic function.[3] The high expression of PDE2A in brain regions integral to learning and memory, including the cortex, hippocampus, and striatum, underscores its importance in cognitive processes.[2][4] Dysregulation of PDE2A activity has been implicated in the pathophysiology of several neurological and psychiatric disorders, making its inhibition a promising therapeutic strategy.[5][6]
Signaling Pathways Modulated by PDE2A Inhibition
Inhibition of PDE2A leads to an increase in intracellular levels of both cAMP and cGMP, which in turn activates downstream signaling cascades crucial for neuroprotection and cognitive enhancement.[1] The primary pathways involved are the Protein Kinase A (PKA) and Protein Kinase G (PKG) pathways, which converge on the transcription factor cAMP response element-binding protein (CREB).[1][7]
The cAMP/PKA/CREB Pathway
Increased cAMP levels activate PKA, which then phosphorylates CREB at Serine 133.[8] Phosphorylated CREB (pCREB) is a key transcription factor that promotes the expression of genes involved in synaptic plasticity, neuronal survival, and axonal growth, such as brain-derived neurotrophic factor (BDNF).[8][9]
The cGMP/PKG/CREB Pathway
Elevated cGMP levels activate PKG, which can also lead to the phosphorylation of CREB, further amplifying the neuroprotective gene expression program.[10] The interplay between the cAMP and cGMP pathways, regulated by PDE2A, is thus critical for maintaining neuronal health and function.
References
- 1. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. PDE10 inhibition increases GluA1 and CREB phosphorylation and improves spatial and recognition memories in a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and PF-05180999 on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The phosphodiesterase type 2 inhibitor BAY 60-7550 reverses functional impairments induced by brain ischemia by decreasing hippocampal neurodegeneration and enhancing hippocampal neuronal plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Phosphodiesterase Inhibitor BAY 73-6691 on Expression/Phosphorylation of CREB and Expression of Amyloid Precursor Protein (APP) [repository.arizona.edu]
The PDE2A Inhibitor PF-05180999: A Technical Guide to its Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05180999 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a crucial role in regulating intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By preventing the degradation of these cyclic nucleotides, this compound has emerged as a significant pharmacological tool for investigating the role of cAMP/cGMP signaling in neuronal function. This technical guide provides an in-depth overview of the effects of this compound on synaptic plasticity, with a focus on its mechanism of action, quantitative effects on key signaling molecules, and its impact on long-term potentiation (LTP) and memory. The information presented herein is intended to support further research and drug development efforts targeting cognitive enhancement and the treatment of neuropsychiatric disorders.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the PDE2A enzyme. PDE2A is a dual-substrate phosphodiesterase, meaning it can hydrolyze both cAMP and cGMP. Inhibition of PDE2A by this compound leads to an accumulation of intracellular cAMP and cGMP in neuronal cells.[1][2] This elevation in second messenger levels activates downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate a variety of substrate proteins involved in synaptic plasticity.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on key biochemical markers and behavioral outcomes related to synaptic plasticity.
Table 1: Effects of this compound on Intracellular Second Messengers and Downstream Effector Phosphorylation
| Parameter | Experimental System | This compound Concentration/Dose | Observed Effect | Reference |
| cAMP Levels | Hippocampus of stressed mice | 3 mg/kg | Significantly increased | [1][3] |
| cGMP Levels | Hippocampus of stressed mice | 3 mg/kg | Significantly increased | [1][3] |
| VASP Phosphorylation (Ser239) | Corticosterone-treated HT-22 cells | 1 µM | Increased | [1][3] |
| VASP Phosphorylation (Ser157) | Corticosterone-treated HT-22 cells | 1 µM | Increased | [1][3] |
| CREB Phosphorylation (Ser133) | Corticosterone-treated HT-22 cells | 1 µM | Significantly increased | [1][3] |
| BDNF Expression | Corticosterone-treated HT-22 cells | 1 µM | Increased | [1][3] |
Table 2: Effects of this compound on Synaptic Plasticity and Memory
| Parameter | Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |
| Early Long-Term Potentiation (LTP) | Rat hippocampal slices | Concentration-dependent | Enhancement of early LTP | [4][5] |
| Long-Term Memory | Contextual Fear Conditioning (Rat) | 0.3 mg/kg (oral) | Enhanced long-term memory | [6] |
Experimental Protocols
In Vitro Analysis of Neuronal Cell Signaling
Objective: To determine the effect of this compound on cAMP, cGMP, VASP phosphorylation, CREB phosphorylation, and BDNF expression in a neuronal cell line.
Cell Line: HT-22 mouse hippocampal neuronal cells.
Protocol:
-
Cell Culture and Treatment:
-
HT-22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
To induce a stress-like state, cells are treated with corticosterone (B1669441) (e.g., 100 µM) for 24 hours.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and applied to the cell culture medium at the desired concentrations (e.g., 1 µM) for a specified pre-treatment time (e.g., 1 hour) before and during corticosterone exposure.
-
-
Biochemical Assays:
-
cAMP and cGMP Measurement: Intracellular cAMP and cGMP levels are quantified using commercially available Enzyme Immunoassay (EIA) kits according to the manufacturer's instructions.
-
Western Blotting for Protein Phosphorylation and Expression:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phospho-VASP (Ser239 and Ser157), total VASP, phospho-CREB (Ser133), total CREB, and BDNF.
-
After washing, membranes are incubated with appropriate HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
-
Ex Vivo Analysis of Long-Term Potentiation
Objective: To assess the effect of this compound on synaptic plasticity in hippocampal brain slices.
Protocol:
-
Hippocampal Slice Preparation:
-
Adult rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Transverse hippocampal slices (e.g., 400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
This compound is bath-applied at various concentrations to determine its effect on basal synaptic transmission and LTP.
-
-
LTP Induction and Measurement:
-
LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
-
fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
The slope of the fEPSP is analyzed to quantify the degree of potentiation.
-
In Vivo Analysis of Long-Term Memory
Objective: To evaluate the effect of this compound on memory consolidation in a behavioral paradigm.
Protocol:
-
Animals: Adult male Sprague-Dawley rats.
-
Drug Administration:
-
This compound is administered orally (p.o.) at a dose of 0.3 mg/kg at a specified time before the training session.
-
-
Contextual Fear Conditioning:
-
Training (Day 1):
-
Rats are placed in a conditioning chamber and allowed to explore for a baseline period (e.g., 2 minutes).
-
An unconditioned stimulus (US), typically a mild footshock (e.g., 0.5 mA for 2 seconds), is delivered.
-
The rat remains in the chamber for a short period post-shock (e.g., 30 seconds) before being returned to its home cage.
-
-
Testing (Day 2):
-
24 hours after training, rats are returned to the same conditioning chamber.
-
Freezing behavior (a fear response) is recorded for a set period (e.g., 5 minutes).
-
An increase in freezing time in the drug-treated group compared to the vehicle control group indicates enhanced long-term memory.
-
-
Visualizations
Signaling Pathways
References
- 1. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. matilda.science [matilda.science]
Preclinical Profile of PF-05180999: A Phosphodiesterase 2A Inhibitor for Cognitive Impairment in Schizophrenia
Introduction: PF-05180999 is a potent, selective, and brain-penetrant phosphodiesterase 2A (PDE2A) inhibitor developed by Pfizer.[1][2] It was investigated as a potential therapeutic agent to address the cognitive impairment associated with schizophrenia (CIAS).[2][3] PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in the central nervous system.[4] Inhibition of PDE2A is hypothesized to enhance synaptic plasticity and cognitive function by elevating intracellular levels of these cyclic nucleotides.[5] This document provides a detailed overview of the preclinical studies of this compound in models relevant to schizophrenia, summarizing its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. Although its clinical development for schizophrenia was discontinued, the preclinical data offers valuable insights into the therapeutic potential of PDE2A inhibition.[1]
Mechanism of Action: PDE2A Inhibition
This compound exerts its pharmacological effects by selectively inhibiting the PDE2A enzyme. PDE2A is highly expressed in brain regions associated with mood and emotional disorders, such as the forebrain.[4] By blocking the hydrolytic activity of PDE2A, this compound leads to an accumulation of intracellular cAMP and cGMP.[1][4] This elevation in cyclic nucleotides activates downstream signaling cascades, including the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) and cAMP Response Element-Binding protein (CREB), and subsequently increases the expression of Brain-Derived Neurotrophic Factor (BDNF).[1][4] This pathway is believed to underlie the neuroprotective and cognitive-enhancing effects observed in preclinical models.[4][5]
Preclinical Pharmacology
In Vitro Studies: Binding Affinity and Selectivity
This compound is a highly potent inhibitor of PDE2A with an IC50 of 1.6 nM.[6] It demonstrates significant selectivity for PDE2A over other phosphodiesterase families, including a 2000-fold greater selectivity for PDE2A compared to PDE10A. The compound binds effectively to PDE2A across multiple species, indicating its suitability for preclinical translational studies.[6]
| Parameter | Species | Value | Other PDE IC50 Values | Reference |
| IC50 | Human | 1.6 nM | PDE10A1: 2.03 µM | [6] |
| PDE7B: 26.97 µM | [6] | |||
| PDE11A4: 50.09 µM | [6] | |||
| PDE1B1, 3A1, 4D3, 5A1, 6, 8B, 9A1: >56.25 µM | [6] | |||
| Ki | Rat | 4.2 nM | [6] | |
| Dog | 8.4 nM | [6] | ||
| Monkey | 5.5 nM | [6] | ||
| IC50 | Rat | 2.6 nM | [6] | |
| Dog | 5.2 nM | [6] | ||
| Monkey | 3.4 nM | [6] |
Experimental Protocols: In Vitro Assays
-
Cell-Based Neuroprotection Assay: The neuroprotective effects of this compound were evaluated in hippocampal cells (HT-22).[1][4][7] Cells were subjected to insults from the stress hormone corticosterone (B1669441) (CORT) to induce lesions.[1][4] The potency of this compound in protecting these cells was measured by assessing cell viability and key biomarkers such as cAMP/cGMP levels, VASP and CREB phosphorylation, and BDNF expression following treatment.[1][4][7]
In Vivo Efficacy in Schizophrenia Models
This compound has demonstrated efficacy in rodent models designed to mimic the cognitive deficits observed in schizophrenia. A key finding is its ability to reverse the effects induced by N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801 and ketamine, which are used to model psychosis and cognitive impairment.[3][5]
| Animal Model | Species | Administration | Dose | Outcome | Reference |
| Ketamine-Induced Working Memory Deficit | Rat | s.c. | 0.032 - 0.32 mg/kg | Dose-dependently reversed working memory errors in a radial arm maze. | [6] |
| NMDA Antagonist-Induced Deficits | Rat | Oral | Not Specified | Reversed effects in electrophysiology and working memory models. | [3] |
| Contextual Fear Conditioning | Rat | Oral | 0.3 mg/kg | Enhanced long-term memory. | [5] |
| Restraint Stress Model | Mouse | Not Specified | Not Specified | Displayed antidepressant- and anxiolytic-like effects. | [4][7] |
Experimental Protocols: Key In Vivo Experiments
-
NMDA Antagonist-Induced Cognitive Deficits:
-
Animals: Male Sprague-Dawley rats were used.
-
Procedure: Cognitive deficits were induced by administering an NMDA antagonist such as ketamine or MK-801. This compound was administered prior to the antagonist.[3][6]
-
Behavioral Assay (Working Memory): A radial arm maze (RAM) was used to assess working memory.[6] The number of errors (e.g., re-entry into a previously visited arm) was recorded. Efficacy was determined by the reduction in errors in the this compound-treated group compared to the vehicle group.[6]
-
-
Contextual Fear Conditioning (CFC):
-
Animals: Rats were used to assess long-term memory enhancement.[5]
-
Procedure: On a training day, rats were placed in a conditioning chamber and received a foot shock. This compound (0.3 mg/kg, oral) was administered before training.[5]
-
Behavioral Assay (Memory Retrieval): On the following day, rats were returned to the same chamber, and freezing behavior (a measure of fear memory) was recorded. Increased freezing time indicated enhanced long-term memory.[5]
-
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies revealed that this compound has good oral bioavailability and favorable brain penetration, with unbound brain-to-plasma concentration ratios approaching unity.[3] These characteristics are essential for a centrally acting agent and supported its advancement into clinical evaluation.
| Parameter | Species | Value / Observation | Reference |
| Oral Bioavailability | Rat | Good | [3] |
| Brain Penetration | Rat | Unbound brain/unbound plasma levels approaching unity. | [3] |
| Effect on Brain cGMP | Mouse | Dose-responsive increases in brain cGMP levels. | [3] |
| Predicted Human Dose | - | 30 mg once daily (q.d.) or 25 mg twice daily (b.i.d.) for a modified-release formulation. | [3] |
Experimental Protocols: Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
-
PK Analysis: Following oral or intravenous administration of this compound to rodents, blood samples were collected at various time points. Plasma concentrations of the drug were determined using analytical methods like LC-MS/MS to calculate key parameters such as clearance, volume of distribution, and half-life.[8][9]
-
Brain Penetration: Brain and plasma samples were collected at specific time points post-dosing. The concentrations of this compound in both matrices were measured to determine the brain-to-plasma ratio.[3]
-
PD Biomarker Analysis: To confirm target engagement in the CNS, levels of cGMP were measured in brain tissue (cortex, striatum, hippocampus) of mice following acute administration of this compound.[6]
Conclusion
The preclinical data for this compound strongly supported its profile as a potent and selective PDE2A inhibitor with the potential to treat cognitive deficits in schizophrenia. It demonstrated robust in vitro potency, high selectivity, and favorable pharmacokinetic properties, including excellent brain penetration.[3][6] Furthermore, it showed clear efficacy in reversing pharmacologically-induced cognitive deficits in validated animal models.[3] While Phase 1 clinical trials were initiated, the development for schizophrenia and other indications was ultimately discontinued.[1][10] Nevertheless, the comprehensive preclinical evaluation of this compound validates PDE2A as a tractable target for developing novel therapeutics for central nervous system disorders characterized by cognitive dysfunction.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. The pharmacokinetics, pharmacodynamics, and safety of orally dosed INCB018424 phosphate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Investigating the Anxiolytic Effects of PF-05180999: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05180999 is a potent, highly selective, and brain-penetrant small molecule inhibitor of phosphodiesterase 2A (PDE2A).[1][2] Initially developed by Pfizer, this compound has been investigated for various central nervous system disorders.[3] Preclinical research has demonstrated its potential anxiolytic and antidepressant-like properties, positioning PDE2A as a promising therapeutic target for emotional disorders like anxiety and depression.[4][5] This technical guide provides an in-depth overview of the anxiolytic effects of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the underlying biological and experimental frameworks. Although clinical development for indications such as migraine and schizophrenia was discontinued (B1498344) in Phase I, the preclinical evidence supporting its anxiolytic profile remains significant for the scientific community.[3][6]
Mechanism of Action: PDE2A Inhibition and cAMP/cGMP Signaling
The primary mechanism through which this compound exerts its anxiolytic effects is the inhibition of the PDE2A enzyme.[2] PDE2A is a dual-substrate enzyme that hydrolyzes two critical intracellular second messengers: cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] By inhibiting PDE2A, this compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within neuronal cells, particularly in key brain regions like the hippocampus.[4][7]
This elevation in cyclic nucleotide levels activates downstream signaling cascades.[2] Increased cAMP and cGMP activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases, in turn, phosphorylate various substrate proteins, including Vasodilator-Stimulated Phosphoprotein (VASP) and the cAMP response element-binding protein (CREB).[2][6] The phosphorylation of CREB is a critical step that promotes the transcription of genes involved in neuroplasticity and cell survival, such as Brain-Derived Neurotrophic Factor (BDNF).[2][4] The enhancement of this signaling pathway is believed to counteract the neurobiological deficits induced by stress and contribute to the observed anxiolytic and neuroprotective effects.[2][6]
Preclinical Evidence and Data
The anxiolytic potential of this compound has been substantiated in preclinical mouse models of stress. In these studies, the compound demonstrated efficacy in well-established behavioral assays for anxiety.[2]
Pharmacological Profile
The in vitro potency and selectivity of this compound highlight its targeted action on the PDE2A enzyme.
| Parameter | Value | Reference |
| Target | Phosphodiesterase 2A (PDE2A) | [1] |
| IC₅₀ | 1 nM | [1] |
| Selectivity | >2000-fold over PDE10A | [1] |
Behavioral Studies: Elevated Plus Maze (EPM)
The anxiolytic-like effects of this compound were evaluated in mice subjected to a subacute restraint stress protocol. The Elevated Plus Maze (EPM) test, a standard paradigm for assessing anxiety, was used to measure behavioral changes.[2] Anxiolytic compounds typically increase the propensity of rodents to explore the open, more fear-inducing arms of the maze.
Treatment with this compound reversed the anxiety-like behavior induced by stress, as evidenced by a significant increase in exploration of the open arms.[2] Notably, these behavioral effects were observed at doses that did not impact the total locomotor activity of the animals, indicating that the anxiolytic action is specific and not a result of general central nervous system stimulation or inhibition.[2]
| Treatment Group | Dose (mg/kg) | % Open Arm Entries (vs. Stressed Vehicle) | % Time in Open Arms (vs. Stressed Vehicle) | Significance (Entries) | Significance (Time) |
| This compound | 1 | Significantly Increased | No Significant Change | p < 0.01 | - |
| This compound | 3 | Significantly Increased | Significantly Increased | p < 0.01 | p < 0.01 |
| Data summarized from Zhao et al., 2023.[2] The study reported significant increases compared to the vehicle-treated stressed group without providing exact mean ± SEM values in the text. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the procedures described in the key preclinical studies evaluating this compound.[2][7]
Subacute Restraint Stress Protocol
This model is used to induce a state of anxiety-like behavior in mice.
-
Animals: Male mice are used for the experiment (n=8 per group).
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Restraint: Mice are placed in well-ventilated 50-mL conical tubes, preventing movement, for 4 hours per day.
-
Duration: The restraint procedure is repeated for 2 consecutive days.
-
Drug Administration: Vehicle or this compound is administered (e.g., intraperitoneally) 30 minutes prior to the onset of the restraint stress on both days.
Elevated Plus Maze (EPM) Test
This test assesses anxiety-like behavior based on the conflict between exploration and fear of open spaces.
-
Apparatus: The maze consists of four arms (e.g., 30 cm long x 5 cm wide) set in a plus shape and elevated 40-50 cm above the floor. Two opposing arms are enclosed by high walls (e.g., 15 cm), while the other two arms are open.
-
Acclimation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate.
-
Procedure: Each mouse is placed individually in the center of the maze, facing an open arm.
-
Session Duration: The animal is allowed to freely explore the maze for a single 5-minute session.
-
Data Acquisition: The session is recorded by an overhead video camera. An automated tracking system (e.g., EthoVision XT) is used to analyze the number of entries into and the time spent in each arm.
-
Key Parameters: The primary measures of anxiolytic effect are the percentage of entries into the open arms ([Open Arm Entries / Total Arm Entries] x 100) and the percentage of time spent in the open arms ([Time in Open Arms / Total Time in All Arms] x 100).[2] An increase in these parameters suggests a reduction in anxiety.
-
Cleaning: The maze is thoroughly cleaned with an appropriate solution (e.g., 70% ethanol) between trials to eliminate olfactory cues.
References
- 1. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rodent behavioural test - Anxiety and depression - Elevated Plus Maze (EPM) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Brain Penetrance and Distribution of PF-05180999: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05180999 is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a critical role in cyclic nucleotide signaling within the central nervous system.[1] By preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), this compound has been investigated as a potential therapeutic agent for cognitive impairment associated with schizophrenia.[1] A crucial aspect of its therapeutic potential is its ability to effectively cross the blood-brain barrier and distribute to its target regions within the brain. This technical guide provides a comprehensive overview of the available data on the brain penetrance and distribution of this compound, compiled from preclinical and clinical studies.
Core Data Summary
Quantitative Data on Brain Penetrance and Distribution
The brain penetrance of this compound has been primarily characterized by its unbound brain-to-plasma concentration ratio (Kp,uu,brain), a key indicator of a drug's ability to cross the blood-brain barrier and reach its target in the central nervous system. Preclinical studies have demonstrated that this compound has excellent brain penetrance.
| Parameter | Value | Species | Method | Source |
| Unbound Brain-to-Plasma Concentration Ratio (Kp,uu,brain) | Approaching unity (≈1) | Preclinical models (rodents) | Pharmacokinetic studies | [1] |
The regional distribution of the PDE2A enzyme, the target of this compound, has been investigated in non-human primates and humans using the specific PET radiotracer ¹⁸F-PF-05270430. These studies reveal a heterogeneous distribution, with the highest concentrations in the striatum.
| Brain Region | Rank Order of Uptake (¹⁸F-PF-05270430) | Species | Method | Source |
| Putamen | 1 (Highest) | Rhesus Monkey, Human | PET Imaging | [2][3][4] |
| Caudate Nucleus | 2 | Rhesus Monkey, Human | PET Imaging | [2][3][4] |
| Nucleus Accumbens | 3 | Human | PET Imaging | [4] |
| Neocortical Regions | 4 | Rhesus Monkey, Human | PET Imaging | [3][4] |
| White Matter | 5 | Human | PET Imaging | [4] |
| Cerebellum | 6 (Lowest) | Rhesus Monkey, Human | PET Imaging | [3][4] |
Experimental Protocols
Determination of Unbound Brain-to-Plasma Concentration Ratio (Kp,uu,brain)
This protocol is a generalized procedure based on standard practices for determining the Kp,uu,brain of a novel compound.
1. Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Dosing: Administer this compound intravenously or orally at a defined dose.
2. Sample Collection:
-
At various time points post-dosing, collect blood samples via cardiac puncture or tail vein sampling into heparinized tubes.
-
Immediately following blood collection, euthanize the animals and perfuse the brain with ice-cold saline to remove blood contamination.
-
Excise the whole brain and homogenize it in a suitable buffer.
3. Determination of Unbound Fraction in Plasma (fu,p):
-
Determine the fraction of this compound unbound to plasma proteins using equilibrium dialysis or ultracentrifugation.
4. Determination of Unbound Fraction in Brain Homogenate (fu,brain):
-
Determine the fraction of this compound unbound in brain homogenate using equilibrium dialysis.
5. LC-MS/MS Analysis of this compound Concentrations:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma and brain homogenate.
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate this compound from the biological matrix.
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection.
6. Calculation of Kp,uu,brain:
-
Calculate the total brain-to-plasma concentration ratio (Kp) = C_brain_total / C_plasma_total.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu,brain) = Kp * (fu,p / fu,brain).
In Vivo PET Imaging of Brain Distribution
This protocol is based on the study of the PDE2A PET radiotracer ¹⁸F-PF-05270430 in non-human primates.[3][4]
1. Animal Model:
-
Species: Rhesus or Cynomolgus monkeys.
2. Radiotracer Administration:
-
Administer a bolus injection of ¹⁸F-PF-05270430 intravenously.
3. PET Scan Acquisition:
-
Perform a dynamic PET scan of the brain for a duration of up to 120 minutes.
-
Acquire arterial blood samples throughout the scan to measure the arterial input function.
4. Image Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) for various brain structures (e.g., putamen, caudate, cerebellum, cortical regions) on co-registered MRI scans.
-
Generate time-activity curves (TACs) for each ROI.
5. Kinetic Modeling:
-
Fit the TACs using appropriate kinetic models (e.g., two-tissue compartment model or multilinear analysis-1) to estimate the total volume of distribution (VT) in each brain region.
-
The cerebellum is often used as a reference region to calculate the binding potential (BP_ND), which reflects the density of available PDE2A enzymes.
Measurement of Brain cGMP Levels
This protocol is a general procedure for measuring cGMP in brain tissue following the administration of a PDE2A inhibitor.
1. Animal Model and Dosing:
-
Species: Male C57BL/6 mice.
-
Dosing: Administer this compound or vehicle control intraperitoneally or orally.
2. Tissue Collection:
-
At a specified time after dosing, euthanize the mice using focused microwave irradiation to prevent post-mortem changes in cyclic nucleotide levels.
-
Rapidly dissect the brain and isolate specific regions of interest (e.g., striatum, hippocampus, cortex).
3. Sample Preparation:
-
Homogenize the brain tissue samples in a lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Centrifuge the homogenates to pellet cellular debris.
4. cGMP Quantification:
-
Use a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit to measure the concentration of cGMP in the supernatants.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves a competitive binding reaction.
5. Data Analysis:
-
Generate a standard curve using known concentrations of cGMP.
-
Calculate the cGMP concentration in the brain tissue samples based on the standard curve and normalize to the total protein concentration of the sample.
Visualizations
Signaling Pathway of this compound
References
- 1. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 3. Preclinical Evaluation of 18F-PF-05270430, a Novel PET Radioligand for the Phosphodiesterase 2A Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Assessment of the Novel PDE2A PET Radiotracer 18F-PF-05270430 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PF-05180999: A Potent and Selective PDE2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05180999 is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a crucial role in cyclic nucleotide signaling within the central nervous system. By modulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), this compound has demonstrated potential therapeutic utility in preclinical models of cognitive impairment and other neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of this compound, intended to serve as a valuable resource for researchers and drug development professionals in the field of neuroscience.
Chemical Structure and Properties
This compound is a synthetic, small molecule with the IUPAC name 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1][2][3]triazine.[4] Its chemical structure is characterized by a complex heterocyclic core.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1][2][3]triazine | [4] |
| Molecular Formula | C₁₉H₁₇F₃N₈ | [3][5] |
| Molecular Weight | 414.40 g/mol | [3] |
| CAS Number | 1394033-54-5 | [3][5] |
| Appearance | Solid powder | [4] |
| Purity | >98% | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects through the selective inhibition of PDE2A.[4] PDE2A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[4] By inhibiting PDE2A, this compound leads to an elevation of intracellular cAMP and cGMP levels.[4] This modulation of cyclic nucleotide signaling is believed to underlie its effects on neuronal function.
The downstream signaling cascade involves the activation of the cAMP/cGMP-pVASP-CREB-BDNF pathway. Increased levels of cAMP and cGMP lead to the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) and cAMP response element-binding protein (CREB). Phosphorylated CREB then promotes the transcription of genes involved in synaptic plasticity and neuronal survival, including Brain-Derived Neurotrophic Factor (BDNF).
Biological Activity and Selectivity
This compound is a highly potent inhibitor of human PDE2A with a reported IC₅₀ of 1.6 nM.[6] Importantly, it demonstrates remarkable selectivity for PDE2A over other phosphodiesterase isoforms.
Table 2: In Vitro Inhibitory Activity of this compound against various Phosphodiesterases
| PDE Isoform | IC₅₀ (µM) | Selectivity vs. PDE2A |
| PDE2A | 0.0016 | - |
| PDE1B1 | >56.25 | >35,156-fold |
| PDE3A1 | >56.25 | >35,156-fold |
| PDE4D3 | >56.25 | >35,156-fold |
| PDE5A1 | >56.25 | >35,156-fold |
| PDE6 (bovine) | >56.25 | >35,156-fold |
| PDE7B | 26.969 | 16,856-fold |
| PDE8B | >56.25 | >35,156-fold |
| PDE9A1 | >56.25 | >35,156-fold |
| PDE10A1 | 2.03 | 1,269-fold |
| PDE11A4 | 50.09 | 31,306-fold |
Data compiled from publicly available sources.[6]
Pharmacokinetics
Preclinical studies in rats have shown that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier. An unbound brain-to-plasma ratio approaching unity has been reported, indicating efficient access to the central nervous system.[1]
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference(s) |
| Oral Bioavailability | Good | [1] |
| Unbound Brain/Plasma Ratio | ~1 | [1] |
Preclinical Efficacy
The pro-cognitive effects of this compound have been evaluated in rodent models of cognitive impairment. Notably, it has been shown to reverse working memory deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine, in the radial arm maze task in rats.[1]
Clinical Development and Safety
This compound entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[7] However, a study (NCT01981499) was terminated due to safety concerns.[2] The specific nature of these safety concerns has not been publicly disclosed in detail.
Experimental Protocols
Detailed experimental protocols for the in vitro and in vivo characterization of this compound can be found in the primary literature, particularly in the publication by Helal, C.J., et al. in the Journal of Medicinal Chemistry, 2018, volume 61, issue 3, pages 1001-1018.[1] These protocols include methodologies for:
-
In Vitro PDE Inhibition Assays: Standard methods utilizing purified recombinant human PDE enzymes and radiolabeled cyclic nucleotides ([³H]cAMP or [³H]cGMP) as substrates.
-
Pharmacokinetic Studies: In vivo studies in rodents involving oral and intravenous administration of this compound, followed by serial blood and brain tissue collection and analysis by LC-MS/MS.
-
In Vivo Behavioral Models: The radial arm maze task in rats to assess working memory, with cognitive deficits induced by NMDA receptor antagonists like ketamine.
Conclusion
This compound is a potent and selective PDE2A inhibitor with a well-defined mechanism of action and promising pro-cognitive effects in preclinical models. Its favorable pharmacokinetic profile, including brain penetrance, made it an attractive candidate for the treatment of cognitive impairments associated with neuropsychiatric disorders. However, its clinical development was halted due to undisclosed safety concerns. Despite this, this compound remains a valuable research tool for elucidating the role of PDE2A in cognitive function and for the development of novel therapeutics targeting this enzyme. Further investigation into the nature of the clinical safety findings is warranted to fully understand the therapeutic potential and risks associated with this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Collection - Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The PDE2A Inhibitor PF-05180999: A Technical Overview of its Role in Modulating Brain-Derived Neurotrophic Factor
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the phosphodiesterase 2A (PDE2A) inhibitor, PF-05180999, and its significant impact on the expression of Brain-Derived Neurotrophic Factor (BDNF). This document collates available preclinical data, details the experimental methodologies utilized in these studies, and presents the underlying signaling pathways.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the PDE2A enzyme.[1] PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in cellular signaling.[2] By inhibiting PDE2A, this compound leads to an accumulation of intracellular cAMP and cGMP. This elevation triggers a cascade of downstream signaling events, culminating in the increased expression of key neuroprotective proteins, including BDNF.[1][2]
Quantitative Data Summary
Preclinical studies have demonstrated the efficacy of this compound in mitigating stress-induced reductions in BDNF levels in neuronal cell cultures. The following tables summarize the key quantitative findings from a pivotal study utilizing the HT-22 mouse hippocampal cell line.
Table 1: Effect of this compound on Corticosterone-Induced Reduction of Phosphorylated CREB (pCREBser133) in HT-22 Cells [3]
| Treatment Group | This compound Concentration (µM) | Outcome | Significance |
| Corticosterone (100 µM) | - | Significant reduction of pCREBser133/CREB ratio | p < 0.01 |
| Corticosterone + this compound | 0.1 | Significant prevention of pCREBser133/CREB reduction | p < 0.05 |
| Corticosterone + this compound | 1 | Significant prevention of pCREBser133/CREB reduction | p < 0.01 |
Table 2: Effect of this compound on Corticosterone-Induced Reduction of BDNF Expression in HT-22 Cells [3]
| Treatment Group | This compound Concentration (µM) | Outcome | Significance |
| Corticosterone (100 µM) | - | Significant reduction of BDNF expression | p < 0.01 |
| Corticosterone + this compound | 0.1 | Reversal of corticosterone-induced BDNF reduction | p < 0.05 |
| Corticosterone + this compound | 1 | Reversal of corticosterone-induced BDNF reduction | p < 0.01 |
Signaling Pathway
The mechanism by which this compound upregulates BDNF involves a well-characterized signaling cascade. The inhibition of PDE2A initiates a series of intracellular events that ultimately influence gene transcription.
Experimental Protocols
The following sections detail the methodologies employed in the in vitro studies assessing the effect of this compound on BDNF.
Cell Culture and Treatment
-
Cell Line: HT-22, an immortalized mouse hippocampal neuronal cell line, was utilized.[1][3]
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Neuronal Stress: To simulate a stress environment, HT-22 cells were treated with 100 µM corticosterone.[3]
-
This compound Treatment: this compound was administered to the cell cultures at concentrations of 0.1 µM and 1 µM prior to the addition of corticosterone.[3]
Western Blot Analysis for BDNF and pCREB
-
Protein Extraction: Following treatment, cells were lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration was determined using a BCA protein assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Membranes were incubated overnight at 4°C with primary antibodies against BDNF, CREB, and phospho-CREB (Ser133). A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.
-
After washing with TBST, membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF
-
Sample Preparation: Cell culture supernatants or cell lysates were collected after the treatment period.
-
ELISA Procedure: A quantitative sandwich ELISA kit for BDNF was used according to the manufacturer's instructions.
-
Standards and samples were added to wells pre-coated with a BDNF-specific antibody.
-
After incubation and washing, a biotin-conjugated anti-BDNF antibody was added.
-
Following another incubation and wash step, streptavidin-HRP was added.
-
A substrate solution was then added, and the color development was stopped.
-
The optical density was measured at 450 nm using a microplate reader.
-
-
Quantification: BDNF concentrations in the samples were determined by comparing their absorbance to a standard curve generated with recombinant BDNF.
Conclusion
The available preclinical evidence strongly indicates that this compound effectively upregulates the expression of BDNF, particularly under conditions of cellular stress. This is achieved through the inhibition of PDE2A and the subsequent activation of the cAMP/cGMP-CREB signaling pathway. These findings highlight the therapeutic potential of this compound for neurological and psychiatric disorders where BDNF deficiency is a contributing factor. Further research, including more extensive in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic utility of this compound.
References
The Development of PF-05180999: A Technical Overview of a Pfizer Clinical Candidate
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
PF-05180999 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor that was under development by Pfizer for the treatment of nervous system disorders, including schizophrenia and migraine.[1][2] As a PDE2A inhibitor, this compound enhances cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP) signaling, pathways crucial for neuronal function and plasticity.[3][4][5] Preclinical studies demonstrated its potential to reverse cognitive deficits and produce antidepressant- and anxiolytic-like effects.[1][6] Despite promising early-stage results, the clinical development of this compound was discontinued (B1498344) in Phase 1.[2] This technical guide provides a comprehensive overview of the development history of this compound, detailing its discovery, mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Introduction: Targeting PDE2A for Neurological Disorders
Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, thereby playing a critical role in regulating intracellular cyclic nucleotide signaling.[3] The inhibition of PDE2A has been proposed as a therapeutic strategy for enhancing cognitive function and memory.[7] By elevating levels of cAMP and cGMP, PDE2A inhibitors can modulate synaptic plasticity and neuronal survival.[5] Pfizer's this compound emerged from a program aimed at developing brain-penetrant PDE2A inhibitors for neurological and psychiatric conditions.[1]
Discovery and Optimization
The discovery of this compound was guided by computational modeling to enhance the potency of an existing imidazotriazine core scaffold.[1] This structure-activity relationship (SAR) driven approach led to the identification of a preclinical candidate with high selectivity and favorable pharmacokinetic properties.[1]
Chemical Structure
-
IUPAC Name: 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1][6][8]triazine[5]
-
CAS Number: 1394033-54-5[5]
-
Molecular Formula: C₁₉H₁₇F₃N₈[8]
-
Molecular Weight: 414.39 g/mol [8]
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the PDE2A enzyme.[8] By blocking the hydrolytic activity of PDE2A, the compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell.[3] This elevation of second messengers activates downstream signaling cascades, including the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) and cAMP response element-binding protein (CREB), and ultimately increases the expression of Brain-Derived Neurotrotrophic Factor (BDNF).[3][6]
Preclinical Pharmacology
A series of in vitro and in vivo studies were conducted to characterize the pharmacological profile of this compound.
In Vitro Potency and Selectivity
This compound demonstrated high potency for the PDE2A enzyme with an IC₅₀ of 1 nM.[8] It exhibited significant selectivity, being 2000-fold more selective for PDE2A over PDE10A.[8]
Table 1: In Vitro PDE Selectivity of this compound
| PDE Isoform | IC₅₀ (µM) |
|---|---|
| PDE2A | 0.001 |
| PDE10A | >2 |
Data sourced from commercial suppliers.[5][8]
Preclinical Efficacy Models
In a corticosterone (B1669441) (CORT)-induced neuronal cell lesion model using HT-22 hippocampal cells, this compound demonstrated potent neuroprotective effects by stimulating cAMP and cGMP signaling.[3][6]
In restraint stress mouse models, this compound displayed antidepressant- and anxiolytic-like effects.[3][6] These behavioral effects were associated with the modulation of cAMP and cGMP signaling in the hippocampus.[3] Key findings include reduced immobility time in the forced swimming and tail suspension tests, and increased exploration in the elevated plus maze and hole-board tests.[6]
This compound was shown to reverse the cognitive deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists, such as MK-801 and ketamine, in working memory models in rats.[1] At an oral dose of 0.3 mg/kg, it enhanced long-term memory in a contextual fear conditioning model in rats.[7]
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies in rats revealed that this compound has good oral bioavailability and brain penetration, with unbound brain to unbound plasma levels approaching unity.[1]
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
|---|---|
| Brain/Plasma Ratio (unbound) | ~1 |
| Oral Bioavailability | Good |
Data from Helal et al., 2018.[1]
Clinical Development
This compound advanced into Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers.[9] The initial indication targeted was schizophrenia, with later exploration for migraine.[2]
Phase 1 Clinical Trials
At least three Phase 1 studies were initiated for this compound:
-
NCT01530529: A completed single-dose, open-label, crossover study to evaluate the relative bioavailability of a modified-release formulation under fed and fasted conditions.[4]
-
NCT01981499: A terminated placebo-controlled, crossover study to evaluate the safety, tolerability, pharmacokinetics, and effects on histamine-induced wheal of a modified-release formulation.[10]
-
NCT01981486: A withdrawn multiple ascending dose study to evaluate the safety, tolerability, and pharmacokinetics of this compound administered twice daily for 14 days.[9][10]
Discontinuation of Development
The development of this compound was discontinued in 2014.[2][5] One of the Phase 1 trials for migraine was terminated prematurely due to safety concerns, and another was withdrawn before participant enrollment.[10]
Experimental Protocols
In Vitro PDE Inhibition Assay
The potency and selectivity of this compound were likely determined using a high-throughput fluorescence polarization phosphodiesterase assay, a common method for screening PDE inhibitors.[3][11]
Corticosterone-Induced Neuronal Cell Lesion Model
This protocol involves treating HT-22 hippocampal cells with corticosterone to induce neuronal damage and assessing the protective effects of this compound.[3][6]
-
Cell Culture: HT-22 cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of this compound followed by exposure to corticosterone.
-
Assessment of Cell Viability: Cell viability is measured using assays such as MTT or LDH release.
-
Biochemical Analysis: Levels of cAMP, cGMP, pVASP, pCREB, and BDNF are quantified using ELISA and Western blotting.[3]
Restraint Stress Mouse Model
This in vivo model is used to evaluate the antidepressant and anxiolytic properties of drug candidates.[3][6]
-
Acclimation: Mice are acclimated to the housing conditions.
-
Restraint Stress: Mice are subjected to a period of restraint stress (e.g., 4 hours/day for 2 days).[3]
-
Drug Administration: this compound is administered to the mice (e.g., intraperitoneally at doses of 0.1, 1, and 3 mg/kg).[3]
-
Behavioral Testing: Antidepressant-like effects are assessed using the Forced Swim Test (FST) and Tail Suspension Test (TST). Anxiolytic-like effects are evaluated using the Elevated Plus Maze (EPM) and Hole-Board (HB) test.[3]
-
Neurochemical Analysis: Following behavioral testing, hippocampal tissue is collected to measure levels of cAMP and cGMP.[3]
Conclusion
The development of this compound represents a concerted effort by Pfizer to target the PDE2A enzyme for the treatment of complex neurological and psychiatric disorders. The compound demonstrated a promising preclinical profile, with high potency, selectivity, and efficacy in models of cognitive impairment, depression, and anxiety. However, the program was ultimately halted during Phase 1 clinical trials due to undisclosed safety concerns. The extensive preclinical data and the insights gained from the development of this compound continue to be valuable for the broader field of PDE2A inhibitor research and the ongoing quest for novel therapeutics for central nervous system disorders.
References
- 1. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF 5180999 - AdisInsight [adisinsight.springer.com]
- 3. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medkoo.com [medkoo.com]
- 6. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
PF-05180999: A Technical Overview of its High Selectivity for Phosphodiesterase 2A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of PF-05180999, a potent inhibitor of phosphodiesterase 2A (PDE2A). The document outlines the quantitative measures of its selectivity, the experimental methodologies used for these determinations, and the relevant cellular signaling pathways.
Core Selectivity Data
This compound demonstrates exceptional potency and selectivity for the PDE2A enzyme. With an IC50 value of approximately 1 to 1.6 nM for PDE2A, it stands out as a highly effective inhibitor.[1][2] Its selectivity is most pronounced when compared to other phosphodiesterase families, particularly PDE10A, against which it is over 2000-fold more selective.[1][3][4] The following table summarizes the inhibitory activity of this compound against a panel of PDE enzymes, highlighting its remarkable specificity for PDE2A.
| PDE Subtype | IC50 (µM) | Selectivity Fold (vs. PDE2A at 1.6 nM) |
| PDE2A | 0.0016 | 1 |
| PDE10A1 | 2.03 | ~1269 |
| PDE7B | 26.969 | ~16856 |
| PDE11A4 | 50.09 | ~31306 |
| PDE1B1 | >56.25 | >35156 |
| PDE3A1 | >56.25 | >35156 |
| PDE4D3 | >56.25 | >35156 |
| PDE5A1 | >56.25 | >35156 |
| PDE6 (bovine) | >56.25 | >35156 |
| PDE8B | >56.25 | >35156 |
| PDE9A1 | >56.25 | >35156 |
Data compiled from multiple sources.[2]
Signaling Pathway of PDE2A Inhibition
Phosphodiesterase 2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various cellular signaling pathways.[5][6] By inhibiting PDE2A, this compound prevents the degradation of cAMP and cGMP, leading to their increased intracellular concentrations.[5] This elevation in cyclic nucleotide levels activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn modulate a variety of cellular functions, including gene expression and neuronal activity.[5]
Experimental Protocols: Determination of Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) values for this compound against various phosphodiesterases are typically determined using in vitro enzyme assays. While the exact protocol for this compound's characterization is proprietary, a representative methodology based on a luminescence-based assay, such as the PDE-Glo™ Phosphodiesterase Assay, is described below.
Principle:
This assay quantifies PDE activity by measuring the amount of remaining cyclic nucleotide (cAMP or cGMP) after incubation with the PDE enzyme. The remaining cAMP or cGMP is used in a subsequent kinase reaction that depletes ATP. The amount of remaining ATP is then measured using a luciferase-based reaction, where the luminescent signal is inversely proportional to the PDE activity.
Materials:
-
Purified recombinant PDE enzymes (PDE2A and other subtypes)
-
This compound
-
cAMP or cGMP substrate
-
PDE-Glo™ Reaction Buffer
-
PDE-Glo™ Termination Buffer
-
PDE-Glo™ Detection Solution (containing a protein kinase)
-
Kinase-Glo® Reagent (containing luciferase)
-
Assay plates (e.g., 384-well white opaque plates)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer to achieve a range of final concentrations.
-
Enzyme Reaction Setup:
-
The purified PDE enzyme is diluted to a predetermined optimal concentration in the reaction buffer.
-
The diluted enzyme is added to the wells of the assay plate.
-
The serially diluted this compound or vehicle control is added to the respective wells.
-
The plate is pre-incubated to allow for the interaction between the inhibitor and the enzyme.
-
-
Reaction Initiation: The enzymatic reaction is initiated by adding the cAMP or cGMP substrate to all wells. The plate is then incubated at room temperature for a specified period.
-
Reaction Termination and Detection:
-
The PDE reaction is stopped by adding the termination buffer.
-
The detection solution is then added, initiating a kinase reaction that consumes ATP in proportion to the amount of remaining cyclic nucleotide.
-
After a brief incubation, the Kinase-Glo® reagent is added to measure the remaining ATP.
-
-
Data Acquisition and Analysis:
-
The luminescence of each well is measured using a plate-reading luminometer.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the control wells (containing no inhibitor).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with PF-05180999
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of PF-05180999, a potent and selective inhibitor of phosphodiesterase 2A (PDE2A). The methodologies outlined below are designed to assess the compound's enzymatic inhibition, neuroprotective effects in a cell-based model of stress, and its impact on downstream signaling pathways.
Introduction
This compound is a selective, brain-penetrant inhibitor of PDE2A, an enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE2A, this compound increases intracellular levels of these second messengers, which are crucial for a variety of cellular processes, including neuronal survival and plasticity.[3] This compound has been investigated for its therapeutic potential in neurological and psychiatric disorders.[1] The following protocols describe key in vitro experiments to evaluate the pharmacological profile of this compound.
Data Presentation
Quantitative Summary of this compound In Vitro Activity
| Parameter | Value | Species/System | Reference |
| IC50 | 1.0 - 1.6 nM | Human PDE2A | [3][4] |
| Ki | 4.2 nM | Rat PDE2A | [4] |
| Ki | 8.4 nM | Dog PDE2A | [4] |
| Ki | 5.5 nM | Monkey PDE2A | [4] |
| Selectivity | >2000-fold vs. PDE10A | Human | [2][3] |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of PDE2A, leading to an accumulation of intracellular cAMP and cGMP. This activates downstream signaling cascades, including the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) and cAMP response element-binding protein (CREB), ultimately leading to the increased expression of Brain-Derived Neurotrophic Factor (BDNF) and promoting cell survival.
Caption: Signaling pathway of this compound.
Experimental Protocols
In Vitro PDE2A Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to determine the IC50 value of this compound against recombinant human PDE2A using a fluorescence polarization (FP) assay.[3]
Materials:
-
Recombinant human PDE2A enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
This compound
-
DMSO
-
384-well, low-volume, black plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Reaction:
-
Add 5 µL of diluted this compound or vehicle (Assay Buffer with DMSO) to the wells of the 384-well plate.
-
Add 10 µL of diluted PDE2A enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the fluorescently labeled cGMP substrate solution.
-
Include controls:
-
No enzyme control: 10 µL of Assay Buffer instead of the enzyme solution.
-
100% activity control: 5 µL of vehicle instead of the test compound.
-
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the PDE2A Fluorescence Polarization Assay.
Neuroprotection Assay in HT-22 Cells
This protocol details a cell-based assay to evaluate the neuroprotective effects of this compound against corticosterone-induced cell stress in the murine hippocampal cell line, HT-22.[5][6][7]
Materials:
-
HT-22 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell Viability Assay Reagent (e.g., CCK-8, MTT)
-
Plate reader
Procedure:
-
Cell Culture: Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare dilutions of this compound in cell culture medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
-
Induction of Cell Stress: Add corticosterone to the wells to a final concentration of 100 µM to induce cell stress.[8]
-
Incubation: Incubate the plates for 24 hours.
-
Cell Viability Assessment:
-
Add the cell viability reagent (e.g., 10 µL of CCK-8 solution) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the concentration-response curve for this compound.
References
- 1. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Preparation of PF-05180999 for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05180999 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE2A, this compound elevates intracellular levels of these second messengers, which play crucial roles in neuronal signaling.[1] Preclinical studies have demonstrated its brain-penetrating capabilities and its potential in models of cognitive impairment, depression, and anxiety.[2][3][4] This document provides detailed protocols for the preparation and administration of this compound for use in rodent animal models, based on available preclinical data.
Mechanism of Action: PDE2A Inhibition
This compound exerts its pharmacological effects by selectively inhibiting the PDE2A enzyme. This inhibition leads to an accumulation of intracellular cAMP and cGMP.[1] The subsequent increase in these cyclic nucleotides activates a downstream signaling cascade involving Vasodilator-Stimulated Phosphoprotein (VASP) and cAMP Response Element-Binding protein (CREB), ultimately leading to increased expression of Brain-Derived Neurotrophic Factor (BDNF).[3][4] This pathway is implicated in neuroprotection and synaptic plasticity.[3][4]
Figure 1. Signaling pathway of this compound via PDE2A inhibition.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇F₃N₈ | [5] |
| Molecular Weight | 414.40 g/mol | [5] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage | -20°C for long term (months to years) | [5] |
In Vivo Study Parameters (Mouse Model)
| Parameter | Details | Reference |
| Species | Male C57BL/6 mice | [3] |
| Administration Route | Intraperitoneal (i.p.) injection | [3] |
| Doses | 0.3, 1, and 3 mg/kg | [3] |
| Dosing Volume | 10 mL/kg | [3] |
| Vehicle | 100% DMSO stock, diluted into 5% Kolliphor H15 in phosphate-buffered saline | [3] |
| Dosing Schedule | 30 minutes before restraint stress procedure for 2 days | [3] |
Preclinical Pharmacokinetics
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Administration in Mice
This protocol is adapted from studies investigating the antidepressant- and anxiolytic-like effects of this compound in mice.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Kolliphor® H15 (Solutol® H15)
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-30 gauge recommended)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Stock Solution Preparation (in 100% DMSO):
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the powder in 100% sterile DMSO to create a concentrated stock solution. The concentration of this stock will depend on the highest dose to be administered. For example, to achieve a 3 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume, the final concentration will be 0.3 mg/mL. A 10x or 100x stock solution can be prepared for serial dilutions.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Vehicle Preparation (5% Kolliphor H15 in PBS):
-
Prepare a 5% (w/v) solution of Kolliphor H15 in sterile PBS. For example, add 500 mg of Kolliphor H15 to 10 mL of PBS.
-
Warm the solution slightly and stir until the Kolliphor H15 is fully dissolved.
-
-
Working Solution Preparation:
-
Rapidly dilute the DMSO stock solution with the 5% Kolliphor H15 in PBS vehicle to the final desired dosing concentration. It is crucial to add the DMSO stock to the aqueous vehicle while stirring or vortexing to prevent precipitation of the compound.[3]
-
The final concentration of DMSO in the working solution should not exceed recommended limits for animal studies (typically <10%, with <1% being ideal for cell-based assays).[3]
-
Prepare fresh on the day of the experiment.[3]
-
Example Calculation for a 3 mg/kg dose:
-
For a 25g mouse, the total dose is 3 mg/kg * 0.025 kg = 0.075 mg.
-
The injection volume is 10 mL/kg * 0.025 kg = 0.25 mL.
-
The final concentration of the working solution is 0.075 mg / 0.25 mL = 0.3 mg/mL.
Figure 2. Workflow for preparing this compound for i.p. injection.
Protocol 2: Preparation of this compound for Oral (p.o.) Administration in Rats
This protocol is based on information from a study on the target engagement of this compound in rats. The exact ratios of the vehicle components were not precisely specified and may require optimization.
Materials:
-
This compound powder
-
N-Methyl-2-Pyrrolidone (NMP)
-
Polyethylene glycol 400 (PEG-400)
-
Ethanol
-
Deionized water
-
Sterile tubes
-
Oral gavage needles (appropriate size for rats)
-
Sterile syringes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
The literature mentions a vehicle consisting of NMP and a solution of PEG-400, water, and ethanol. One described ratio for the PEG-400 solution is 50:30:20 (PEG-400:H₂O:Ethanol).
-
Prepare the PEG-400 solution by combining the components in the specified ratio in a sterile tube and mixing thoroughly.
-
The final vehicle is a mixture of NMP and the PEG-400 solution. The literature suggests ratios of 10:40:50 or 10:60:30 of what is likely NMP to the PEG-400 solution components, but this is not explicitly clear and should be empirically determined. A starting point could be a 10% NMP in 90% of the 50:30:20 PEG-400:H₂O:Ethanol solution.
-
-
Dosing Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Add the NMP component of the vehicle to the powder and vortex until dissolved. NMP is a powerful solvent and should aid in the initial dissolution.
-
Gradually add the PEG-400/water/ethanol solution to the NMP/compound mixture while continuously vortexing to maintain a homogenous solution.
-
Prepare fresh on the day of administration.
-
Administration:
-
Administer the prepared solution to rats via oral gavage using a correctly sized feeding needle. Ensure the animal is properly restrained to prevent injury. The volume administered will depend on the target dose and the final concentration of the solution.
General Considerations for Animal Studies
-
Animal Welfare: All animal experiments should be conducted in accordance with the NIH Guide for the Care and Use of Laboratory Animals and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Vehicle Controls: Always include a vehicle-treated control group in your experimental design to account for any effects of the formulation itself.
-
Stability: As no specific stability data for this compound in these vehicles is available, it is strongly recommended to prepare the dosing solutions fresh on the day of the experiment.
-
Safety: Human clinical trials with this compound were discontinued (B1498344) due to safety concerns.[1] Researchers should handle the compound with appropriate personal protective equipment.
Conclusion
These protocols provide a foundation for the preparation of this compound for in vivo studies in rodents. The provided information on its mechanism of action and the detailed experimental procedures will aid researchers in designing and executing their studies. Due to the limited publicly available data on formulation optimization and pharmacokinetics, it is recommended that researchers conduct preliminary studies to confirm the suitability of the chosen vehicle and dosing regimen for their specific experimental context.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Optimal Dosage of PF-05180999 in Mouse Models of Anxiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05180999 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a crucial role in regulating cyclic nucleotide signaling in the brain.[1][2] By inhibiting PDE2A, this compound leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] This modulation of second messenger systems has been investigated for its therapeutic potential in various central nervous system disorders, including cognitive impairment and anxiety.[1][4] Preclinical studies have demonstrated that this compound exhibits anxiolytic-like effects in mouse models of stress-induced anxiety.[3]
These application notes provide a comprehensive overview of the optimal dosage of this compound for eliciting anxiolytic effects in mice, based on available preclinical data. Detailed protocols for inducing anxiety in mice and for the behavioral assessment of anxiety are also provided to facilitate the design and execution of in vivo studies.
Quantitative Data Summary
The anxiolytic efficacy of this compound has been evaluated in a restraint stress-induced anxiety model in mice. The following tables summarize the key findings from these studies.
Table 1: Efficacy of this compound in the Elevated Plus Maze (EPM) Test in Restraint-Stressed Mice
| Treatment Group | Dosage (mg/kg, i.p.) | Percentage of Open Arm Entries (%) | Percentage of Time Spent in Open Arms (%) |
| Vehicle Control | - | Data Not Provided | Data Not Provided |
| This compound | 1 | Significantly Increased | Data Not Provided |
| This compound | 3 | Significantly Increased | Significantly Increased |
Data extracted from Zhao et al., 2023.
Table 2: Efficacy of this compound in the Hole-Board (HB) Test in Restraint-Stressed Mice
| Treatment Group | Dosage (mg/kg, i.p.) | Time Spent Head-Dipping (s) |
| Vehicle Control | - | Data Not Provided |
| This compound | 3 | Significantly Increased |
Data extracted from Zhao et al., 2023.
Signaling Pathway
This compound exerts its anxiolytic effects by inhibiting the PDE2A enzyme. This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. These cyclic nucleotides then activate downstream signaling cascades, including the phosphorylation of cAMP response element-binding protein (CREB), which is implicated in neuroplasticity and the regulation of anxiety-related behaviors.
Experimental Protocols
The following protocols are based on the methodologies described in the study by Zhao et al. (2023) and other standard preclinical procedures.
Restraint Stress-Induced Anxiety Model
This model is used to induce a state of anxiety in mice through physical confinement.
Materials:
-
50 mL conical polypropylene (B1209903) tubes with ventilation holes.
-
Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Habituate the mice to the experimental room for at least 1 hour before the start of the procedure.
-
Gently place each mouse into a 50 mL conical tube with air holes. The tube should be large enough to hold the mouse without causing injury but small enough to restrict movement.
-
Restrain the mice for a period of 2 to 6 hours.
-
After the restraint period, return the mice to their home cages.
-
Behavioral testing is typically conducted 24 hours after the final restraint session.
Drug Preparation and Administration
Materials:
-
This compound powder.
-
Vehicle (e.g., 10% Dimethyl sulfoxide (B87167) (DMSO) in saline).
-
Sterile syringes and needles (27-30 gauge).
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentrations (1 mg/kg and 3 mg/kg).
-
Administer the this compound solution or vehicle via intraperitoneal (i.p.) injection.
-
The volume of injection should be approximately 10 mL/kg of body weight.
-
Administer the drug 30 minutes before the behavioral tests.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor. For mice, the arms are typically 30 cm long and 5 cm wide, with the closed arms having 15 cm high walls. The maze should be elevated to a height of 40-50 cm.
Procedure:
-
Habituate the mouse to the testing room for at least 30 minutes prior to the test. The room should be dimly lit.
-
Gently place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Thoroughly clean the maze with 70% ethanol (B145695) between each trial.
Hole-Board (HB) Test
The HB test assesses exploratory behavior and anxiety. Anxious animals tend to show reduced head-dipping behavior.
Apparatus:
-
A square board (e.g., 40 cm x 40 cm) with a number of equally spaced holes (e.g., 16 holes of 3 cm diameter).
Procedure:
-
Habituate the mouse to the testing room for at least 30 minutes.
-
Gently place the mouse in the center of the hole-board.
-
Allow the mouse to explore the board for 5 minutes.
-
Record the session with a video camera.
-
Analyze the recording for the number and duration of head-dips into the holes. A head-dip is typically defined as the animal inserting its head into a hole up to the level of its ears.
-
An increase in the time spent head-dipping is indicative of an anxiolytic effect.
-
Clean the apparatus thoroughly with 70% ethanol between each trial.
Experimental Workflow
The following diagram outlines the logical flow of an experiment designed to evaluate the anxiolytic effects of this compound in a mouse model of anxiety.
Conclusion
Based on the available preclinical data, this compound demonstrates clear anxiolytic-like effects in a mouse model of restraint-induced anxiety at doses of 1 mg/kg and 3 mg/kg administered intraperitoneally. The provided protocols offer a standardized framework for researchers to further investigate the anxiolytic potential of this compound and other PDE2A inhibitors. It is recommended that researchers optimize these protocols for their specific laboratory conditions and animal strains to ensure robust and reproducible results.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for PF-05180999 in Contextual Fear Conditioning Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05180999 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A).[1] PDE2A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers involved in various cellular signaling pathways.[1] By inhibiting PDE2A, this compound increases intracellular levels of cAMP and cGMP, which can modulate neuronal plasticity and cognitive processes.[2] Preclinical studies have demonstrated that this compound enhances long-term memory in a contextual fear conditioning model in rats, suggesting its potential as a therapeutic agent for cognitive deficits.[2]
These application notes provide a comprehensive overview of the use of this compound in contextual fear conditioning experiments, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its effects by inhibiting the PDE2A enzyme. This inhibition leads to an accumulation of intracellular cAMP and cGMP.[3] In the context of fear memory, this increase in cyclic nucleotides is believed to activate downstream signaling cascades, including Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases, in turn, can phosphorylate the cAMP response element-binding protein (CREB).[3] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and memory formation, such as Brain-Derived Neurotrophic Factor (BDNF).[3]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-05180999 Administration in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of PF-05180999, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, in rat studies. The information compiled herein is intended to guide researchers in designing and executing preclinical investigations into the pharmacokinetic and pharmacodynamic properties of this compound.
Data Presentation
The following tables summarize key quantitative data related to the administration and effects of this compound in rodent models.
Table 1: Administration Routes and Dosage Ranges for this compound in Rodent Studies
| Administration Route | Species | Dosage Range | Vehicle/Formulation | Reference |
| Oral (p.o.) | Rat | 0.3 mg/kg | 10:40:50 or 10:60:30 N-Methyl-2-Pyrrolidone (NMP):PEG-400:Water; or 50:30:20 PEG-400:H2O:Ethanol | [1][2][3] |
| Subcutaneous (s.c.) | Rat | 10 - 30 mg/kg | Not specified in available literature. A common vehicle for subcutaneous injection is sterile saline or a solution compatible with the compound's solubility. | |
| Intraperitoneal (i.p.) | Mouse | 0.3 - 3 mg/kg | Not specified in available literature. A common vehicle for intraperitoneal injection is sterile saline or a solution compatible with the compound's solubility. |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Preclinical Models
| Parameter | Species | Value/Observation | Route of Administration | Dosage | Reference |
| Oral Bioavailability | Rat | Good | Oral | Not Specified | [1] |
| Brain Penetration | Rat | Unbound brain/unbound plasma levels approaching unity | Not Specified | Not Specified | [1] |
| Effect on cGMP Levels (Hippocampus) | Mouse | Dose-dependent increase | Intraperitoneal | 0.3, 1, 3 mg/kg | |
| Effect on cAMP Levels (Hippocampus) | Mouse | Dose-dependent increase | Intraperitoneal | 0.3, 1, 3 mg/kg |
Note: Specific pharmacokinetic values such as AUC, Cmax, and T1/2 for this compound in rats are not publicly available in the reviewed literature. The data on cGMP and cAMP levels are from a study in mice, which is often used as a preliminary model for rat studies.
Experimental Protocols
The following are detailed protocols for the oral and subcutaneous administration of this compound to rats. These protocols are based on established best practices and information derived from studies involving this compound.
Protocol 1: Oral Administration of this compound via Gavage in Rats
1. Objective: To administer a precise oral dose of this compound to rats. An oral dose of 0.3 mg/kg has been shown to enhance long-term memory in a contextual fear conditioning model in rats.[2][3]
2. Materials:
-
This compound
-
Vehicle (select one):
-
10% N-Methyl-2-Pyrrolidone (NMP), 40% PEG-400, 50% Water
-
10% NMP, 60% PEG-400, 30% Water
-
50% PEG-400, 30% Water, 20% Ethanol[3]
-
-
Sterile water for injection or saline
-
Vortex mixer and/or sonicator
-
Analytical balance
-
Appropriately sized gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long, with a ball tip)
-
Syringes (1-3 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3. Procedure:
3.1. Dosing Solution Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound accurately.
-
In a suitable container, dissolve the this compound in the chosen vehicle. Use a vortex mixer and/or sonicator to ensure complete dissolution. Prepare the solution fresh on the day of the experiment.
3.2. Animal Preparation and Dosing:
-
Weigh each rat immediately before dosing to determine the precise volume to be administered. The typical dosing volume for oral gavage in rats is 5-10 mL/kg.
-
Properly restrain the rat. This can be done by firmly grasping the animal over the shoulders and back, ensuring the forelimbs are immobilized. The head should be held steady.
-
Measure the gavage needle against the rat to determine the correct insertion length (from the tip of the nose to the last rib). Mark this length on the needle.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle has reached the predetermined depth, administer the solution slowly and steadily.
-
After administration, gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress for at least 15-30 minutes.
Protocol 2: Subcutaneous Administration of this compound in Rats
1. Objective: To administer a subcutaneous dose of this compound to rats. Doses of 10 mg/kg and 30 mg/kg have been used in rat studies.
2. Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, or a vehicle in which this compound is soluble and is biocompatible for subcutaneous injection)
-
Vortex mixer and/or sonicator
-
Analytical balance
-
Sterile syringes (1 mL) and needles (e.g., 23-25 gauge)
-
70% ethanol
-
PPE: lab coat, gloves, safety glasses
3. Procedure:
3.1. Dosing Solution Preparation:
-
Prepare the dosing solution as described in Protocol 1, section 3.1, using a sterile vehicle suitable for subcutaneous injection. Ensure the final solution is sterile.
3.2. Animal Preparation and Dosing:
-
Weigh each rat to determine the injection volume. The maximum recommended volume for a single subcutaneous injection site in a rat is 5 mL/kg.
-
Restrain the rat.
-
Select an injection site, typically the loose skin over the back, between the shoulder blades.
-
Wipe the injection site with 70% ethanol.
-
Pinch the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body. Be careful not to puncture through the other side of the skin fold.
-
Aspirate gently by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new site.
-
If no blood is aspirated, inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the rat to its cage and monitor for any adverse reactions.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for a Behavioral Study in Rats
Caption: Experimental workflow for a rat behavioral study.
References
- 1. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of PF-05180999
These application notes provide detailed protocols for assessing the in vitro efficacy of PF-05180999, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, using the Cell Counting Kit-8 (CCK-8) and Lactate Dehydrogenase (LDH) assays. These assays are fundamental for evaluating the compound's protective effects against cellular stress and its potential cytotoxicity.
Introduction to this compound
This compound is a brain-penetrant inhibitor of PDE2A, an enzyme that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3][4][5] By inhibiting PDE2A, this compound increases intracellular levels of these second messengers, which are crucial for various cellular functions, including neuronal survival and plasticity.[1][6][7][8] In vitro studies have demonstrated its neuroprotective effects in models of cellular stress, such as corticosterone (B1669441) (CORT)-induced damage in hippocampal cells (HT-22).[1][6][8]
Mechanism of Action of this compound
This compound exerts its therapeutic effects by modulating the cAMP/cGMP signaling pathway. Inhibition of PDE2A leads to an accumulation of cAMP and cGMP, which in turn activates downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG). This cascade can lead to the phosphorylation of cAMP response element-binding protein (CREB) and the subsequent expression of neuroprotective genes like brain-derived neurotrophic factor (BDNF).[1][6][7]
Data Presentation
Table 1: In Vitro Efficacy of this compound on cAMP and cGMP Levels
| Treatment Group | cAMP Level (relative to control) | cGMP Level (relative to control) | Cell Line | Reference |
| Control | 1.0 | 1.0 | HT-22 | [6] |
| Stress (CORT) | Decreased | Decreased | HT-22 | [6] |
| This compound (3 mg/kg in vivo) | Significantly Increased | Significantly Increased | Mouse Hippocampus | [6] |
Note: In vivo data is presented as a proxy for the expected in vitro effect on second messenger levels.
Table 2: In Vitro Neuroprotective Effects of this compound
| Assay | Endpoint Measured | Effect of this compound | Cell Line | Reference |
| CCK-8 | Cell Viability | Increased in the presence of CORT | HT-22 | [6] |
| Western Blot | VASP Phosphorylation | Increased | HT-22 | [1][6] |
| Western Blot | CREB Phosphorylation | Increased | HT-22 | [1][6] |
| ELISA/qPCR | BDNF Expression | Increased | HT-22 | [1][6] |
Experimental Protocols
CCK-8 Assay for Cell Viability
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.[9][10] It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye.[11] The amount of formazan generated is directly proportional to the number of living cells.
Materials:
-
HT-22 hippocampal cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Corticosterone (CORT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).[12]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Drug Treatment:
-
Prepare stock solutions of this compound and CORT in DMSO.
-
Dilute this compound to various concentrations (e.g., 0.01 to 10 µM) in cell culture medium.[6]
-
Pre-treat the cells with different concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
-
Stress Induction: After pre-treatment, add CORT (e.g., 200 µM) to the appropriate wells to induce cellular stress.
-
Incubation: Incubate the plate for another 24 hours.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[12]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage of the control group.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon membrane damage.[15] The amount of LDH in the supernatant is proportional to the number of lysed cells.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. mirrorreview.com [mirrorreview.com]
- 11. ucallmlabs.com [ucallmlabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. LDH cytotoxicity assay [protocols.io]
Application Notes and Protocols for Measuring cAMP and cGMP Levels Following PF-05180999 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05180999 is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A).[1][2][3] The PDE2A enzyme hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in a variety of signal transduction pathways.[3][4] Inhibition of PDE2A by this compound leads to an increase in the intracellular concentrations of both cAMP and cGMP, thereby modulating downstream signaling cascades.[3][5] These application notes provide detailed protocols for the quantification of intracellular cAMP and cGMP levels in response to this compound treatment, enabling researchers to accurately assess its pharmacological effects.
Mechanism of Action of this compound
This compound exerts its biological effects by specifically inhibiting the enzymatic activity of PDE2A.[1] PDE2A is a dual-substrate phosphodiesterase, meaning it can hydrolyze both cAMP and cGMP.[4] By blocking the action of PDE2A, this compound prevents the degradation of these cyclic nucleotides, leading to their accumulation within the cell. This elevation in cAMP and cGMP levels can influence a wide range of cellular processes, including neuronal signaling, synaptic plasticity, and inflammatory responses.[3][6]
References
- 1. arborassays.com [arborassays.com]
- 2. content.abcam.com [content.abcam.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Frontiers | Upregulation of Phosphodiesterase 2A Augments T Cell Activation by Changing cGMP/cAMP Cross-Talk [frontiersin.org]
- 5. cloud-clone.com [cloud-clone.com]
- 6. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of pVASP and pCREB in Response to PF-05180999
These application notes provide a detailed protocol for the analysis of Phospho-VASP (pVASP) and Phospho-CREB (pCREB) levels by Western blot in cellular models following treatment with PF-05180999, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor.[1][2] This document is intended for researchers, scientists, and drug development professionals investigating the cellular effects of PDE2A inhibition.
Introduction
This compound is a brain-penetrant inhibitor of PDE2A with high selectivity, demonstrating an IC50 of approximately 1.6 nM.[1][2] By inhibiting PDE2A, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to the activation of downstream signaling pathways.[3][4] This includes the phosphorylation of key proteins such as Vasodilator-Stimulated Phosphoprotein (VASP) and cAMP Response Element-Binding protein (CREB).[3] VASP phosphorylation, typically at Ser157 and Ser239, is a marker of PKA and PKG activity, respectively, while CREB phosphorylation at Ser133 is a crucial step in the regulation of gene expression in response to cAMP signaling.[3][5]
Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including their phosphorylated forms, in complex biological samples.[6] This protocol outlines the methodology for treating cells with this compound and subsequently performing a Western blot to analyze the changes in pVASP (Ser157/Ser239) and pCREB (Ser133) levels.
Data Presentation
The following table summarizes the expected quantitative changes in pVASP and pCREB levels in response to this compound treatment, based on available literature. These values are indicative and may vary depending on the cell type, experimental conditions, and antibody efficacy.
| Treatment Group | This compound Concentration (µM) | Target Protein | Fold Change vs. Control (Vehicle) | Reference |
| Control | 0 (Vehicle) | pVASP (Ser239) | 1.0 | [3] |
| Treated | 0.1 | pVASP (Ser239) | Significantly Increased | [3] |
| Treated | 1 | pVASP (Ser239) | Significantly Increased | [3] |
| Control | 0 (Vehicle) | pVASP (Ser157) | 1.0 | [3] |
| Treated | 1 | pVASP (Ser157) | Significantly Increased | [3] |
| Control | 0 (Vehicle) | pCREB (Ser133) | 1.0 | [3] |
| Treated | 0.1 | pCREB (Ser133) | Significantly Increased | [3] |
| Treated | 1 | pCREB (Ser133) | Significantly Increased | [3] |
Signaling Pathway
Caption: this compound inhibits PDE2A, increasing cAMP and cGMP, leading to VASP and CREB phosphorylation.
Experimental Workflow
References
Application Notes and Protocols for PF-05180999 in HT-22 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05180999 is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE2A, this compound effectively elevates intracellular levels of these second messengers, thereby modulating downstream signaling pathways. In the context of HT-22 murine hippocampal cells, a widely used in vitro model for studying neuronal function and dysfunction, this compound has demonstrated neuroprotective effects, particularly against corticosterone-induced cellular stress. These application notes provide detailed protocols for the use of this compound in HT-22 cell culture experiments, including cell culture and maintenance, experimental procedures, and downstream analysis techniques.
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the PDE2A enzyme. This inhibition leads to an accumulation of intracellular cAMP and cGMP. In HT-22 cells, this increase in cyclic nucleotides activates downstream signaling cascades, including the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) and cAMP response element-binding protein (CREB), and ultimately enhances the expression of Brain-Derived Neurotrophic Factor (BDNF).[1] This pathway plays a crucial role in promoting neuronal survival and plasticity.
Caption: Signaling pathway of this compound in HT-22 cells.
Quantitative Data Summary
| Parameter | Treatment Group | Concentration | Result | Reference |
| Cell Viability | This compound + Corticosterone | 0.1 µM | Significant protection | [1] |
| This compound + Corticosterone | 1 µM | Significant protection | [1] | |
| cAMP Levels | This compound + Corticosterone | 0.1 µM | Increased | [1] |
| This compound + Corticosterone | 1 µM | Increased | [1] | |
| cGMP Levels | This compound + Corticosterone | 0.1 µM | Increased | [1] |
| This compound + Corticosterone | 1 µM | Increased | [1] | |
| p-VASP (Ser239) | This compound + Corticosterone | 1 µM | Increased | [1] |
| p-CREB (Ser133) | This compound + Corticosterone | 1 µM | Increased | [1] |
| BDNF Expression | This compound + Corticosterone | 1 µM | Increased | [1] |
Experimental Protocols
HT-22 Cell Culture
Materials:
-
HT-22 mouse hippocampal cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thawing: Thaw cryopreserved HT-22 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer to a T-75 flask.
-
Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed into new flasks or plates at a desired density (e.g., 1:3 to 1:6 split ratio).
Caption: General workflow for HT-22 cell culture.
This compound Treatment and Corticosterone-Induced Stress Model
Materials:
-
This compound (stock solution in DMSO)
-
Corticosterone (stock solution in ethanol (B145695) or DMSO)
-
HT-22 cells seeded in appropriate culture plates
-
Serum-free DMEM
Protocol:
-
Cell Seeding: Seed HT-22 cells in 96-well plates (for viability assays), 24-well plates (for ELISA), or 6-well plates (for western blotting) at a density of 1 x 10^4 cells/cm^2 and allow them to adhere overnight.
-
Serum Starvation: Before treatment, replace the complete growth medium with serum-free DMEM and incubate for at least 4 hours.
-
This compound Pre-treatment: Prepare working solutions of this compound in serum-free DMEM from the stock solution. A final DMSO concentration should be kept below 0.1%. Add the desired concentrations of this compound (e.g., 0.1 µM, 1 µM) to the cells and incubate for 1 hour.
-
Corticosterone Treatment: Prepare a working solution of corticosterone in serum-free DMEM. Add corticosterone to the wells (final concentration, e.g., 100 µM) and incubate for 24 hours to induce cellular stress.[2] Include appropriate vehicle controls (DMSO).
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Protocol:
-
Following the 24-hour corticosterone treatment, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
cAMP and cGMP Measurement (ELISA)
Materials:
-
cAMP and cGMP ELISA kits
-
Cell lysis buffer (provided in the kit or 0.1 M HCl)
-
Plate reader capable of reading absorbance at the wavelength specified by the kit manufacturer.
Protocol:
-
After treatment, aspirate the medium and lyse the cells in the 24-well plates using the cell lysis buffer provided in the ELISA kit.
-
Collect the cell lysates and centrifuge at 600 x g for 10 minutes at 4°C to pellet cellular debris.
-
Perform the cAMP and cGMP ELISAs on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentrations of cAMP and cGMP based on the standard curve.
Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-VASP, anti-VASP, anti-p-CREB, anti-CREB, anti-BDNF, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment in 6-well plates, wash cells with ice-cold PBS and lyse with 100-150 µL of RIPA buffer. Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (β-actin or GAPDH).
Caption: Workflow for this compound experiments in HT-22 cells.
References
Application Notes and Protocols for PF-05180999 in Mouse Restraint Stress Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing PF-05180999, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, in a restraint stress model in mice to investigate its potential therapeutic effects on stress-related disorders.
Introduction
Restraint stress is a widely used preclinical model to induce physiological and behavioral changes in rodents that mimic aspects of stress-related disorders in humans, such as anxiety and depression.[1][2][3] this compound is a brain-penetrant PDE2A inhibitor that has been investigated for its potential in treating central nervous system disorders.[4][5] PDE2A is an enzyme that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers involved in various cellular functions.[6] By inhibiting PDE2A, this compound increases intracellular levels of cAMP and cGMP, which can modulate neuronal function and plasticity.[7][8][9] Preclinical studies have shown that this compound exhibits antidepressant- and anxiolytic-like effects in stressed mice, making it a compound of interest for stress-related research.[7][8]
Mechanism of Action
This compound acts as a selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme.[4] PDE2A is responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] Inhibition of PDE2A by this compound leads to an accumulation of intracellular cAMP and cGMP in the brain, particularly in regions like the hippocampus.[7][8] This elevation in cyclic nucleotides can activate downstream signaling pathways, including protein kinase A (PKA) and protein kinase G (PKG), which in turn can phosphorylate transcription factors like the cAMP response element-binding protein (CREB).[6][7] This signaling cascade is believed to underlie the neuroprotective and behavioral effects of this compound in the context of stress.[7][8]
Signaling Pathway of this compound Action
References
- 1. Physical restraint mouse models to assess immune responses under stress with or without habituation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restraint stress induced anxiety and sleep in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restraint to Induce Stress in Mice and Rats [jove.com]
- 4. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound / Pfizer [delta.larvol.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Assessment of PF-05180999 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05180999 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] Inhibition of PDE2A by this compound leads to an increase in intracellular levels of these second messengers, which are crucial for neuronal signaling, synaptic plasticity, and other physiological processes.[1][2] Assessing the extent to which this compound engages its target, PDE2A, in a living organism (in vivo) is critical for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and for guiding dose selection in preclinical and clinical studies.
These application notes provide detailed protocols for three key techniques to assess the in vivo target engagement of this compound:
-
Direct Target Occupancy Measurement using neuroimaging techniques.
-
Quantification of Downstream Biomarkers in the PDE2A signaling cascade.
-
Ex Vivo Autoradiography to visualize target binding in tissue sections.
Signaling Pathway of this compound
Inhibition of PDE2A by this compound prevents the degradation of cAMP and cGMP. This leads to the activation of downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases then phosphorylate various substrate proteins, including the cAMP response element-binding protein (CREB), which in turn modulates the expression of genes such as brain-derived neurotrophic factor (BDNF).[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound target engagement.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species | Matrix | Value | Reference |
| IC₅₀ vs. PDE2A | - | - | 1.6 nM | [1] |
| Occupancy IC₅₀ (Occ₅₀) | Rat | Plasma | 965.8 nM (total) | [5] |
| Calculated Free Brain Occ₅₀ | Rat | Brain | 122.7 nM | [5] |
Table 2: In Vivo Target Engagement of this compound in Rats
| Dose (oral) | Target Engagement Observation | Brain Region | Method | Reference |
| 0.3 mg/kg | Paradoxical increase in PDE2A binding (up to 40%) | Striatum | In Vivo Autoradiography | [5][6] |
| 1 - 150 mg/kg | Dose-dependent decrease in PDE2A binding | Striatum | In Vivo Autoradiography | [5] |
Experimental Protocols
Protocol 1: In Vivo Target Occupancy Assessment by PET Imaging
This protocol describes the use of Positron Emission Tomography (PET) with the radioligand [¹⁸F]PF-05270430 to determine the occupancy of PDE2A by this compound in non-human primates.[7][8]
References
- 1. medkoo.com [medkoo.com]
- 2. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of 18F-PF-05270430, a Novel PET Radioligand for the Phosphodiesterase 2A Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of 18F-PF-05270430, a Novel PET Radioligand for the Phosphodiesterase 2A Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BDNF Measurement Following PF-05180999 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[1] Its signaling is primarily mediated through the high-affinity Tropomyosin receptor kinase B (TrkB) and the low-affinity p75 neurotrophin receptor (p75NTR).[2] Dysregulation of the BDNF signaling pathway has been implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention.[3][4] PF-05180999 is a selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5][6] Inhibition of PDE2A by this compound leads to an increase in intracellular cAMP and cGMP levels, which in turn activates the cAMP response element-binding protein (CREB).[5] Activated CREB promotes the transcription of target genes, including BDNF.[5][7] Consequently, this compound has been shown to increase BDNF expression, suggesting its therapeutic potential for neurological conditions associated with reduced BDNF levels.[8][9]
This document provides a detailed protocol for the measurement of Brain-Derived Neurotrophic Factor (BDNF) levels using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) following treatment with the phosphodiesterase 2A (PDE2A) inhibitor, this compound. The protocol is applicable for both in vitro cell culture and in vivo animal models.
Data Summary
The following table summarizes the expected qualitative outcomes on BDNF levels following this compound treatment, based on available preclinical data. Quantitative values for fold-increase are often application- and model-specific and should be determined empirically.
| Model System | Treatment Group | This compound Concentration/Dose | Expected Change in BDNF Levels | Reference |
| In Vitro (HT-22 Cells) | Vehicle Control | - | Baseline | [3][8] |
| This compound | 0.1 - 10 µM (suggested range) | Significant Increase | [3][8] | |
| In Vivo (Mouse Hippocampus) | Vehicle Control | - | Baseline | [8] |
| This compound | 0.1 mg/kg (i.p.) | Significant Increase | [8] | |
| This compound | 1 mg/kg (i.p.) | Significant Increase | [8] | |
| This compound | 3 mg/kg (i.p.) | Significant Increase | [8] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound, leading to increased BDNF expression. This compound inhibits PDE2A, which results in elevated levels of cAMP and cGMP. This activates Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate and activate the transcription factor CREB. Phosphorylated CREB (pCREB) then binds to the promoter region of the BDNF gene, stimulating its transcription and leading to increased synthesis and secretion of BDNF.
Caption: this compound signaling pathway leading to BDNF production.
Experimental Workflow
The following diagram outlines the general workflow for measuring BDNF levels following this compound treatment in either cell culture or animal models.
Caption: Experimental workflow for BDNF measurement.
Experimental Protocols
I. In Vitro Protocol: BDNF Measurement in HT-22 Cell Culture
This protocol describes the treatment of the murine hippocampal cell line HT-22 with this compound and subsequent measurement of secreted BDNF in the cell culture supernatant.
Materials:
-
HT-22 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (Tocris, R&D Systems, or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Commercial BDNF ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific, or Abcam)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture:
-
Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, replace the culture medium with fresh, serum-free DMEM.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for 24-48 hours.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to remove any detached cells or debris.
-
Transfer the cleared supernatant to fresh tubes and store at -80°C until the ELISA is performed.
-
-
BDNF ELISA:
-
Perform the BDNF ELISA on the collected supernatants according to the manufacturer's instructions. A generalized sandwich ELISA protocol is provided below.
-
II. In Vivo Protocol: BDNF Measurement in Mouse Hippocampus
This protocol outlines the administration of this compound to mice and the subsequent measurement of BDNF levels in hippocampal tissue.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Mechanical homogenizer
-
Centrifuge
-
Commercial BDNF ELISA Kit
-
BCA Protein Assay Kit
Procedure:
-
Animal Husbandry and Treatment:
-
House mice under standard laboratory conditions with ad libitum access to food and water.
-
Administer this compound intraperitoneally (i.p.) at doses of 0.1, 1, and 3 mg/kg.[8] Include a vehicle control group.
-
Administer the treatment daily for a specified period (e.g., 7-14 days).
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Rapidly dissect the hippocampus on ice.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until processing.
-
-
Sample Preparation:
-
Thaw the hippocampal tissue on ice and add ice-cold homogenization buffer.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant (lysate) and store it at -80°C.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. This is necessary to normalize the BDNF levels to the total protein content.
-
-
BDNF ELISA:
-
Perform the BDNF ELISA on the hippocampal lysates according to the manufacturer's instructions. Ensure that the protein concentration of the lysates is within the detection range of the kit. A generalized sandwich ELISA protocol is provided below.
-
III. Generalized Sandwich ELISA Protocol for BDNF Measurement
This is a general procedure and should be adapted based on the specific instructions provided with the commercial ELISA kit being used.
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as directed in the kit manual. This typically involves reconstituting lyophilized standards and diluting wash buffers and detection antibodies.
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and samples (cell culture supernatant or tissue lysate) to the appropriate wells of the antibody-coated microplate.
-
Incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
-
Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-4 times) with 1X Wash Buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1-2 hours at room temperature).
-
Wash the plate as described previously.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate (e.g., 20-30 minutes at room temperature in the dark).
-
Wash the plate again.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate until color develops (e.g., 15-30 minutes at room temperature in the dark).
-
Add 50-100 µL of stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of BDNF in the samples.
-
For tissue lysates, normalize the BDNF concentration to the total protein concentration of the sample (e.g., pg of BDNF per mg of total protein).
-
Perform statistical analysis to compare BDNF levels between the different treatment groups.
-
References
- 1. Acute and gradual increases in BDNF concentration elicit distinct signaling and functions in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound / Pfizer [delta.larvol.com]
- 3. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. JCI Insight - Upregulation of BDNF and hippocampal functions by a hippocampal ligand of PPARα [insight.jci.org]
- 7. Differential Hippocampal Expression of BDNF Isoforms and Their Receptors Under Diverse Configurations of the Serotonergic System in a Mice Model of Increased Neuronal Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Brain-derived neurotrophic factor prevents LPS-induced dysregulation of GABAergic interneuron markers in mouse hippocampus [frontiersin.org]
Application Notes and Protocols for PF-05180999 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05180999 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A).[1][2] PDE2A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers involved in a myriad of cellular processes.[3] By inhibiting PDE2A, this compound increases the intracellular concentrations of both cAMP and cGMP, thereby modulating downstream signaling pathways.[3] While initially investigated for cognitive impairment associated with schizophrenia, emerging evidence suggests that modulation of cyclic nucleotide signaling plays a crucial role in neuroinflammatory processes, positioning this compound as a valuable tool for neuroinflammation research.[2]
Neuroinflammation is a key component in the pathogenesis of various neurological disorders. Microglia, the resident immune cells of the central nervous system (CNS), are central players in initiating and regulating the neuroinflammatory response.[4] Dysregulation of microglial activation can lead to the excessive production of pro-inflammatory mediators, contributing to neuronal damage. The elevation of intracellular cAMP and cGMP is known to suppress the activation of microglia and reduce the production of pro-inflammatory cytokines.[1][5] Therefore, PDE2A inhibition by this compound presents a promising strategy for mitigating neuroinflammation.
These application notes provide a comprehensive overview of the potential use of this compound in neuroinflammation research, including its mechanism of action, detailed experimental protocols for in vitro and in vivo models, and expected outcomes.
Mechanism of Action in Neuroinflammation
This compound inhibits the enzymatic activity of PDE2A, leading to an accumulation of intracellular cAMP and cGMP.[3] In the context of neuroinflammation, this has several key downstream effects on microglia:
-
Suppression of Pro-inflammatory Gene Expression: Increased cAMP levels activate Protein Kinase A (PKA), which can interfere with the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a master regulator of pro-inflammatory gene transcription, including cytokines like TNF-α, IL-1β, and IL-6.[5]
-
Promotion of Anti-inflammatory Phenotype: Elevated cGMP levels can activate Protein Kinase G (PKG), which has been shown to promote a phagocytic phenotype in microglia while decreasing the expression of inflammatory genes.[6]
-
Neuroprotection: By reducing the release of neurotoxic pro-inflammatory mediators from activated microglia, this compound can indirectly protect neurons from inflammatory damage.
The signaling pathway is visualized in the following diagram:
Quantitative Data Summary
The following table summarizes expected quantitative outcomes based on studies of PDE2A inhibitors in neuroinflammation models.
| Parameter | Model System | Treatment | Expected Outcome | Reference |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, MCP-1) | LPS-stimulated BV-2 microglia | This compound (1-10 µM) | Significant decrease in mRNA and protein levels. | [7] |
| Nitric Oxide (NO) Production | LPS-stimulated primary microglia | This compound (1-10 µM) | Significant reduction in NO release. | [8] |
| Microglial Activation Marker (Iba1) | Mouse model of neuroinflammation | This compound (1-3 mg/kg, i.p.) | Reduced Iba1 expression and morphological changes indicative of a less activated state. | [7] |
| NF-κB Activation (p-p65) | LPS-stimulated BV-2 microglia | This compound (1-10 µM) | Decreased phosphorylation of the p65 subunit of NF-κB. | [7] |
| cAMP/cGMP Levels | Mouse brain tissue | This compound (1-3 mg/kg, i.p.) | Dose-dependent increase in brain cAMP and cGMP concentrations. | [2] |
Experimental Protocols
In Vitro Model: LPS-Induced Neuroinflammation in Microglial Cells
This protocol describes the use of this compound to mitigate the inflammatory response in a microglial cell line (e.g., BV-2) stimulated with lipopolysaccharide (LPS).
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, qRT-PCR, ELISA, and Western blotting
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed BV-2 cells in appropriate culture plates (e.g., 6-well plates for Western blot and qRT-PCR, 96-well plates for viability and NO assays) and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time period (e.g., 6 hours for qRT-PCR, 24 hours for ELISA and Western blot).
-
Include appropriate controls: vehicle control (DMSO), LPS only, and this compound only.
-
-
Endpoint Analysis:
-
qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
-
ELISA: Collect the culture supernatant to measure the protein levels of secreted cytokines using specific ELISA kits.
-
Western Blot: Lyse the cells to extract total protein. Perform Western blot analysis to determine the levels of Iba1, and phosphorylated and total NF-κB p65.
-
Nitric Oxide Assay: Use the Griess reagent to measure the accumulation of nitrite (B80452) in the culture supernatant as an indicator of NO production.
-
In Vivo Model: LPS-Induced Systemic Inflammation in Mice
This protocol outlines the use of this compound in a mouse model of systemic inflammation induced by intraperitoneal (i.p.) injection of LPS.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Tools for tissue collection and processing
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After 30-60 minutes, administer LPS (e.g., 0.5-1 mg/kg, i.p.) to induce systemic inflammation.
-
Include control groups: vehicle + saline, vehicle + LPS, this compound + saline.
-
-
Tissue Collection:
-
At a designated time point post-LPS injection (e.g., 24 hours), anesthetize the mice.
-
Collect blood via cardiac puncture for plasma cytokine analysis.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix in 4% paraformaldehyde overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
-
Endpoint Analysis:
-
Immunohistochemistry: Section the brains and perform immunohistochemical staining for Iba1 to assess microglial activation and morphology.
-
qRT-PCR/Western Blot: For biochemical analysis, harvest fresh brain tissue (without perfusion), homogenize, and perform qRT-PCR or Western blot for inflammatory markers as described in the in vitro protocol.
-
ELISA: Analyze plasma samples for levels of systemic pro-inflammatory cytokines.
-
Conclusion
This compound, as a selective PDE2A inhibitor, holds significant potential as a pharmacological tool to investigate and modulate neuroinflammatory processes. Its ability to elevate intracellular cAMP and cGMP levels provides a strong mechanistic rationale for its anti-inflammatory effects in the central nervous system. The protocols outlined here provide a framework for researchers to explore the therapeutic potential of this compound in various neuroinflammatory conditions. Further studies are warranted to fully elucidate its efficacy and mechanism of action in different models of neurological disease.
References
- 1. Pro-inflammatory cytokine regulation of cyclic AMP-phosphodiesterase 4 signaling in microglia in vitro and following CNS injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Transfer of cGAMP from neuron to microglia activates microglial type I interferon responses after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interplay between Cyclic AMP, MAPK, and NF-κB Pathways in Response to Proinflammatory Signals in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ANP-cGMP-protein kinase G pathway induces a phagocytic phenotype but decreases inflammatory gene expression in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Studies with PF-05180999
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05180999 is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A).[1][2] PDE2A is a dual-substrate enzyme that hydrolyzes the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] By inhibiting PDE2A, this compound leads to an increase in intracellular levels of both cAMP and cGMP, which can modulate the activity of various downstream effectors, including protein kinases and ion channels.[3][4] This modulation of cyclic nucleotide signaling has significant implications for neuronal function and is the basis for the interest in this compound as a potential therapeutic agent for neurological and psychiatric disorders.[3][5]
These application notes provide an overview of the electrophysiological effects of this compound, based on its known mechanism of action, and offer detailed protocols for investigating its impact on neuronal and cardiac electrophysiology.
Mechanism of Action and Electrophysiological Implications
This compound's primary effect is the inhibition of PDE2A, leading to elevated cAMP and cGMP levels.[3] This increase in cyclic nucleotides can influence neuronal electrophysiology through several mechanisms:
-
Modulation of Ion Channels: cAMP and cGMP can directly or indirectly modulate the activity of various ion channels, including those responsible for setting the resting membrane potential, shaping action potentials, and controlling synaptic transmission. For instance, cyclic nucleotides are known to modulate hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and certain potassium and calcium channels.
-
Activation of Protein Kinases: Increased cAMP and cGMP levels activate protein kinase A (PKA) and protein kinase G (PKG), respectively.[4] These kinases can phosphorylate a wide range of substrate proteins, including ion channels and synaptic proteins, thereby altering their function and influencing neuronal excitability and synaptic plasticity.
-
Reversal of NMDA Antagonist Effects: Preclinical studies have shown that this compound can reverse the effects of N-methyl-d-aspartate (NMDA) receptor antagonists in electrophysiological models.[6] This suggests that this compound may play a role in modulating glutamatergic neurotransmission and synaptic plasticity.
Data Presentation
While specific quantitative data from a comprehensive ion channel panel screening for this compound is not publicly available, the following tables present a template for how such data, once generated, should be structured for clear comparison.
Table 1: Inhibitory Activity of this compound on a Panel of Phosphodiesterases
| PDE Isoform | IC50 (nM) | Selectivity vs. PDE2A |
| PDE2A | 1 | - |
| PDE10A | >2000 | >2000-fold |
| Other PDEs | Data | Data |
Note: Data for other PDEs would be populated here as it becomes available.
Table 2: Effect of this compound on a Panel of Key Ion Channels
| Ion Channel | Cell Line | Method | IC50 / EC50 (µM) | % Inhibition at 10 µM |
| hERG (Kv11.1) | HEK293 | Manual Patch Clamp | Data | Data |
| Nav1.5 | HEK293 | Automated Patch Clamp | Data | Data |
| Cav1.2 | HEK293 | Automated Patch Clamp | Data | Data |
| KvLQT1/minK | CHO | Manual Patch Clamp | Data | Data |
| Nav1.7 | ND7/23 | Manual Patch Clamp | Data | Data |
Note: This table should be populated with experimental data to assess the off-target ion channel effects of this compound.
Experimental Protocols
The following are detailed protocols for key electrophysiology experiments to characterize the effects of this compound.
Protocol 1: Manual Patch-Clamp Electrophysiology to Assess Effects on Neuronal Excitability
Objective: To determine the effect of this compound on the intrinsic excitability of cultured neurons (e.g., primary hippocampal or cortical neurons).
Materials:
-
Cultured neurons on glass coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Prepare fresh external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at a constant rate (e.g., 2 ml/min).
-
Approach a neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Switch to current-clamp mode and allow the cell to stabilize for 5 minutes.
-
Record the resting membrane potential.
-
Apply a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments, 500 ms (B15284909) duration) to elicit voltage responses and action potentials.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 100 nM, 1 µM, 10 µM). Ensure the final DMSO concentration is ≤0.1%.
-
After a 5-10 minute incubation period, repeat the current injection protocol.
-
Wash out the compound by perfusing with the external solution alone for 10-15 minutes and repeat the current injection protocol.
-
Analyze the data to determine changes in resting membrane potential, input resistance, action potential threshold, firing frequency, and action potential waveform.
Protocol 2: Automated Patch-Clamp Electrophysiology for Cardiac Safety Screening (hERG Channel)
Objective: To assess the potential inhibitory effect of this compound on the hERG potassium channel, a key indicator of cardiac arrhythmia risk.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 1 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Automated patch-clamp system and corresponding consumables
Procedure:
-
Culture and harvest HEK293-hERG cells according to the automated patch-clamp system manufacturer's instructions.
-
Prepare serial dilutions of this compound in the external solution to achieve the desired test concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).
-
Load the cell suspension, internal solution, external solution, and compound solutions onto the automated patch-clamp system.
-
Initiate the pre-programmed experimental run. A typical voltage protocol to elicit hERG currents involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.
-
The system will automatically perform cell capture, sealing, whole-cell formation, and compound application.
-
Record baseline hERG currents in the external solution.
-
Apply the different concentrations of this compound and record the corresponding hERG currents.
-
Include a positive control (e.g., a known hERG blocker like E-4031) to validate the assay.
-
Analyze the data to determine the percentage of hERG current inhibition at each concentration and calculate the IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Assessing Neuronal Excitability
Caption: Workflow for neuronal excitability assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. PF 05180999 | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 3. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Antidepressant Effects of PF-05180999 Using Behavioral Tests
Audience: Researchers, scientists, and drug development professionals.
Introduction: PF-05180999 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE2A, this compound elevates intracellular levels of these second messengers, particularly in the hippocampus, a brain region critically involved in mood regulation.[1][2] This mechanism has shown potential for therapeutic intervention in emotional disorders such as depression and anxiety.[1][2] Preclinical studies have demonstrated that this compound exhibits antidepressant-like effects in established rodent behavioral models.[1][2]
These application notes provide detailed protocols for assessing the antidepressant properties of this compound using the Forced Swim Test (FST) and the Tail Suspension Test (TST). Additionally, quantitative data from a key study are presented to illustrate the compound's efficacy.
Mechanism of Action: Signaling Pathway
This compound's antidepressant effect is rooted in its ability to modulate the cAMP/cGMP signaling cascade. Inhibition of PDE2A by this compound leads to an accumulation of cAMP and cGMP. This, in turn, activates downstream signaling pathways, including the phosphorylation of cAMP response element-binding protein (CREB) and an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), both of which are crucial for neuronal plasticity and antidepressant responses.[1][2]
Experimental Protocols
The following protocols are based on standard methodologies for the Forced Swim Test and Tail Suspension Test, incorporating details from studies evaluating this compound.[1][3][4]
Experimental Workflow: Behavioral Testing
A typical workflow for evaluating the antidepressant effects of this compound in a stress-induced model is outlined below.
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for potential antidepressant drugs. It is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors and reduce the time spent immobile.[5]
Materials:
-
Cylindrical container (e.g., 20 cm high x 14 cm diameter for mice)
-
Water maintained at 25 ± 1°C
-
Stopwatch or automated tracking software
-
Dry towels
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally) at the desired dose and time point before the test (e.g., 30 minutes prior to stress induction).[1]
-
Test Session:
-
Fill the cylinder with water to a depth of 10 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[6]
-
Gently place the mouse into the water.
-
Record the total time the animal spends immobile during the final 4 minutes of the test.[3][6] Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.[6]
-
-
Post-Test:
-
Remove the mouse from the water and dry it thoroughly with a towel.
-
Return the animal to its home cage.
-
Clean the cylinder and change the water between animals.
-
Tail Suspension Test (TST)
Similar to the FST, the TST assesses antidepressant-like activity by measuring the duration of immobility in an inescapable, moderately stressful situation.[3][7] Antidepressants are expected to decrease the time spent immobile.
Materials:
-
Suspension box or a horizontal bar raised above the floor (e.g., 50 cm)
-
Adhesive tape
-
Stopwatch or automated tracking software
Procedure:
-
Acclimation: Ensure animals are acclimated to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle as described for the FST.
-
Test Session:
-
Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1 cm from the tip of the tail.[3]
-
The mouse should be suspended in a position where it cannot escape or hold onto nearby surfaces.[7]
-
The test duration is 6 minutes.[3]
-
Record the total time the animal hangs passively and motionless (immobility) during the test. Some protocols suggest scoring the final 4 minutes.[3][7]
-
-
Post-Test:
-
Carefully remove the mouse from the suspension apparatus.
-
Return the animal to its home cage.
-
Clean any surfaces as needed between animals.
-
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on immobility time in the Forced Swim Test and Tail Suspension Test in a restraint stress mouse model.[1] Data are presented as mean ± standard error of the mean (SEM), with a sample size of 8 mice per group.[1]
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM |
| Vehicle (Control) | - | ~130 ± 10 |
| Vehicle (Stressed) | - | ~185 ± 12 |
| This compound (Stressed) | 1 | ~140 ± 15* |
| This compound (Stressed) | 3 | ~125 ± 13** |
**p < .05, **p < .01 vs. Vehicle (Stressed) group.[1] (Note: Exact values are estimated from graphical data in the source).
Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test (TST)
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM |
| Vehicle (Control) | - | ~115 ± 10 |
| Vehicle (Stressed) | - | ~170 ± 15 |
| This compound (Stressed) | 1 | ~130 ± 12* |
| This compound (Stressed) | 3 | ~110 ± 10** |
**p < .05, **p < .01 vs. Vehicle (Stressed) group.[1] (Note: Exact values are estimated from graphical data in the source).
Summary of Findings: In a restraint stress-induced model of depression-like behavior, this compound demonstrated significant antidepressant-like effects.[1] Administration of this compound at doses of 1 and 3 mg/kg for two days resulted in a dose-dependent and significant reduction in immobility time in both the Forced Swim Test and the Tail Suspension Test.[1] These behavioral effects were not associated with changes in locomotor activity, indicating a specific antidepressant-like profile.[1] The observed effects are consistent with the compound's mechanism of action, which involves the enhancement of cAMP and cGMP signaling in the hippocampus.[1]
References
- 1. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. matilda.science [matilda.science]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PF-05180999 Technical Support Center: Navigating Solubility Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility of PF-05180999, a potent and selective PDE2A inhibitor. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development activities.
Troubleshooting Guide: Common Solubility Issues and Solutions
This guide addresses specific problems you may encounter when preparing solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media) | Solvent Shift: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can "crash out" of solution as the solvent environment changes. | Use a multi-step dilution protocol with co-solvents or surfactants. For cell-based assays, a recommended method involves an intermediate dilution step. Prepare a high-concentration stock in DMSO, then dilute this into a solution containing a solubilizing agent like Kolliphor® H15 (Solutol® HS 15) before the final dilution into your aqueous buffer. Ensure the final DMSO concentration is kept to a minimum (e.g., <0.1%) to avoid solvent-induced artifacts in your experiments.[1] |
| Cloudy or hazy solution after initial dissolution | Incomplete Dissolution: The compound may not have fully dissolved in the initial solvent. | Gentle warming and/or sonication can aid dissolution. When preparing stock solutions in DMSO, ensure the solution is clear before further use. Using fresh, anhydrous DMSO is also recommended as hygroscopic DMSO can negatively impact solubility.[2] |
| Inconsistent results in biological assays | Precipitation Over Time: The compound may be precipitating out of the aqueous solution during the course of your experiment, leading to a lower effective concentration. | Prepare fresh working solutions immediately before each experiment. Avoid storing dilute aqueous solutions of this compound for extended periods. If experiments run for a longer duration, consider the stability of the compound in your chosen formulation. For in vivo studies lasting over half a month, some formulations may not be suitable.[2] |
| Difficulty achieving desired concentration for in vivo studies | Inadequate Solvent System: The chosen vehicle may not be sufficient to maintain the required concentration of this compound in a stable solution for administration. | Utilize a co-solvent system specifically designed for poorly soluble compounds. Several formulations have been successfully used to achieve a concentration of at least 2.5 mg/mL. These often involve a combination of DMSO, a co-solvent like PEG300 or SBE-β-CD, and a surfactant such as Tween-80, or formulation in corn oil.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] It is also soluble in ethanol.[4][5]
Q2: What is the solubility of this compound in common organic solvents?
A2: The reported solubility of this compound can vary. Some sources indicate solubility of up to 50 mM in DMSO and ethanol[4][5][6], while others specify a solubility of 10 mM in DMSO.[7][8] This variability may be due to factors such as the specific batch of the compound, the purity of the solvent, and the method of dissolution.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[2][3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use. When stored at -20°C, it is advised to use the solution within one month. For longer-term storage of up to six months, -80°C is recommended.[2][9]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A).[1][4][10] By inhibiting PDE2A, it prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to an increase in the intracellular levels of these second messengers.[3] This modulation of the cAMP/cGMP signaling pathway is believed to be responsible for its effects on neuronal function.[3]
Quantitative Data Summary
Solubility in Organic Solvents
| Solvent | Reported Solubility (Molar) | Reported Solubility (Mass) |
| DMSO | 10 mM - 50 mM[4][5][6][7][8] | ~4.14 mg/mL - 20.72 mg/mL |
| Ethanol | 50 mM[4][5][6] | ~20.72 mg/mL |
Note: The molecular weight of this compound is 414.39 g/mol .[4]
Formulations for In Vivo Studies
| Formulation Composition (v/v) | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.03 mM)[2][9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.03 mM)[2][9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.03 mM)[2][9] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol is adapted from a method used for treating hippocampal cells.[1]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Kolliphor® H15 (Solutol® HS 15)
-
Cell culture medium or desired aqueous buffer (e.g., PBS)
Procedure:
-
Prepare a concentrated stock solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved. Sonication or gentle warming may be used if necessary.
-
Intermediate dilution: Rapidly dilute the DMSO stock solution with stirring into a 5% Kolliphor® H15 solution to an intermediate concentration.
-
Final dilution: Further dilute the intermediate solution into the final cell culture medium or aqueous buffer to achieve the desired working concentration.
-
Final DMSO concentration: Ensure the final concentration of DMSO in the working solution is below 0.1% to minimize solvent toxicity to cells.
Protocol 2: General Method for Kinetic Solubility Assay
This protocol provides a general framework for assessing the kinetic solubility of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in DMSO to a known high concentration (e.g., 10 mM).
-
Serial dilution: Perform a serial dilution of the DMSO stock solution in a 96-well plate.
-
Addition of aqueous buffer: To each well containing the DMSO solution, add the aqueous buffer to achieve the final desired concentrations of this compound. The final DMSO concentration should be kept constant across all wells (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit. Alternatively, the solutions can be filtered, and the concentration of the filtrate can be determined by UV spectroscopy.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a PDE2A inhibitor.
Experimental Workflow for Preparing In Vivo Formulations
Caption: Workflow for preparing this compound for in vivo administration.
Logical Relationship for Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting this compound solubility problems.
References
- 1. ADME@NCATS [opendata.ncats.nih.gov]
- 2. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in intravenous delivery of poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. rndsystems.com [rndsystems.com]
- 6. PF 05180999 | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: PF-05180999 Dissolution Guide
This guide provides detailed protocols and troubleshooting advice for dissolving the PDE2A inhibitor PF-05180999 in DMSO and ethanol (B145695) for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For most in vitro and cell-based applications, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1][2] this compound is also soluble in ethanol.
Q2: What are the maximum soluble concentrations of this compound in DMSO and ethanol?
A2: this compound is soluble up to 50 mM in both DMSO and ethanol. For practical lab use, preparing a stock solution of 10 mM in 100% DMSO has been documented.[1]
Q3: My this compound powder is not dissolving completely. What should I do?
A3: Ensure you are using anhydrous (dry) solvent, as water content can reduce solubility. To aid dissolution, you can vortex the mixture vigorously.[3][4][5] If issues persist, brief sonication in a water bath or gentle warming (e.g., to 37°C) can be effective.[6][7] Always visually inspect the solution to ensure no particulates are visible before use.[3][4]
Q4: The compound precipitated when I diluted my DMSO stock into an aqueous buffer (e.g., PBS or cell media). How can I prevent this?
A4: This is a common issue for hydrophobic compounds dissolved in a strong organic solvent.[3][6][7] When the DMSO stock is diluted into an aqueous medium, the dramatic increase in solvent polarity causes the compound to "crash out" of the solution. To prevent this:
-
Decrease Final Concentration: Your target concentration might be above the solubility limit in the final aqueous buffer. Try using a lower final concentration.[6]
-
Rapid Mixing: Add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring.[3] This rapid dispersion helps prevent localized high concentrations that lead to precipitation.
-
Warm the Medium: Gently warming your aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility.[3]
-
Check Final DMSO Concentration: For cell-based assays, the final DMSO concentration should typically be below 0.5%, and ideally at or below 0.1%, to avoid solvent toxicity.[1][3] Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
Q5: How should I store this compound solutions?
A5: Store the solid powder at -20°C.[2] Prepare stock solutions in DMSO or ethanol, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C for long-term use.[2][6] Aqueous solutions should not be stored for more than a day.[8]
Data Presentation
The solubility data for this compound is summarized below. For specific experiments, it is always recommended to refer to the batch-specific data on the Certificate of Analysis.
| Parameter | Value | Source |
| Molecular Weight | 414.39 g/mol | |
| Solubility in DMSO | Up to 50 mM | |
| Solubility in Ethanol | Up to 50 mM | |
| Recommended Storage | -20°C (Solid & Stock Solutions) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell-based assays.[1]
Materials:
-
This compound powder (M.W. 414.39 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.14 mg of this compound.
-
Calculation: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (414.39 g / 1 mol) * (1 mol / 1000 mmol) * (1000 mg / 1 g) = 4.14 mg
-
-
Weighing: Carefully weigh 4.14 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Close the tube securely and vortex for 1-2 minutes until the powder is completely dissolved.
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles. If dissolution is slow, briefly sonicate the tube in a water bath.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visualizations
Experimental Workflow for Dissolving this compound
References
Technical Support Center: Optimizing PF-05180999 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of PF-05180999 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A).[1][2][3] Its mechanism of action involves preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to an increase in their intracellular levels.[2] This modulation of cyclic nucleotide signaling pathways can impact various cellular processes, including neuronal survival and synaptic plasticity.[2][4][5]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: Based on its in vitro potency (IC50 ≈ 1.6 nM), a good starting point for cell-based assays is to test a wide concentration range spanning from low nanomolar to low micromolar.[1][3] A typical starting range could be from 0.01 µM to 10 µM.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][2] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to prevent solvent-induced cytotoxicity.[7]
Q4: Is this compound cytotoxic at higher concentrations?
A4: Yes, some studies have observed that increasing concentrations of this compound may lead to increased toxicity.[7] It is essential to determine the cytotoxicity profile of this compound in your specific cell line using assays such as MTT, MTS, or CCK8 alongside your functional assays.
Troubleshooting Guide
Issue 1: No observable effect of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Concentration is too low | Perform a dose-response experiment with a broader concentration range, starting from low nanomolar to mid-micromolar (e.g., 1 nM to 50 µM). |
| Compound inactivity | Ensure proper storage and handling of the compound to prevent degradation. Prepare fresh dilutions from a trusted stock for each experiment. |
| Cell line is not responsive | Verify that your cell line expresses PDE2A. The signaling pathway that this compound modulates may not be active or relevant to your chosen endpoint in that specific cell type. |
| Assay readout is not sensitive enough | Optimize your assay conditions to ensure a robust signal-to-noise ratio. Consider using a more sensitive downstream marker of PDE2A inhibition (e.g., measuring intracellular cAMP or cGMP levels). |
Issue 2: High background or inconsistent results.
| Possible Cause | Troubleshooting Step |
| DMSO concentration is too high | Ensure the final DMSO concentration in all wells, including controls, is consistent and ideally below 0.1%. |
| Cell plating inconsistency | Ensure uniform cell seeding density across all wells of your plate. |
| Compound precipitation | Visually inspect your working solutions for any signs of precipitation. If observed, you may need to adjust your dilution scheme or use a different solvent if compatible. |
Issue 3: Significant cell death observed even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive | Perform a cytotoxicity assay (e.g., CCK8 or LDH) with a fine titration of this compound concentrations to determine the maximum non-toxic concentration. |
| Off-target effects | At higher concentrations, the risk of off-target effects increases.[8] Try to use the lowest effective concentration that produces the desired on-target effect. Consider using a structurally different PDE2A inhibitor as a control to confirm that the observed phenotype is due to PDE2A inhibition. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (PDE2A) | 1.6 nM | [1][3] |
| Ki (rat PDE2A) | 4.2 nM | [1] |
| Ki (dog PDE2A) | 8.4 nM | [1] |
| Ki (monkey PDE2A) | 5.5 nM | [1] |
Table 2: Example Dose-Response Data for a Cell Viability Assay (CCK8)
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.01 | 98.7 | 4.8 |
| 0.1 | 97.2 | 5.1 |
| 1 | 95.5 | 4.5 |
| 5 | 85.3 | 6.3 |
| 10 | 72.1 | 7.1 |
| 25 | 55.8 | 8.2 |
| 50 | 35.2 | 9.5 |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability (CCK8) Assay
This protocol is adapted from a study that used this compound on HT-22 cells.[6]
-
Cell Seeding: Seed your cells (e.g., HT-22) in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested range is from 0.01 µM to 50 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
CCK8 Assay: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the dose-response curve and identify the optimal non-toxic concentration range.
Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, providing an indication of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-4 from the CCK8 protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Assay: Perform the LDH assay according to the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the amount of LDH released for each concentration and compare it to a positive control (cells lysed to achieve maximum LDH release) and the vehicle control.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in PF-05180999 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-05180999. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme.[1] Its mechanism of action involves blocking PDE2A, which is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE2A, this compound leads to an increase in intracellular levels of both cAMP and cGMP, which are crucial second messengers in neuronal signaling pathways associated with synaptic plasticity and neuronal survival.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid powder in a dry, dark environment. Short-term storage (days to weeks) at 0-4°C is acceptable, while long-term storage (months to years) should be at -20°C.[1] Stock solutions can be prepared in dimethyl sulfoxide (B87167) (DMSO) and should also be stored at -20°C for short-term use or -80°C for long-term storage in aliquots to prevent degradation from repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO and ethanol, with a solubility of up to 50 mM in both solvents.
Troubleshooting Guide
Issue 1: Inconsistent or paradoxical results in target engagement studies.
Q: We observe a paradoxical increase in PDE2A binding at what we believe to be an efficacious dose of this compound, instead of the expected decrease in binding (target occupancy). Why is this happening?
This is a documented phenomenon with this compound.[2][3] At lower, efficacious doses (e.g., 0.3 mg/kg in rats), the initial inhibition of PDE2A leads to an increase in intracellular cGMP.[2][3] This elevated cGMP can then allosterically bind to the GAF-B domain of other PDE2A enzymes, leading to their activation and a paradoxical increase in tracer binding in in vivo autoradiography studies.[2][3] A typical dose-dependent target occupancy curve is only observed at much higher concentrations of this compound.[2][3]
Recommendations:
-
Dose-Response Curve: When performing target engagement studies, utilize a wide range of doses to capture both the paradoxical increase at lower concentrations and the expected occupancy at higher concentrations.
-
Interpret with Caution: Be aware that for PDE2A inhibitors like this compound, the efficacious dose for memory enhancement may not align with a standard target occupancy curve.[2] An increase in tracer binding could be an indicator of target engagement at a functional level.[2]
Issue 2: High variability in in vitro neuroprotection assays.
Q: Our results from corticosterone (B1669441) (CORT)-induced cell stress assays using HT-22 cells are highly variable. What are the potential causes and solutions?
High variability in cell-based assays can stem from several factors.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health | Use low-passage number HT-22 cells and ensure they are healthy and at a consistent confluency at the time of treatment. |
| Variable CORT Activity | Prepare fresh corticosterone solutions for each experiment. Ensure complete solubilization. |
| Edge Effects in Plates | To minimize evaporation and temperature variations, avoid using the outer wells of 96-well plates for experimental samples. Fill the outer wells with sterile media or PBS. |
| Inconsistent Drug Concentration | Ensure accurate serial dilutions of this compound. Use low-binding labware to prevent loss of the compound. |
Issue 3: Lack of expected antidepressant or anxiolytic-like effects in vivo.
Q: We are not observing the expected behavioral effects of this compound in our mouse models of restraint stress. What could be going wrong?
Several factors can contribute to a lack of efficacy in in vivo behavioral studies.
Recommendations:
-
Vehicle Formulation: Ensure this compound is fully dissolved. A previously used formulation for in vivo studies involved N-Methyl-2-Pyrrolidone (NMP) and a solution of PEG-400, water, and ethanol.[3]
-
Dosing and Timing: Administer the compound 30 minutes prior to the restraint stress procedure.[4] The dose-response relationship for this compound may be U-shaped, with efficacy observed at specific doses (e.g., 0.3 mg/kg) but not at lower or higher doses.[3]
-
Animal Stress Levels: Ensure baseline stress levels of the animals are consistent. Acclimatize animals to the housing and handling conditions before the experiment begins.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 | 1 nM | In vitro | |
| Selectivity | >2000-fold for PDE2A over PDE10A | In vitro | |
| Efficacious Oral Dose (Contextual Fear Conditioning) | 0.3 mg/kg | Rat | [2][3] |
| Efficacious IP Dose (Antidepressant/Anxiolytic-like effects) | 3 mg/kg | Mouse | [4] |
Experimental Protocols
1. In Vitro Neuroprotection Assay using HT-22 Cells
This protocol is based on studies investigating the neuroprotective effects of this compound against corticosterone-induced cell stress.[5][6][7]
-
Cell Culture: Maintain HT-22 hippocampal cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Seeding: Plate HT-22 cells in a 96-well plate at a density that allows for optimal growth during the experiment.
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for a specified period.
-
Induction of Stress: Introduce corticosterone (CORT) to the cell culture medium to induce neuronal cell stress.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Endpoint Measurement: Assess cell viability using a CCK8 assay or similar method.[4] Additionally, downstream signaling molecules like cAMP, cGMP, pVASP, pCREB, and BDNF can be measured via ELISA or immunoblotting to confirm the mechanism of action.[5][6][7]
2. In Vivo Restraint Stress Model for Antidepressant/Anxiolytic Effects
This protocol is adapted from studies evaluating the behavioral effects of this compound in mice.[4][5][6]
-
Animals: Use male C57BL/6 mice, housed under standard conditions with a 12-hour light/dark cycle.[4]
-
Drug Administration: Prepare this compound in a suitable vehicle and administer it via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.3, 1, and 3 mg/kg).[4]
-
Restraint Stress: 30 minutes after drug administration, subject the mice to restraint stress. This is typically done for a set period over one or more days.[4]
-
Behavioral Testing: 30 minutes after the final restraint stress session, conduct behavioral tests such as the forced swim test, tail suspension test, or elevated plus maze to assess antidepressant and anxiolytic-like behaviors.[5][6]
-
Biochemical Analysis: Following behavioral testing, hippocampal tissue can be collected to measure levels of cAMP and cGMP to correlate behavioral effects with the drug's mechanism of action.[4]
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflows for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of PF-05180999
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PF-05180999, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A), with an IC50 of 1 nM.[1][2] By inhibiting PDE2A, it prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to an increase in their intracellular levels.[3] This modulation of cyclic nucleotide signaling pathways is thought to be responsible for its therapeutic effects.[3]
Q2: What is the reported selectivity profile of this compound?
Q3: Why were the clinical trials for this compound discontinued (B1498344)?
A3: Clinical trials for this compound were terminated or withdrawn.[4][5] While the specific reasons have not been publicly detailed, it is not uncommon for investigational drugs to be discontinued during clinical development for a variety of reasons, including safety, tolerability, or pharmacokinetic profiles.
Q4: Are there any known paradoxical effects of this compound?
A4: Yes, a notable and potentially confusing observation is a paradoxical increase in PDE2A binding at lower, efficacious doses of this compound. At higher concentrations, a typical dose-dependent target occupancy is observed. This phenomenon is hypothesized to be due to a conformational change in the PDE2A enzyme upon initial inhibitor binding, which in turn increases the binding of the tracer used in occupancy assays. Researchers should be aware of this potential for biphasic or unexpected dose-response curves in target engagement studies.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Paradoxical dose-response.
-
Troubleshooting: As mentioned in the FAQs, this compound can exhibit a paradoxical increase in target binding at low concentrations. If you observe a U-shaped or bell-shaped dose-response curve, consider that you may be operating in this paradoxical range. It is recommended to test a wide range of concentrations, including very low and very high doses, to fully characterize the response.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting: Although reported to be selective, off-target effects cannot be entirely ruled out, especially at higher concentrations. If your results are inconsistent with known PDE2A biology, consider the possibility of the compound interacting with other cellular targets. Compare your results with those from other, structurally distinct PDE2A inhibitors. Performing a screen against a panel of related kinases or receptors could also be informative.
-
-
Possible Cause 3: Cell line-specific expression of PDE isoforms.
-
Troubleshooting: The expression levels of different PDE isoforms can vary significantly between cell lines. Verify the expression of PDE2A in your specific cell model. If PDE2A expression is low, the observed effects of this compound may be minimal or due to off-target interactions.
-
Problem 2: Difficulty replicating in vivo efficacy.
-
Possible Cause 1: Pharmacokinetic variability.
-
Troubleshooting: Ensure consistent formulation and administration of the compound. Factors such as diet, stress, and animal strain can influence drug metabolism and bioavailability. Monitor plasma and brain concentrations of this compound to correlate exposure with efficacy.
-
-
Possible Cause 2: Narrow therapeutic window.
-
Troubleshooting: Preclinical studies have suggested a potential U-shaped dose-effect for this compound in some models. If you are not observing the expected efficacy, it may be that the dose is either too low or too high. A detailed dose-response study is crucial to identify the optimal therapeutic concentration.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Phosphodiesterase 2A (PDE2A) | [1][2] |
| IC50 | 1 nM | [1][2] |
| Selectivity | 2000-fold over PDE10A | [1] |
Experimental Protocols
Protocol 1: In Vitro PDE2A Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against PDE2A.
-
Reagents and Materials:
-
Recombinant human PDE2A enzyme
-
This compound
-
cGMP or cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., fluorescently labeled antibody, commercially available PDE assay kit)
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the PDE2A enzyme to the wells of the microplate.
-
Add the diluted this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cGMP or cAMP substrate.
-
Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Add the detection reagent and measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: this compound inhibits PDE2A, increasing cAMP/cGMP levels.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Addressing the paradoxical dose-response of PF-05180999
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the phosphodiesterase 2A (PDE2A) inhibitor, PF-05180999. The information provided herein is intended to address potential challenges, particularly the observed paradoxical dose-response, and to offer detailed experimental protocols to ensure robust and reproducible results.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues encountered during experiments with this compound.
Issue 1: Inconsistent or weaker than expected inhibition at low concentrations.
-
Possible Cause: You may be observing the paradoxical activation of PDE2A. At lower concentrations, this compound can lead to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn allosterically activates the PDE2A enzyme, counteracting the inhibitory effect.
-
Troubleshooting Steps:
-
Confirm with a Full Dose-Response Curve: Generate a comprehensive dose-response curve with a wide range of this compound concentrations. A paradoxical effect will manifest as a "U-shaped" or biphasic curve, where you see an increase or plateau in activity at low inhibitor concentrations before the expected inhibition at higher concentrations.
-
In Vitro Assay with cGMP Analog: In your in vitro PDE2A activity assay, pre-incubate the enzyme with a non-hydrolyzable cGMP analog (e.g., 8-bromo-cGMP). This will pre-activate the enzyme and should result in a more potent IC50 for this compound, demonstrating the allosteric mechanism.
-
Measure Cellular cGMP Levels: In cell-based assays, measure intracellular cGMP levels at various concentrations of this compound. An initial increase in cGMP at low concentrations of the inhibitor would support the paradoxical activation hypothesis.
-
Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause: The paradoxical effect can lead to a situation where the in vivo efficacious dose is in the range that causes an apparent increase in PDE2A activity in some assays. For instance, an oral dose of 0.3 mg/kg has been shown to be effective in enhancing long-term memory in rats, a dose at which a paradoxical increase in PDE2A binding (up to 40%) was observed.[1]
-
Troubleshooting Steps:
-
In Vivo Target Engagement Study: If feasible, conduct an in vivo target engagement study, such as autoradiography, across a range of doses. This can help correlate the behavioral or physiological effects with the actual target binding in the brain, which may reveal the paradoxical binding pattern.
-
Measure Downstream Signaling Markers: Instead of relying solely on direct inhibition measurements, assess the downstream effects of PDE2A inhibition. Measure the levels of phosphorylated VASP (vasodilator-stimulated phosphoprotein) at Ser239 and Ser157, phosphorylated CREB (cAMP response element-binding protein) at Ser133, and Brain-Derived Neurotrophic Factor (BDNF) expression. These markers are part of the downstream signaling cascade and can provide a more integrated measure of the compound's effect.[2]
-
Issue 3: High variability in experimental results.
-
Possible Cause: The dual-substrate nature of PDE2A and its regulation by cGMP can lead to variability if experimental conditions are not tightly controlled.
-
Troubleshooting Steps:
-
Standardize Substrate Concentrations: Ensure that the concentrations of both cAMP and cGMP in your assays are consistent and well-defined. The relative levels of these substrates can influence the observed effect of this compound.
-
Control for Endogenous cGMP Production: In cell-based assays, be aware of experimental conditions that might stimulate endogenous cGMP production (e.g., through nitric oxide signaling), as this can impact the dose-response to this compound.
-
Use High-Quality Reagents: Ensure the purity and activity of your recombinant PDE2A enzyme and the stability of this compound solutions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A). PDE2A is an enzyme that hydrolyzes two important second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE2A, this compound increases the intracellular levels of cAMP and cGMP, which in turn activates downstream signaling pathways, such as the cAMP/cGMP-VASP-CREB-BDNF pathway.[2]
Q2: What is the paradoxical dose-response of this compound?
A2: The paradoxical dose-response refers to the observation that at low concentrations, this compound can lead to an apparent increase in PDE2A activity or binding. This is because the initial inhibition of PDE2A leads to an accumulation of cGMP. This cGMP then binds to an allosteric site on the PDE2A enzyme (the GAF-B domain), causing a conformational change that increases the enzyme's catalytic activity.[3][4] A typical inhibitory dose-response curve is only observed at much higher concentrations of this compound.[1]
Q3: How does the paradoxical effect impact experimental design?
Q4: What are the key downstream signaling molecules affected by this compound?
A4: Inhibition of PDE2A by this compound leads to increased levels of cAMP and cGMP. This activates protein kinase A (PKA) and protein kinase G (PKG), which in turn can lead to the phosphorylation of VASP and CREB, and ultimately to changes in the expression of genes like BDNF.[2]
Q5: Has this compound been tested in clinical trials?
A5: Yes, this compound has been evaluated in Phase 1 clinical trials. However, its development status is listed as discontinued (B1498344) for migraine and schizophrenia.[1][5]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Source |
| IC50 | 1 nM | Human |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose | Effect | Source |
| Rat (Contextual Fear Conditioning) | 0.3 mg/kg (oral) | Enhancement of long-term memory | [1] |
| Mouse (Restraint Stress Model) | 3 mg/kg (i.p.) | Antidepressant- and anxiolytic-like effects | [6] |
Experimental Protocols
Protocol 1: In Vitro PDE2A Inhibition Assay to Investigate Paradoxical Effect
This protocol is designed to determine the IC50 of this compound and to test for the cGMP-mediated paradoxical effect.
-
Materials:
-
Recombinant human PDE2A enzyme
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
[3H]-cAMP (radiolabeled substrate)
-
This compound
-
8-bromo-cGMP (non-hydrolyzable cGMP analog)
-
5'-Nucleotidase
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare two sets of reaction plates.
-
In the first plate ("Basal Activity"), add assay buffer, recombinant PDE2A, and the this compound dilutions.
-
In the second plate ("cGMP-Stimulated Activity"), add assay buffer containing a fixed concentration of 8-bromo-cGMP (e.g., 1 µM), recombinant PDE2A, and the this compound dilutions.
-
Pre-incubate both plates for 15 minutes at 30°C.
-
Initiate the reaction by adding [3H]-cAMP to all wells.
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction (e.g., by boiling).
-
Add 5'-nucleotidase to convert the resulting [3H]-5'-AMP to [3H]-adenosine.
-
Separate unreacted [3H]-cAMP from [3H]-adenosine using an ion-exchange resin.
-
Quantify the amount of [3H]-adenosine using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration under both basal and cGMP-stimulated conditions and determine the respective IC50 values.
-
Protocol 2: Measurement of Intracellular cGMP Levels in Cell Culture
This protocol describes how to measure changes in intracellular cGMP levels in response to this compound treatment.
-
Materials:
-
Cell line expressing PDE2A (e.g., HT-22)
-
Cell culture medium
-
This compound
-
Lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
-
-
Procedure:
-
Plate cells in a multi-well plate and grow to desired confluency.
-
Pre-incubate cells with various concentrations of this compound for a specified time.
-
Lyse the cells according to the cGMP EIA kit protocol.
-
Perform the cGMP EIA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of cGMP in each sample based on a standard curve.
-
Mandatory Visualizations
Caption: Logical relationship of this compound's dose-dependent effects on PDE2A.
Caption: Troubleshooting workflow for the paradoxical dose-response of this compound.
Caption: Downstream signaling pathway of PDE2A inhibition by this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upregulation of Phosphodiesterase 2A Augments T Cell Activation by Changing cGMP/cAMP Cross-Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Stability of PF-05180999 in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and handling of PF-05180999. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. How should I store the solid this compound compound?
For optimal stability, the solid compound should be stored under specific conditions.[1] See the table below for a summary of recommended storage conditions.
2. What is the recommended solvent for preparing stock solutions of this compound?
This compound is soluble in DMSO and ethanol.[2] For most in vitro applications, DMSO is the recommended solvent for preparing initial stock solutions.[1][2]
3. How should I store stock solutions of this compound?
Proper storage of stock solutions is critical to prevent degradation. Recommendations vary slightly between suppliers, but a general guideline is provided in the table below. It is always best to refer to the manufacturer's specific recommendations for your particular batch.
4. Is this compound stable at room temperature?
This compound is considered stable enough for a few weeks during ordinary shipping at ambient temperatures.[1] However, for long-term storage, it is crucial to follow the recommended temperature guidelines.
5. I see precipitation in my stock solution after thawing. What should I do?
If you observe precipitation or phase separation in your stock solution, you can gently warm the vial and/or use sonication to aid in redissolving the compound. To prevent repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Storage and Handling Summary
| Condition | Solid Compound | Stock Solutions |
| Short-Term Storage | Dry, dark, and at 0 - 4°C (days to weeks)[1] | 0 - 4°C (days to weeks)[1] |
| Long-Term Storage | -20°C (months to years)[1] | -20°C (up to 1 month) or -80°C (up to 6 months) |
| Recommended Solvents | Not applicable | DMSO (up to 50 mg/mL), Ethanol (up to 50 mM)[2] |
| Shelf Life | >2 years if stored properly[1] | Up to 6 months at -80°C |
Note: Always refer to the Certificate of Analysis provided by the supplier for batch-specific information.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure proper storage temperatures are maintained. |
| Difficulty dissolving the compound | Incorrect solvent or concentration. | Use a recommended solvent such as DMSO. If solubility issues persist, gentle warming or sonication may help. Ensure you are not exceeding the solubility limit. |
| Precipitation in working solution | The compound may be less soluble in aqueous solutions. | Prepare fresh working solutions for each experiment. If using a vehicle for in vivo studies, ensure all components are properly mixed in the correct order as described in the protocols below. |
Experimental Protocols
Preparation of Formulations for In Vivo Studies
For in vivo experiments, this compound can be formulated in various vehicles. Below are three example protocols. It is crucial to add and mix each solvent sequentially to ensure proper dissolution.
Protocol 1: PEG300 and Tween-80 Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to adjust the final volume to 1 mL. The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This should yield a clear solution with a solubility of at least 2.5 mg/mL.
Protocol 2: SBE-β-CD Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is obtained. The final composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline), with a solubility of at least 2.5 mg/mL.
Protocol 3: Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the DMSO stock solution to corn oil to achieve the desired final concentration. The final composition will be 10% DMSO and 90% Corn Oil, with a solubility of at least 2.5 mg/mL.
Visualizations
Caption: Workflow for preparing an in vivo formulation of this compound.
Caption: Signaling pathway of this compound as a PDE2A inhibitor.[1]
References
Technical Support Center: Enhancing the In Vivo Bioavailability of PF-05180999
Welcome to the technical support center for PF-05180999. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments with this potent and selective PDE2A inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize the oral bioavailability of this compound.
Understanding this compound
This compound is a brain-penetrant phosphodiesterase 2A (PDE2A) inhibitor with an IC50 of approximately 1 nM.[1] By inhibiting PDE2A, this compound prevents the degradation of cyclic GMP (cGMP) and cyclic AMP (cAMP), leading to the activation of downstream signaling pathways. This mechanism has been explored for its potential in treating cognitive and psychiatric disorders. While described as having good oral bioavailability, likely in an optimized formulation, its poor aqueous solubility presents a significant hurdle for achieving consistent and optimal exposure in vivo.[2]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Troubleshooting Guide: Low Oral Bioavailability
This guide addresses common issues related to the in vivo performance of this compound and provides systematic approaches to troubleshoot and improve its oral bioavailability.
Problem: Inconsistent or low plasma concentrations of this compound after oral administration.
Workflow for Troubleshooting Low Bioavailability
Caption: A logical workflow for troubleshooting low bioavailability.
FAQs: Formulation and Bioavailability Enhancement
Q1: My initial in vivo study with this compound suspended in a simple aqueous vehicle showed very low and variable plasma exposure. What is the likely cause?
A1: This is a common issue for compounds with poor aqueous solubility, such as this compound. Low solubility leads to a slow dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption. The variability can be attributed to differences in gastrointestinal physiology (e.g., pH, motility) between individual animals.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: The main approaches focus on increasing the dissolution rate and apparent solubility of the compound. Key strategies include:
-
Particle Size Reduction: Creating a nanosuspension increases the surface area-to-volume ratio, leading to faster dissolution.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to a higher-energy amorphous state, stabilized within a polymer matrix, can significantly enhance its aqueous solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state in the gastrointestinal tract, facilitating absorption.
Q3: How do I choose the best formulation strategy for my experiment?
A3: The choice depends on the specific goals of your study, available resources, and the physicochemical properties of this compound.
-
For early-stage preclinical studies, a simple co-solvent system or a lipid-based formulation might be sufficient.
-
For later-stage development requiring a solid dosage form, an amorphous solid dispersion is often a robust option.
-
Nanosuspensions can be advantageous for both liquid and solid dosage forms and for parenteral administration.
Q4: Are there any off-the-shelf formulation kits I can use for initial screening?
A4: While there are no specific kits for this compound, you can use commercially available excipients to create simple formulations for screening. For example, you can test co-solvent systems (e.g., DMSO, PEG 400, Solutol HS 15) or lipid-based systems using excipients like Capryol 90, Cremophor EL, and Transcutol HP.
Quantitative Data Summary (Illustrative)
Due to the limited publicly available comparative pharmacokinetic data for different this compound formulations, the following table provides an illustrative example of how to present such data. These values are hypothetical and intended to demonstrate the potential impact of various formulation strategies on oral bioavailability.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 200 ± 75 | ~5% |
| Nanosuspension | 10 | 250 ± 50 | 1.0 | 1200 ± 250 | ~30% |
| Amorphous Solid Dispersion | 10 | 400 ± 80 | 0.75 | 2000 ± 400 | ~50% |
| SEDDS | 10 | 350 ± 70 | 1.0 | 1800 ± 350 | ~45% |
Detailed Experimental Protocols
The following are detailed, generalized protocols for preparing different types of formulations to enhance the bioavailability of a poorly water-soluble compound like this compound.
Protocol 1: Preparation of a Nanosuspension by Wet Milling
Objective: To reduce the particle size of this compound to the nanometer range to increase its dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Hydroxypropyl Methylcellulose (HPMC) or Poloxamer 188 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or similar high-energy mill
-
Laser diffraction particle size analyzer
Procedure:
-
Prepare the stabilizer solution by dissolving the chosen stabilizer in deionized water with gentle heating and stirring.
-
Create a pre-suspension by adding this compound (e.g., 5% w/v) to the stabilizer solution and mixing with a high-shear mixer for 15 minutes.
-
Transfer the pre-suspension to the milling chamber containing the milling media. The chamber should be approximately 50-70% filled with the media.
-
Mill the suspension at a specified speed (e.g., 500 rpm) for a defined period (e.g., 2-4 hours). The optimal milling time should be determined by periodic particle size analysis.
-
After milling, separate the nanosuspension from the milling media by decanting or sieving.
-
Characterize the nanosuspension for particle size distribution, polydispersity index (PDI), and zeta potential.
-
The resulting nanosuspension can be used directly for oral gavage or lyophilized to a powder for reconstitution or incorporation into solid dosage forms.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To create a solid dispersion of amorphous this compound in a polymer matrix to improve its solubility and dissolution.
Materials:
-
This compound
-
Amorphous polymer (e.g., HPMCAS, PVP/VA 64, Soluplus®)
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Spray dryer
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w). Ensure complete dissolution.
-
Set the parameters of the spray dryer, including inlet temperature, atomization gas flow rate, and liquid feed rate. These parameters will need to be optimized for the specific solvent system and formulation.
-
Spray-dry the solution. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.
-
Collect the resulting powder from the cyclone and collection vessel.
-
Characterize the ASD powder to confirm its amorphous nature using DSC (absence of a melting endotherm) and PXRD (presence of a halo pattern).
-
Perform in vitro dissolution testing to compare the dissolution rate of the ASD to the crystalline drug.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, keeping this compound in a solubilized state.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Kolliphor RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer and magnetic stirrer
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of a Ternary Phase Diagram: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe the formation of emulsions.
-
Preparation of the Final Formulation: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Add the required amount of this compound to the oil/surfactant/co-surfactant mixture.
-
Gently heat (if necessary) and vortex until the drug is completely dissolved and the solution is clear and homogenous.
-
Characterization:
-
Self-emulsification time: Add a small amount of the SEDDS formulation to water with gentle agitation and measure the time it takes to form a stable emulsion.
-
Droplet size analysis: Determine the mean droplet size and PDI of the resulting emulsion using a dynamic light scattering instrument.
-
The final SEDDS formulation can be filled into hard or soft gelatin capsules for oral administration.
-
Workflow for In Vivo Evaluation of Formulations
Caption: A standard workflow for the in vivo evaluation of different formulations.
By following these troubleshooting guides and experimental protocols, researchers can systematically address the challenges associated with the oral delivery of this compound and develop formulations that ensure adequate and reproducible in vivo exposure for their studies.
References
Managing potential toxicity of PF-05180999 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential toxicity associated with the investigational PDE2A inhibitor, PF-05180999, particularly at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A).[1][2] PDE2A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular signaling pathways.[1] By inhibiting PDE2A, this compound increases intracellular levels of cAMP and cGMP, thereby modulating downstream signaling cascades.[3][4] It was investigated for its potential therapeutic effects in nervous system disorders, including schizophrenia and migraine, before its development was discontinued.[3][5]
Q2: Is there evidence of this compound-induced toxicity at high concentrations?
A2: Yes, in vitro studies have indicated that this compound can exhibit dose-dependent toxicity. Specifically, in HT-22 hippocampal cell lines, increasing concentrations of this compound have been associated with a decrease in cell viability.[6] While the compound showed neuroprotective effects at lower concentrations, higher concentrations appeared to be cytotoxic.[6]
Q3: Why were the clinical trials for this compound discontinued?
A3: Clinical trials for this compound were terminated or withdrawn due to safety concerns. However, the specific adverse events that led to this decision have not been publicly disclosed in detail.
Q4: What are the typical signs of cytotoxicity I should look for in my cell cultures treated with high concentrations of this compound?
A4: Common indicators of cytotoxicity in cell culture include:
-
Morphological Changes: Observe cells under a microscope for changes such as rounding, detachment from the culture surface, membrane blebbing, or the presence of apoptotic bodies.
-
Reduced Cell Viability: A decrease in the number of viable cells, which can be quantified using various assays (see Troubleshooting Guide).
-
Compromised Membrane Integrity: Release of intracellular components, such as lactate (B86563) dehydrogenase (LDH), into the culture medium.
-
Apoptosis Induction: Activation of caspases and other markers of programmed cell death.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability in a Dose-Response Experiment
Symptoms:
-
You observe a sharp decline in cell viability at higher concentrations of this compound in assays like MTT, MTS, or CCK8.
-
Results are inconsistent between replicate wells or experiments.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Compound Cytotoxicity | This is an expected outcome at high concentrations. Determine the cytotoxic concentration range for your specific cell line. Consider using concentrations below this range for functional assays. |
| Solvent Toxicity | This compound is often dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| Assay Interference | The compound may interfere with the assay chemistry. For example, it might directly react with the assay reagent. Confirm results with an orthogonal assay that uses a different detection principle (e.g., measure ATP levels or LDH release). |
| Inaccurate Pipetting | Inaccurate dispensing of the compound or assay reagents can lead to variability. Ensure your pipettes are calibrated and use proper pipetting techniques. |
| Cell Seeding Density | Inconsistent cell numbers across wells can affect results. Ensure a uniform single-cell suspension before seeding and check for even cell distribution in the plate. |
Issue 2: High Background Signal in Cytotoxicity Assays
Symptoms:
-
Control wells (untreated or vehicle-treated) show an unexpectedly high signal, making it difficult to determine the true effect of this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Reagent Instability | Assay reagents may degrade if not stored properly (e.g., exposure to light). Always store reagents according to the manufacturer's instructions. |
| Contamination | Bacterial or fungal contamination in cell cultures can interfere with assay readings. Regularly check cultures for contamination and practice good aseptic technique. |
| High Cell Density | Too many cells per well can lead to high background metabolic activity or spontaneous cell death. Optimize the cell seeding density for your specific cell line and assay. |
| Serum Interference | Components in the serum of the culture medium can sometimes interfere with assay reagents. If possible, perform the assay in a serum-free medium or reduce the serum concentration during the assay period. |
Issue 3: Conflicting Results Between Different Cytotoxicity Assays
Symptoms:
-
An MTT or CCK8 assay indicates a decrease in cell viability, but an LDH assay shows no significant increase in membrane permeability.
Possible Causes and Solutions:
| Possible Cause | Different Mechanisms of Cell Death |
| Explanation | Assays measure different cellular events. MTT/CCK8 assays measure metabolic activity, which can decrease due to apoptosis or metabolic inhibition without immediate membrane rupture. LDH assays measure membrane integrity, which is compromised during necrosis. It is possible that at the tested concentration and time point, this compound is inducing apoptosis or inhibiting metabolism without causing significant necrosis. |
| Suggested Action | To confirm the mechanism of cell death, perform an apoptosis-specific assay, such as a caspase activation assay (e.g., Caspase-3/7 activity).[7][8] |
Quantitative Data Summary
Currently, specific IC50 values for this compound cytotoxicity are not widely published. The available data indicates a trend of decreasing cell viability at concentrations above 1 µM in HT-22 cells.[6] Researchers should empirically determine the cytotoxic concentration range for their specific experimental system.
| Parameter | Cell Line | Concentration Range | Observed Effect | Assay | Reference |
| Cell Viability | HT-22 | > 1 µM | Decreased tendency of cell viability | CCK8 | [6] |
| Cell Death | HT-22 | > 1 µM | Increased tendency of cell death | LDH | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK8 Assay[6]
This protocol is adapted from a study that observed dose-dependent toxicity of this compound.
Materials:
-
HT-22 cells (or other cell line of interest)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
Cell Counting Kit-8 (CCK8) reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Add 10 µL of CCK8 reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, or until a visible color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Assessment of Membrane Integrity using LDH Assay
This is a general protocol to measure the release of lactate dehydrogenase (LDH) as an indicator of cytotoxicity.
Materials:
-
Cells cultured in a 96-well plate and treated with this compound
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Prepare controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer provided in the kit.
-
Vehicle control: Cells treated with the same concentration of DMSO used to dissolve this compound.
-
-
After the treatment period with this compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.
Protocol 3: Caspase-3/7 Activation Assay for Apoptosis Detection
This is a general protocol to measure the activity of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cells cultured in a 96-well plate and treated with this compound
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate (opaque-walled for luminescence assays) and treat with this compound for the desired duration. Include appropriate controls.
-
Allow the plate and the caspase assay reagent to equilibrate to room temperature.
-
Add the caspase assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for the time specified in the protocol (typically 30 minutes to 2 hours), protected from light.
-
Measure luminescence or fluorescence using a plate reader.
-
An increase in signal in the treated wells compared to the control wells indicates caspase activation and apoptosis.
Visualizations
Caption: Mechanism of action of this compound as a PDE2A inhibitor.
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Logic for troubleshooting conflicting cytotoxicity assay results.
References
- 1. medkoo.com [medkoo.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Optimizing injection timing of PF-05180999 before behavioral tests
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection timing of PF-05180999 for behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injection timing for this compound before starting a behavioral test?
A1: Based on preclinical studies, administering this compound via intraperitoneal (i.p.) injection 30 minutes prior to the induction of a stressor or the behavioral task is a recommended starting point.[1] For instance, in studies involving restraint stress in mice, the compound was injected 30 minutes before the stress procedure, and behavioral tests were conducted 30 minutes after the stressor ended.[1] For oral administration in rats, a 0.3 mg/kg dose has been shown to be effective in enhancing long-term memory.[2] However, the optimal timing can vary depending on the specific behavioral paradigm and research question.
Q2: How does the mechanism of action of this compound influence the choice of injection timing?
A2: this compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A).[3] PDE2A is an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][4] By inhibiting PDE2A, this compound increases intracellular levels of cAMP and cGMP, which are key second messengers in various signaling pathways, including those involved in neuroplasticity and cognitive function.[1][2][4] The onset of this pharmacological effect is relatively rapid, as suggested by the 30-minute pre-treatment time used in some studies.[1] The chosen injection time should allow for sufficient brain penetration and target engagement to elicit the desired physiological response before the behavioral assessment begins.
Q3: What are the known effective doses of this compound in preclinical models?
A3: Effective doses in preclinical studies have been reported to be in the range of 0.3 to 3 mg/kg for intraperitoneal (i.p.) injection in mice.[1] For oral administration in rats, a dose of 0.3 mg/kg has been shown to enhance long-term memory in a contextual fear conditioning model.[2] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable behavioral effect after this compound administration. | 1. Suboptimal Injection Timing: The time between injection and testing may be too short for the drug to reach peak brain concentration or too long, leading to clearance. 2. Inappropriate Dose: The dose may be too low to elicit a significant response. 3. Route of Administration: The chosen route (e.g., oral vs. i.p.) may have different absorption kinetics. | 1. Conduct a time-course study: Test different injection-to-test intervals (e.g., 15, 30, 60, 90 minutes) to determine the peak effect window for your specific behavioral assay. 2. Perform a dose-response curve: Test a range of doses (e.g., 0.1, 0.3, 1, 3 mg/kg) to identify the most effective dose with the fewest side effects. 3. Consider alternative routes of administration: If oral bioavailability is a concern, consider intraperitoneal or subcutaneous injections, which generally have faster absorption. |
| Unexpected or adverse side effects are observed. | 1. Dose is too high: High concentrations of the drug may lead to off-target effects or an exaggerated pharmacological response. 2. Interaction with other experimental variables: The animal's stress level, housing conditions, or the specific behavioral paradigm could interact with the drug to produce adverse effects. | 1. Reduce the dose: If adverse effects are observed, lower the dose to a level that is still pharmacologically active but better tolerated. 2. Acclimatize animals to handling and injection procedures: This can help to minimize stress-induced responses that may be confounded with drug effects. Ensure all experimental conditions are standardized. |
| High variability in behavioral data between subjects. | 1. Inconsistent Injection Procedure: Variations in injection volume, speed, or location can affect drug absorption. 2. Biological Variability: Individual differences in metabolism and drug response can contribute to variability. 3. Time of Day: The timing of injections and behavioral testing relative to the animal's circadian rhythm can influence outcomes.[5][6] | 1. Standardize injection technique: Ensure all researchers are trained on a consistent injection protocol. 2. Increase sample size: A larger number of animals per group can help to mitigate the impact of individual variability. 3. Conduct experiments at the same time each day: This will help to control for circadian variations in physiology and behavior. |
Experimental Protocols
Protocol: Contextual Fear Conditioning in Rats with Oral this compound
This protocol is adapted from studies demonstrating the efficacy of this compound in memory enhancement.[2]
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Drug Preparation: Prepare this compound in a vehicle solution suitable for oral gavage. A common vehicle is a mixture of N-Methyl-2-Pyrrolidone (NMP) and Polyethylene glycol 400 (PEG400) in saline.
-
Dosing: Administer this compound at a dose of 0.3 mg/kg via oral gavage. The vehicle group should receive an equivalent volume of the vehicle solution.
-
Injection Timing: Administer the drug or vehicle 60 minutes prior to the training phase of the contextual fear conditioning task.
-
Training Phase:
-
Place the rat in the conditioning chamber.
-
Allow a 2-minute exploration period.
-
Deliver a series of foot shocks (e.g., 3 shocks of 0.5 mA, 2 seconds duration, with a 1-minute inter-shock interval).
-
Return the rat to its home cage 1 minute after the final shock.
-
-
Testing Phase:
-
24 hours after the training phase, place the rat back into the same conditioning chamber.
-
Record freezing behavior for 5 minutes.
-
An increase in freezing time in the drug-treated group compared to the vehicle group indicates an enhancement of long-term fear memory.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for behavioral testing.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Time acts as a conditioned stimulus to control behavioral sensitization to amphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time-of-Day as a Critical Biological Variable - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring PF-05180999 Brain Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective PDE2A inhibitor, PF-05180999. This guide addresses common challenges encountered when measuring the brain concentration and target engagement of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is measuring its brain concentration important?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] It has been investigated for its potential in treating cognitive impairments.[2] As a brain-penetrant compound, accurately measuring its concentration in the brain is crucial to correlate pharmacokinetic profiles with pharmacodynamic effects, determine target engagement, and establish effective dosing regimens for preclinical and clinical studies.[2][3]
Q2: What are the primary methods for measuring this compound brain concentration?
A2: The primary methods for measuring this compound brain concentration and target engagement include:
-
Positron Emission Tomography (PET) Imaging: Utilizes a radiolabeled tracer specific to PDE2A to quantify target occupancy by this compound.[1][4]
-
In Vivo Autoradiography: Allows for the visualization and quantification of PDE2A binding in brain tissue sections from animals treated with this compound.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying the concentration of this compound in brain homogenate or microdialysate.[6][7]
-
In Vivo Microdialysis: Enables the sampling of unbound this compound from the brain's extracellular fluid in real-time in freely moving animals.[8][9]
Q3: What are the known physicochemical properties of this compound?
A3: Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 414.39 g/mol | [1] |
| Formula | C₁₉H₁₇F₃N₈ | [1] |
| Solubility | Soluble to 50 mM in DMSO and ethanol | [1] |
| Brain Penetrance | Yes, with an unbound brain/unbound plasma ratio approaching unity in preclinical models. | [2] |
Q4: Has this compound been advanced to clinical trials?
A4: this compound was evaluated in Phase I clinical trials for migraine, but one trial was terminated due to safety concerns and another was withdrawn before enrollment.[10] Its development for schizophrenia was also discontinued.[10]
Troubleshooting Guides
Issue 1: Paradoxical Increase in PDE2A Binding at Low Doses
Question: We are observing an unexpected increase in the binding of our PDE2A radioligand in in vivo autoradiography and PET studies at low doses of this compound, instead of the expected decrease in binding (target occupancy). Is this a known issue?
Answer: Yes, this is a documented phenomenon with this compound.[5]
Root Cause: In vitro experiments have shown that the initial inhibition of PDE2A by this compound leads to an increase in intracellular cGMP.[5] This elevated cGMP can then allosterically bind to the GAF-B domain of other PDE2A enzymes, leading to their activation and a conformational change that may increase the binding of certain radioligands, resulting in a paradoxical increase in the observed signal.[5]
Solutions:
-
Dose-Response Curve: Generate a full dose-response curve. A typical target occupancy curve is expected at much higher doses of this compound.[5]
-
Alternative Radioligand: If available, consider using a radioligand that binds to a different site on the PDE2A enzyme that is not affected by the cGMP-induced conformational change.
-
Complementary Techniques: Use a non-binding-based technique like LC-MS/MS of brain tissue or microdialysate to directly quantify the concentration of this compound and correlate it with the paradoxical binding data.
Issue 2: Difficulty in Achieving Detectable Unbound Brain Concentrations with Microdialysis
Question: We are struggling to measure the unbound concentration of this compound in the brain using in vivo microdialysis. The levels are consistently below the limit of quantification of our analytical method.
Answer: This can be a common challenge with potent, lipophilic compounds.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Recovery Across the Microdialysis Probe: | Optimize the microdialysis flow rate; slower flow rates generally increase recovery.[8] Also, ensure the probe's molecular weight cut-off is appropriate for this compound. |
| High Tissue Binding: | This compound's lipophilicity may lead to high non-specific binding to brain tissue, resulting in low concentrations in the extracellular fluid. Consider using brain homogenate methods to determine total brain concentration and then estimate the unbound fraction.[11][12] |
| Insufficient Analytical Sensitivity: | Develop a more sensitive LC-MS/MS method. This could involve optimizing the sample clean-up, using a more efficient chromatography column, or fine-tuning the mass spectrometer parameters.[6][13] |
| Rapid Metabolism: | Although reported to have reasonable metabolic stability, rapid local metabolism in the brain could be a factor. Analyze for potential metabolites in the brain tissue. |
Issue 3: High Variability in PET Imaging Target Occupancy Data
Question: Our PET imaging studies with a PDE2A radioligand to measure this compound target occupancy are showing high inter-subject variability.
Answer: High variability in PET studies can arise from several factors.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Metabolism of the Radioligand: | Investigate the presence of brain-penetrant radiometabolites that could interfere with the signal.[14] |
| Differences in Plasma Protein Binding: | Measure the free fraction of this compound in the plasma of each subject, as only the unbound drug can cross the blood-brain barrier.[15] |
| Individual Differences in PDE2A Expression: | Consider baseline PET scans for each subject before this compound administration to account for individual variations in PDE2A density.[4] |
| Kinetic Modeling Issues: | Ensure the chosen kinetic model accurately describes the radioligand's behavior in the brain. The 2-tissue-compartment model and multilinear analysis-1 (MA1) have been shown to be reliable for PDE2A radioligands.[1] |
Experimental Protocols
PET Imaging for Target Occupancy Measurement
This protocol is based on the methodology used for the PDE2A radioligand ¹⁸F-PF-05270430 to determine the target occupancy of this compound.[1]
Objective: To quantify the occupancy of PDE2A by this compound in the brain.
Materials:
-
PET scanner
-
¹⁸F-PF-05270430 (or another suitable PDE2A radioligand)
-
This compound
-
Anesthetized non-human primate or other suitable animal model
-
Arterial blood sampling setup
-
Gamma counter and HPLC for metabolite analysis
Procedure:
-
Baseline Scan: Perform a baseline PET scan by intravenously injecting the radioligand and acquiring dynamic scan data for 120 minutes.
-
Arterial Blood Sampling: Collect arterial blood samples throughout the scan to determine the arterial input function and for metabolite analysis.
-
This compound Administration: Administer a single dose of this compound.
-
Occupancy Scan: After a suitable time for this compound to reach steady-state brain concentrations, perform a second PET scan with the same radioligand.
-
Data Analysis:
-
Correct PET data for attenuation, scatter, and radioactive decay.
-
Analyze arterial plasma samples to determine the parent radioligand concentration over time.
-
Use a suitable kinetic model (e.g., MA1) to estimate the regional distribution volume (Vₜ) for both scans.
-
Calculate target occupancy (TO) using the formula: TO (%) = (1 - Vₜ_occupancy / Vₜ_baseline) * 100
-
Quantitative Data Example:
| This compound Plasma Concentration (ng/mL) | Striatal Target Occupancy (%) | Reference |
| 40.2 - 240.0 | 3 - 72 | [4] |
In Vivo Autoradiography for PDE2A Binding
This protocol is adapted from methodologies used to study PDE2A inhibitor target engagement.[5][16]
Objective: To visualize and quantify the binding of a PDE2A radioligand in the presence of this compound.
Materials:
-
Rodent model
-
This compound
-
PDE2A radioligand (e.g., ³H-labeled)
-
Cryostat
-
Microscope slides
-
Incubation buffers
-
Phosphor imaging plates and scanner
Procedure:
-
Animal Dosing: Administer different doses of this compound to groups of animals.
-
Radioligand Administration: At the time of expected peak brain concentration of this compound, administer the PDE2A radioligand intravenously.
-
Brain Extraction: After a suitable time for the radioligand to distribute, euthanize the animals and extract the brains.
-
Sectioning: Freeze the brains and cut thin (e.g., 20 µm) sections using a cryostat.
-
Autoradiography:
-
Mount the brain sections on microscope slides.
-
Expose the sections to phosphor imaging plates.
-
Scan the plates to generate autoradiograms.
-
-
Data Analysis: Quantify the signal intensity in different brain regions and compare between the different dose groups and a vehicle control group.
LC-MS/MS for this compound Quantification in Brain Homogenate
This is a general protocol that can be adapted for this compound.[6][13]
Objective: To determine the total concentration of this compound in brain tissue.
Materials:
-
Rodent brain tissue
-
Homogenizer
-
LC-MS/MS system
-
This compound analytical standard
-
Internal standard (stable isotope-labeled this compound is ideal)
-
Solvents for extraction and mobile phase
Procedure:
-
Sample Preparation:
-
Weigh a portion of the brain tissue.
-
Homogenize the tissue in a suitable buffer.
-
Add the internal standard.
-
Perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate this compound from other matrix components using a suitable C18 column and a gradient elution.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis: Construct a calibration curve using the analytical standard and calculate the concentration of this compound in the brain homogenate.
Visualizations
Caption: Experimental workflows for measuring this compound brain concentration.
References
- 1. Preclinical Evaluation of 18F-PF-05270430, a Novel PET Radioligand for the Phosphodiesterase 2A Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-ESI-MS/MS method for the quantitation of phosphodiesterase-5 inhibitors and their main metabolites in rat serum and brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in rat brain tissue exposed to 4'-fluoro-α-PHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Unbound drug concentration in brain homogenate and cerebral spinal fluid at steady state as a surrogate for unbound concentration in brain interstitial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro methods for estimating unbound drug concentrations in the brain interstitial and intracellular fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent [frontiersin.org]
- 16. giffordbioscience.com [giffordbioscience.com]
Avoiding precipitation of PF-05180999 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of PF-05180999 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][3]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What could be the cause?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds like this compound. This typically occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The high concentration of the compound in the DMSO stock solution is rapidly introduced into the aqueous environment where it is less soluble, leading to the compound coming out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on available data, DMSO is the recommended solvent for preparing stock solutions of this compound.[2][3][4] Ethanol is also a viable option.[2] It is crucial to use a newly opened or anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.
Q4: Are there any formulation strategies that can help improve the solubility of this compound in aqueous solutions?
A4: Yes, several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, and cyclodextrins.[5][6][7] For example, one study successfully used 5% Kolliphor H15 (a surfactant) in the final aqueous solution to maintain the solubility of this compound.[8]
Troubleshooting Guide
Issue: Precipitation observed after diluting DMSO stock solution into aqueous buffer.
This troubleshooting guide provides a step-by-step approach to diagnose and resolve precipitation issues with this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. rndsystems.com [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Accounting for PF-05180999's Effect on PDE2A Binding Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the effects of PF-05180999 in phosphodiesterase 2A (PDE2A) binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A).[1][2][3] Its primary mechanism of action is to bind to the active site of the PDE2A enzyme, preventing the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] This inhibition leads to an increase in the intracellular levels of these second messengers.
Q2: What is the "paradoxical effect" observed with this compound in some PDE2A binding assays?
At lower, therapeutically relevant concentrations, this compound can cause an apparent increase in tracer binding in some assay formats, such as in vivo autoradiography.[2][4] This is contrary to the expected decrease in tracer binding due to competitive inhibition. This "paradoxical effect" is believed to be caused by the initial inhibition of PDE2A by this compound, which leads to an elevation of intracellular cGMP. This cGMP can then allosterically bind to the GAF-B domain of other PDE2A enzymes, inducing a conformational change that increases their affinity for the tracer, resulting in an overall increase in measured binding.[2][4]
Q3: How does the selectivity of this compound impact experimental design?
This compound exhibits high selectivity for PDE2A over other phosphodiesterase isoforms, including a 2000-fold selectivity over PDE10A.[1][3] This high selectivity simplifies the interpretation of results in many cellular and in vivo experiments, as the observed effects are more likely to be specifically due to PDE2A inhibition. However, it is still good practice to consider potential off-target effects, especially at high concentrations, and to use appropriate controls.
Q4: What are the key parameters to consider when designing a PDE2A binding assay with this compound?
Key parameters include the choice of assay format (e.g., fluorescence polarization, radioligand binding), the concentration of the tracer and enzyme, incubation time and temperature, and the composition of the assay buffer. It is crucial to determine the linear range of the enzymatic reaction and to ensure that the assay conditions are optimized for sensitivity and reproducibility.
Troubleshooting Guides
Issue 1: Unexpectedly high signal or apparent increase in binding at low concentrations of this compound.
-
Potential Cause: The "paradoxical effect" due to allosteric activation by cGMP.[2][4]
-
Troubleshooting Steps:
-
Vary Assay Conditions: Test different pre-incubation times with this compound before adding the substrate. A shorter pre-incubation may minimize the accumulation of cGMP.
-
Use a Different Assay Format: Consider a purely competitive binding assay with a radiolabeled ligand where the endpoint is measured after reaching equilibrium, which may be less susceptible to the dynamic changes in cGMP levels.
-
Measure cGMP Levels: If possible, directly measure cGMP levels in your assay system to correlate with the observed binding changes.
-
Dose-Response Curve: Generate a full dose-response curve. A typical competitive inhibition curve should be observed at higher concentrations of this compound.[2][4]
-
Issue 2: High background or low signal-to-noise ratio in a fluorescence polarization (FP) assay.
-
Potential Cause: Autofluorescence of this compound, light scattering due to compound precipitation, or insufficient enzyme activity.
-
Troubleshooting Steps:
-
Test for Autofluorescence: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay.
-
Check Solubility: Visually inspect for any precipitation of this compound in the assay buffer. Determine the compound's solubility under your experimental conditions.
-
Optimize Enzyme Concentration: Ensure that the concentration of PDE2A is sufficient to produce a robust signal change. Perform an enzyme titration to find the optimal concentration.
-
Optimize Reader Settings: Adjust the gain and other settings on your fluorescence plate reader to maximize the signal window.
-
Issue 3: Inconsistent IC50 values for this compound between experiments.
-
Potential Cause: Variability in reagent preparation, enzyme activity, or assay conditions.
-
Troubleshooting Steps:
-
Reagent Consistency: Prepare large batches of reagents and aliquot them to minimize variability. Always use freshly prepared dilutions of this compound.
-
Enzyme Stability: Aliquot and store the PDE2A enzyme at -80°C to avoid repeated freeze-thaw cycles.
-
Standardize Protocol: Strictly adhere to a standardized protocol, including incubation times, temperatures, and pipetting techniques.
-
Control Compounds: Include a known standard inhibitor with a well-characterized IC50 in every assay to monitor for inter-assay variability.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against PDE2A
| Species/Enzyme Source | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Human (recombinant) | Fluorescence Polarization | 1.6 | - | MedChemExpress |
| Rat (brain tissue) | Radioligand Binding | 2.6 | 4.2 | MedChemExpress |
| Dog (recombinant) | - | 5.2 | 8.4 | MedChemExpress |
| Monkey (recombinant) | - | 3.4 | 5.5 | MedChemExpress |
| Human (recombinant) | - | 1 | - | R&D Systems |
Table 2: Selectivity Profile of this compound
| PDE Isoform | IC50 (µM) | Reference |
| PDE10A1 | 2.03 | MedChemExpress |
| PDE7B | 26.969 | MedChemExpress |
| PDE11A4 | 50.09 | MedChemExpress |
| PDE1B1 | >56.25 | MedChemExpress |
| PDE3A1 | >56.25 | MedChemExpress |
| PDE4D3 | >56.25 | MedChemExpress |
| PDE5A1 | >56.25 | MedChemExpress |
| PDE6 (bovine) | >56.25 | MedChemExpress |
| PDE8B | >56.25 | MedChemExpress |
| PDE9A1 | >56.25 | MedChemExpress |
Experimental Protocols
1. PDE2A Inhibition Assay using Fluorescence Polarization (FP)
This protocol is a generalized procedure based on commercially available PDE2A assay kits.
-
Objective: To determine the IC50 of this compound against PDE2A.
-
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cAMP or cGMP substrate upon hydrolysis by PDE2A. Inhibition of PDE2A prevents this change.
-
Materials:
-
Recombinant human PDE2A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay Buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 0.05% BSA)
-
This compound
-
DMSO
-
384-well black microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Add the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the diluted PDE2A enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled substrate to all wells.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the high and low controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
2. Radioligand Binding Assay for PDE2A
This is a generalized protocol for a competitive radioligand binding assay.
-
Objective: To determine the Ki of this compound for PDE2A.
-
Principle: This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to PDE2A.
-
Materials:
-
PDE2A-containing membrane preparation (e.g., from cells or tissue)
-
Radiolabeled ligand specific for PDE2A
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (a high concentration of a known PDE2A ligand)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the PDE2A membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and the various concentrations of this compound or vehicle.
-
For the determination of non-specific binding, incubate the membranes and radioligand with a saturating concentration of a non-labeled PDE2A ligand.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a time sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by fitting the competition binding data to a suitable model.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualization
Caption: PDE2A signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for a PDE2A fluorescence polarization assay.
Caption: Logical relationship of the paradoxical effect of this compound.
References
Technical Support Center: Interpreting Unexpected Changes in cAMP vs. cGMP Levels
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected changes in cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental roles of cAMP and cGMP in cellular signaling?
A1: Cyclic AMP (cAMP) and cyclic GMP (cGMP) are crucial second messengers that relay signals from the cell surface to intracellular targets.[1][2] They are synthesized from ATP and GTP by adenylyl cyclases (AC) and guanylyl cyclases (GC), respectively.[1] These molecules regulate a vast array of physiological processes, including metabolism, gene expression, cell growth, and apoptosis, by activating protein kinases such as Protein Kinase A (PKA) for cAMP and Protein Kinase G (PKG) for cGMP.[1][2]
Q2: How do the cAMP and cGMP signaling pathways interact?
A2: The cAMP and cGMP pathways are intricately linked, primarily through the action of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides.[3][4] Some PDEs are specific for cAMP or cGMP, while others can hydrolyze both. Notably, cGMP can regulate cAMP levels by either inhibiting or stimulating certain cAMP-degrading PDEs.[3][4] This crosstalk allows for fine-tuning of cellular responses to various stimuli.
Q3: What are the common methods for measuring cAMP and cGMP levels?
A3: Several methods are available to quantify intracellular cAMP and cGMP. The most common techniques include:
-
Enzyme-Linked Immunosorbent Assays (ELISA): A competitive immunoassay that is widely used for its convenience.[5][6]
-
Förster Resonance Energy Transfer (FRET)-based biosensors: These genetically encoded sensors allow for real-time measurement of cyclic nucleotide dynamics in living cells.[7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the absolute quantification of cAMP and cGMP.[9][10]
-
Radioimmunoassays (RIA): A traditional, highly sensitive method, though it involves handling radioactive materials.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Unexpected Increase in cAMP Levels
Q4: I treated my cells with a cGMP-elevating agent (e.g., a nitric oxide donor) and observed an unexpected increase in cAMP levels. What could be the cause?
A4: This seemingly counterintuitive result can often be explained by the crosstalk between the cGMP and cAMP signaling pathways, specifically through the inhibition of certain phosphodiesterases (PDEs).
-
Possible Cause: Inhibition of PDE3 by cGMP.
-
Explanation: PDE3 is an enzyme that primarily degrades cAMP. However, it is allosterically inhibited by cGMP.[4][11] When you increase intracellular cGMP, it can bind to and inhibit PDE3, leading to a decrease in the breakdown of cAMP and, consequently, an accumulation of cAMP.[11][12] This effect is particularly prominent at low nanomolar concentrations of cGMP.[11]
-
Troubleshooting Steps:
-
Measure PDE3 Activity: Perform a PDE activity assay to determine if PDE3 activity is indeed decreased in the presence of your cGMP-elevating agent.
-
Use a PDE3-specific Inhibitor: Treat your cells with a known PDE3 inhibitor as a positive control. If this mimics the effect of your cGMP-elevating agent on cAMP levels, it supports the hypothesis of PDE3 inhibition.
-
Vary the Concentration of the cGMP Agonist: The effect of cGMP on different PDEs is concentration-dependent. A dose-response experiment may reveal different effects on cAMP at varying cGMP concentrations.
-
Unexpected Decrease in cAMP Levels
Q5: After applying a cGMP-elevating agent, I saw an unexpected decrease in cAMP levels. Why would this happen?
A5: This observation can also be attributed to the intricate regulation of PDEs by cGMP.
-
Possible Cause: Activation of PDE2 by cGMP.
-
Explanation: PDE2 is a dual-substrate PDE that can hydrolyze both cAMP and cGMP. A key feature of PDE2 is that its cAMP-hydrolyzing activity is stimulated by the binding of cGMP to its GAF-B domain.[3][4] Therefore, an increase in intracellular cGMP can lead to the activation of PDE2, resulting in an accelerated breakdown of cAMP and a decrease in its overall concentration.[4][13] This effect is typically observed at higher cGMP concentrations (in the 200 to 500 nmol/L range) compared to PDE3 inhibition.[11]
-
Troubleshooting Steps:
-
Measure PDE2 Activity: Conduct a PDE activity assay to check if PDE2 activity is enhanced by your cGMP-elevating agent.
-
Use a PDE2-specific Inhibitor: Pre-treating your cells with a PDE2 inhibitor should block the cGMP-induced decrease in cAMP if this is the operative mechanism.
-
Quantify cGMP Levels: Accurately measure the intracellular cGMP concentration to determine if it falls within the range known to activate PDE2.
-
Unexpected Changes in cGMP Levels
Q6: I used a cAMP-elevating agent (e.g., forskolin) and observed an unexpected change in cGMP levels. What is the likely mechanism?
A6: While less common than cGMP modulating cAMP, there are instances where changes in cAMP can influence cGMP levels.
-
Possible Cause 1 (Increase in cGMP): Activation of cGMP synthesis by PKA.
-
Explanation: In some cellular contexts, PKA, activated by cAMP, can phosphorylate and activate soluble guanylyl cyclase (sGC), the enzyme that produces cGMP. This would lead to an increase in cGMP levels.
-
Troubleshooting Steps:
-
Inhibit PKA: Use a PKA inhibitor (e.g., H-89) to see if it blocks the cAMP-induced increase in cGMP.
-
Measure sGC Activity: Directly measure the activity of sGC in response to the cAMP-elevating agent.
-
-
Possible Cause 2 (Decrease in cGMP): Activation of cGMP-degrading PDEs by PKA.
-
Explanation: PKA can phosphorylate and activate certain cGMP-degrading PDEs, such as PDE5 in some cell types. This would lead to an increased breakdown of cGMP and a decrease in its concentration.
-
Troubleshooting Steps:
-
Inhibit PKA: As above, use a PKA inhibitor to see if it prevents the decrease in cGMP.
-
Use a PDE5 Inhibitor: If you suspect PDE5 involvement, pre-treat your cells with a specific PDE5 inhibitor (e.g., sildenafil) to see if it abolishes the effect.
-
General Assay Troubleshooting
Q7: My ELISA results are showing high background or are not reproducible. What are the common causes and solutions?
A7: High background and poor reproducibility are common issues in ELISA.[14]
-
Possible Causes:
-
Improper Washing: Insufficient washing can leave behind unbound reagents, leading to a high background signal.[14]
-
Reagent Contamination or Degradation: Using contaminated or expired reagents can lead to inconsistent results.[15][16]
-
Incorrect Incubation Times or Temperatures: Deviations from the protocol can affect antibody binding and enzyme activity.[14]
-
Pipetting Errors: Inaccurate pipetting can lead to poor duplicates and variability between assays.[15]
-
Edge Effects: Uneven temperature or evaporation across the plate can cause wells at the edge to behave differently.[14]
-
Inappropriate Cell Lysis Buffer: The choice of lysis buffer can impact the stability of cyclic nucleotides. For instance, RIPA buffer may not be ideal, and acidic conditions are known to stabilize cAMP.[17][18]
-
-
Troubleshooting Solutions:
-
Optimize Washing: Increase the number of wash steps or the soaking time.[14]
-
Use Fresh Reagents: Prepare fresh buffers and aliquot reagents to avoid repeated freeze-thaw cycles.[15]
-
Adhere to Protocol: Strictly follow the recommended incubation times and temperatures.[14]
-
Calibrate Pipettes: Ensure your pipettes are properly calibrated and use proper pipetting techniques.
-
Proper Plate Incubation: Use a plate sealer during incubations and ensure the plate is in the center of the incubator for even temperature distribution.[16]
-
Select an Appropriate Lysis Buffer: Use a lysis buffer recommended by the assay kit manufacturer or validated for cyclic nucleotide stability. Consider using acidic solutions like perchloric acid to stabilize samples.[17]
-
Q8: I am using FRET biosensors and the signal-to-noise ratio is low. How can I improve it?
A8: Low signal-to-noise is an inherent challenge with some FRET-based probes.[8]
-
Possible Causes:
-
Low Biosensor Expression: Insufficient expression of the FRET biosensor will result in a weak signal.
-
Photobleaching: Excessive exposure to excitation light can lead to photobleaching of the fluorophores.
-
Suboptimal Filter Sets: Using incorrect filter sets for excitation and emission can lead to poor signal separation.
-
High Background Fluorescence: Autofluorescence from cells or media can interfere with the FRET signal.
-
-
Troubleshooting Solutions:
-
Optimize Transfection/Transduction: Ensure efficient delivery and expression of the biosensor plasmid or virus.
-
Minimize Light Exposure: Use the lowest possible excitation intensity and exposure time that still provides a detectable signal.
-
Use Appropriate Filters: Ensure your microscope is equipped with high-quality filter sets specifically designed for the FRET pair you are using (e.g., CFP/YFP).
-
Background Subtraction: Acquire background images from non-transfected cells or a blank region and subtract this from your experimental images.
-
Use Brighter Fluorophores: Consider using biosensors with newer, brighter, and more photostable fluorescent proteins.
-
Data Presentation
Table 1: Concentration-Dependent Effects of cGMP on cAMP-Hydrolyzing Phosphodiesterases (PDEs)
| PDE Family | Effect of cGMP | Approximate cGMP Concentration for Effect | Primary Consequence for cAMP Levels |
| PDE1 | Stimulatory (Ca2+/Calmodulin-dependent) | >1 µmol/L | Decrease |
| PDE2 | Stimulatory | 200 - 500 nmol/L[11] | Decrease[4] |
| PDE3 | Inhibitory | <50 nmol/L[11] | Increase[4] |
Table 2: Expected Intracellular Concentrations of cAMP and cGMP
| Cyclic Nucleotide | Basal Concentration Range | Stimulated Concentration Range |
| cAMP | 1 - 10 pmol/mg protein | Can increase 10- to 100-fold |
| cGMP | 0.1 - 1 pmol/mg protein | Can increase 2- to 50-fold |
Note: These values can vary significantly depending on the cell type and stimulus.
Experimental Protocols
Protocol 1: cAMP Measurement using ELISA
This is a generalized protocol and should be adapted based on the specific kit manufacturer's instructions.
-
Sample Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with experimental compounds for the desired time.
-
To stop the reaction and lyse the cells, aspirate the media and add 100 µL of 0.1 M HCl per well (for a 96-well plate).
-
Incubate for 10-20 minutes at room temperature.
-
The resulting lysate can be used directly in the assay. For some kits, an acetylation step may be required to increase sensitivity.
-
-
ELISA Procedure:
-
Prepare cAMP standards according to the kit instructions.
-
Add 50 µL of standards and samples to the appropriate wells of the antibody-coated plate.
-
Add 25 µL of cAMP-HRP conjugate to each well.
-
Add 25 µL of cAMP antibody to each well.
-
Incubate for 2 hours at room temperature on a shaker.
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cAMP in your samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Real-time cGMP Measurement using FRET Biosensors
This protocol provides a general workflow for using FRET biosensors.
-
Cell Preparation:
-
Seed cells on a glass-bottom dish suitable for live-cell imaging.
-
Transfect or transduce the cells with the FRET biosensor construct and allow for expression (typically 24-48 hours).
-
-
Live-Cell Imaging:
-
Replace the culture medium with an appropriate imaging buffer (e.g., HBSS).
-
Mount the dish on a fluorescence microscope equipped for FRET imaging (with appropriate filter sets for the donor and acceptor fluorophores).
-
Acquire baseline FRET images for a few minutes before adding any stimulus.
-
Add your experimental compound (e.g., a cGMP-elevating agent) and continuously acquire images to monitor the change in the FRET ratio over time.
-
-
Data Analysis:
-
For ratiometric FRET, calculate the ratio of the acceptor fluorescence to the donor fluorescence for each time point.
-
Normalize the FRET ratio to the baseline to visualize the change in cGMP levels.
-
Quantify parameters such as the peak response, time to peak, and decay kinetics.
-
Protocol 3: Quantification of cAMP and cGMP by LC-MS/MS
This is a simplified overview; a detailed protocol requires specialized expertise and equipment.
-
Sample Preparation:
-
Treat and harvest cells as in the ELISA protocol.
-
Lyse the cells and precipitate proteins, often using a cold organic solvent like acetonitrile (B52724) or an acid like perchloric acid.[19]
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the cyclic nucleotides.
-
Add a known amount of stable isotope-labeled internal standard (e.g., 13C-cAMP, 15N-cGMP) to each sample for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system to separate cAMP and cGMP from other cellular components.
-
The separated analytes are then introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for cAMP, cGMP, and their respective internal standards (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP and cGMP.
-
Quantify the amount of cAMP and cGMP in the samples by comparing the peak area ratios of the endogenous analyte to the internal standard against the standard curve.
-
Signaling Pathway and Workflow Diagrams
Figure 1. Simplified cAMP signaling pathway.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 4. cGMP signals modulate cAMP levels in a compartment-specific manner to regulate catecholamine-dependent signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperspectral imaging of FRET-based cGMP probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous LC-MS/MS analysis of the biomarkers cAMP and cGMP in plasma, CSF and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of cyclic AMP and cyclic GMP levels in Krebs-Henseleit solution by LC-MS/MS: Application in washed platelet aggregation samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 15. mabtech.com [mabtech.com]
- 16. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. 細胞溶解(全タンパク質抽出) | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. researchgate.net [researchgate.net]
Best practices for long-term storage of PF-05180999
Technical Support Center: PF-05180999
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of the small molecule inhibitor this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should this compound powder be stored for the long term?
A1: For long-term stability, this compound powder should be stored under controlled conditions to prevent degradation. It is crucial to date the compound upon receipt and opening.[1] Key storage recommendations are summarized in the table below.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2] | Lower temperatures slow down chemical degradation processes. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and hydrolysis from exposure to air and moisture.[3] |
| Light | Protect from light by using an amber vial or by storing it in a dark place.[4][5] | Prevents photodegradation.[6] |
| Container | Use the original vial or a tightly sealed, compatible container. | Ensures integrity and prevents contamination.[5] |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is important to use a fresh, anhydrous grade of DMSO to avoid introducing moisture, which can accelerate compound degradation.
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage of stock solutions are critical for experimental reproducibility. Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[2] Store these aliquots at -20°C or -80°C.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature in a desiccator to prevent condensation.[7]
-
For quantities of 10 mg or less, add the appropriate volume of anhydrous DMSO directly to the vial to create a 10 mM stock solution.[2] For larger quantities, it is recommended to weigh out the desired amount.[2]
-
Ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.[7]
-
Visually inspect the solution to confirm it is clear and free of particulates.[7]
-
Aliquot the stock solution into sterile, single-use vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The compound may have come out of solution during freezing.[7] | Gently warm the vial to 37°C and use an ultrasonic bath to help redissolve the compound. Ensure the solution is clear before use.[7] |
| Low solubility in aqueous media for in vitro assays | This compound has poor aqueous solubility. | Prepare a high-concentration stock solution in DMSO. For the final working solution, ensure the DMSO concentration is kept low (typically <0.5%) to avoid cell toxicity.[2] |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Review storage procedures. Use freshly thawed aliquots for each experiment to avoid freeze-thaw cycles. Protect solutions from light.[2][7] |
| No visible powder in the vial | For small quantities, the compound may appear as a thin film on the walls or bottom of the vial.[2] | Add the solvent to the vial and ensure it comes into contact with all interior surfaces to dissolve all of the compound.[2] |
Visualizations
Caption: A typical experimental workflow for this compound from powder to cellular assay.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. captivatebio.com [captivatebio.com]
- 3. gmpplastic.com [gmpplastic.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
PF-05180999 vs. Bay 60-7550: A Comparative Analysis of Two Potent PDE2A Inhibitors
For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for advancing our understanding of biological pathways and developing novel therapeutics. This guide provides a detailed comparative analysis of two widely studied phosphodiesterase 2A (PDE2A) inhibitors: PF-05180999 and Bay 60-7550. By examining their mechanism of action, potency, selectivity, and performance in preclinical models, this document aims to furnish an objective resource to inform experimental design and compound selection.
Mechanism of Action: Targeting the Cyclic Nucleotide Signaling Pathway
Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that plays a critical role in regulating intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By hydrolyzing both cAMP and cGMP, PDE2A modulates a variety of downstream signaling cascades.[3] Both this compound and Bay 60-7550 are potent and selective inhibitors of PDE2A.[4][5][6] Their inhibitory action leads to an accumulation of intracellular cAMP and cGMP, which in turn activates protein kinase A (PKA) and protein kinase G (PKG), respectively.[2] This modulation of cyclic nucleotide signaling has been explored for its therapeutic potential in a range of disorders, including those affecting the central nervous and cardiovascular systems.[1][2]
Data Presentation: A Quantitative Comparison
The following tables provide a summary of the in vitro potency and selectivity, as well as the in vivo efficacy of this compound and Bay 60-7550 based on available preclinical data.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Bay 60-7550 |
| Target | PDE2A | PDE2A |
| IC50 / Ki | 1.6 nM (IC50)[7] | 4.7 nM (IC50, human)[5], 2.0 nM (IC50, bovine)[5], 3.8 nM (Ki)[8] |
| Selectivity | >2000-fold selective for PDE2A over a panel of ten other PDEs[9] | 50-fold more selective for PDE2 than PDE1; >100-fold selective over PDE3B, PDE4B, PDE5, PDE7B, PDE8A, PDE9A, PDE10A, and PDE11A[4][9] |
Table 2: In Vivo Efficacy in Preclinical Models
| Parameter | This compound | Bay 60-7550 |
| Animal Model | Contextual Fear Conditioning (Rats)[1][10] | Aβ₁₋₄₂-induced Alzheimer's disease model (Mice)[1][11] |
| Dosage | 0.3 mg/kg, p.o.[1][10] | 0.5, 1.0, and 3.0 mg/kg, i.p.[1][11] |
| Treatment Duration | Single dose[1] | 14 days[1][11] |
| Primary Efficacy Endpoint | Enhancement of long-term memory[1][10] | Amelioration of learning and memory impairment[1][11] |
| Key Findings | - Enhanced long-term memory in the contextual fear conditioning model.[10] | - Significantly decreased the average latency to the platform in the Morris Water Maze.[11] - Enhanced memory retention in the step-down passive avoidance test.[12] - Reversed restraint stress-induced alterations in behavior.[8] |
| Additional Models | - Reversal of NMDA antagonist-induced effects in electrophysiology and working memory models in rats.[6] - Antidepressant- and anxiolytic-like effects in restraint stress mouse model.[13][14] | - Antidepressant-like effects in stressed mice.[15] - Ameliorated cognitive and memory impairment in a chronic stress model.[16] |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the interpretation and replication of findings.
Contextual Fear Conditioning (with this compound)
This protocol is designed to assess the effect of this compound on long-term memory formation in rats.
-
Acclimation: Rats are acclimated to the testing room for at least one hour before the experiment.
-
Drug Administration: A single oral dose of this compound (0.3 mg/kg) or vehicle is administered.[1][10]
-
Training: 30 minutes post-administration, rats are placed in a conditioning chamber. After a 2-minute exploration period, a conditioned stimulus (e.g., an auditory tone) is presented, co-terminating with an unconditioned stimulus (e.g., a mild foot shock). This pairing is typically repeated.
-
Testing: 24 hours later, rats are returned to the conditioning chamber, and freezing behavior (a measure of fear memory) is recorded in the absence of the unconditioned stimulus.
-
Data Analysis: The percentage of time spent freezing is quantified and compared between the drug-treated and vehicle-treated groups.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. PDE2A - Wikipedia [en.wikipedia.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. abmole.com [abmole.com]
- 6. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Inhibition of phosphodiesterase 2 reverses impaired cognition and neuronal remodeling caused by chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of PF-05180999 and Hcyb1
An Objective Comparison of the PDE2A Inhibitors PF-05180999 and Hcyb1 for Neuropsychiatric Research
This guide provides a detailed comparison of two selective phosphodiesterase 2A (PDE2A) inhibitors, this compound and Hcyb1. Both compounds have been investigated for their therapeutic potential in neuropsychiatric disorders by targeting the PDE2A enzyme, which is crucial in regulating cyclic nucleotide signaling in the brain. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their comparative efficacy based on available preclinical data.
Overview of this compound and Hcyb1
This compound , developed by Pfizer, is a potent and selective PDE2A inhibitor with good brain penetration.[1] It was evaluated for its potential in treating cognitive impairment associated with schizophrenia and major depressive disorder.[2] However, its clinical development was discontinued (B1498344) after Phase 1 trials.[3][4]
Hcyb1 is a more recently developed selective PDE2A inhibitor, designed with the aim of improved blood-brain barrier penetration.[5] Preclinical studies have highlighted its neuroprotective and antidepressant-like effects, suggesting its potential as a research tool and therapeutic candidate.[5][6][7]
Quantitative Efficacy Comparison
A direct comparative study has evaluated the neuroprotective and behavioral effects of both compounds.[8][9][10] The following tables summarize the key quantitative findings from this research.
In Vitro Efficacy: Neuroprotection in HT-22 Hippocampal Cells
| Parameter | This compound | Hcyb1 | Reference |
| IC50 for PDE2A | 1.6 nM[2] | 0.57 ± 0.03 µM[6][7] | [2][6][7] |
| Neuroprotection against Corticosterone (B1669441) | Potent protection against stress hormone insults.[8][9] | Potent protection against stress hormone insults.[8][9] | [8][9] |
| Effect on pCREBser133/CREB Ratio | Significant prevention of corticosterone-induced reduction at 0.1 and 1 µM.[8] | Significant increase in the ratio at 1 µM.[8] | [8] |
| Effect on BDNF Expression | Reversal of corticosterone-induced reduction at 0.1 and 1 µM.[8] | Reversal of corticosterone-induced reduction at 1 µM.[8] | [8] |
In Vivo Efficacy: Antidepressant- and Anxiolytic-Like Effects in Mice
| Behavioral Test | This compound | Hcyb1 | Reference |
| Forced Swim Test | Reduced immobility time.[8][9] | Reduced immobility time.[8][9] | [8][9] |
| Tail Suspension Test | Reduced immobility time.[8][9] | Reduced immobility time.[8][9] | [8][9] |
| Elevated Plus Maze | Increased open arm entries and time spent in open arms.[8][9] | Increased open arm entries and time spent in open arms.[8][9] | [8][9] |
| Hole-Board Test | Increased hole visits.[8][9] | Increased hole visits.[8][9] | [8][9] |
Signaling Pathway and Mechanism of Action
Both this compound and Hcyb1 exert their effects by inhibiting the PDE2A enzyme. PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2][8] By inhibiting PDE2A, these compounds increase the intracellular levels of cAMP and cGMP, leading to the activation of downstream signaling cascades, including the phosphorylation of cAMP response element-binding protein (CREB) and the increased expression of brain-derived neurotrophic factor (BDNF).[6][7][8] This pathway is fundamental for promoting neuronal survival, synaptic plasticity, and neurogenesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the comparative studies of this compound and Hcyb1.
In Vitro Neuroprotection Assay
-
Cell Line: HT-22 immortalized mouse hippocampal cells were used.
-
Treatment: Cells were pre-treated with either this compound or Hcyb1 at various concentrations for a specified period.
-
Induction of Neurotoxicity: Following pre-treatment, cells were exposed to corticosterone (CORT) to induce cellular stress and damage.
-
Assessment of Cell Viability: Cell viability was measured using assays such as the MTS assay to quantify the protective effects of the inhibitors.
-
Biochemical Analysis: Levels of cAMP, cGMP, phosphorylated CREB (pCREB), and BDNF were quantified using ELISA and immunoblotting to elucidate the underlying signaling mechanisms.[5]
In Vivo Behavioral Assays
-
Animal Model: Male mice were used for the behavioral studies.
-
Drug Administration: this compound or Hcyb1 were administered to the mice, typically via oral gavage, at various doses prior to the behavioral tests.
-
Stress Induction: A restraint stress model was used to induce depression- and anxiety-like behaviors.[8][9]
-
Behavioral Tests:
-
Forced Swim Test & Tail Suspension Test: These tests measure behavioral despair, with a reduction in immobility time indicating an antidepressant-like effect.[8][9]
-
Elevated Plus Maze & Hole-Board Test: These assays assess anxiety-like behavior, where an increase in exploration of open arms or holes suggests an anxiolytic effect.[8][9]
-
-
Biochemical Analysis of Brain Tissue: Following the behavioral tests, brain tissue (specifically the hippocampus) was collected to measure levels of cAMP and cGMP to correlate behavioral effects with target engagement.[8]
Conclusion
Both this compound and Hcyb1 are effective inhibitors of the PDE2A enzyme, demonstrating significant neuroprotective, antidepressant-, and anxiolytic-like effects in preclinical models. While this compound shows higher potency in terms of its IC50 value, both compounds exhibit comparable efficacy in cellular and behavioral assays. The choice between these two inhibitors for research purposes may depend on specific experimental needs, such as desired pharmacokinetic profiles or the need for a compound with a more recent and ongoing research focus, as is the case with Hcyb1. This guide provides a foundation for researchers to make informed decisions when selecting a PDE2A inhibitor for studies related to neuropsychiatric disorders.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Phosphodiesterase 2 inhibitor Hcyb1 reverses corticosterone-induced neurotoxicity and depression-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuroprotective and antidepressant-like effects of Hcyb1, a novel selective PDE2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuroprotective and antidepressant‐like effects of Hcyb1, a novel selective PDE2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Validating the Neuroprotective Effects of PF-05180999 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective effects of PF-05180999, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, against other neuroprotective agents. The supporting experimental data, detailed methodologies, and signaling pathway visualizations aim to facilitate a comprehensive evaluation of this compound's potential as a neuroprotective therapeutic.
Executive Summary
This compound demonstrates significant neuroprotective properties in vitro, primarily by inhibiting PDE2A and subsequently increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This elevation in second messengers activates downstream signaling cascades, including the phosphorylation of cAMP response element-binding protein (CREB) and increased expression of brain-derived neurotrophic factor (BDNF), ultimately promoting neuronal survival. This guide compares the efficacy of this compound with another PDE2A inhibitor, Hcyb1, a non-selective PDE inhibitor, IBMX, and two natural compounds with distinct mechanisms of action, curcumin (B1669340) and resveratrol.
Comparative Data on Neuroprotective Effects
The following tables summarize the quantitative data from in vitro studies, providing a direct comparison of the neuroprotective efficacy of this compound and alternative compounds in a corticosterone-induced neurotoxicity model in HT-22 hippocampal cells.
Table 1: Effect on Cell Viability in Corticosterone-Stressed HT-22 Cells
| Compound | Concentration | % Increase in Cell Viability (vs. Corticosterone (B1669441) alone) | Reference |
| This compound | 1 µM | Data demonstrates protective effects | [1] |
| Hcyb1 | 1 µM | Potent protection against corticosterone insults | [1] |
| Curcumin | 10 µM | Significant neuroprotection | [2][3] |
| Resveratrol | 50 µM | Protection against tunicamycin-induced toxicity | [4] |
Table 2: Modulation of Intracellular Second Messengers in HT-22 Cells
| Compound | Concentration | Fold Increase in cAMP (vs. Control) | Fold Increase in cGMP (vs. Control) | Reference |
| This compound | Not Specified | Increased cAMP/cGMP signaling | Increased cAMP/cGMP signaling | [1] |
| Hcyb1 | 10⁻⁹ M | Increased | Increased 1.7-2.3 fold | [5][6] |
| IBMX | Not Specified | Increased cAMP | Not Specified | [7] |
| Curcumin | Not Specified | Increased cAMP | Not Specified | [2] |
Table 3: Effects on Downstream Neuroprotective Signaling in HT-22 Cells
| Compound | Concentration | Effect on pCREB Levels | Effect on BDNF Expression | Reference |
| This compound | Not Specified | Increased | Increased | [1] |
| Hcyb1 | Not Specified | Increased | Increased | [1][5] |
| Curcumin | Not Specified | Increased | Not Specified | [2] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Protective Effects of Curcuma longa L. on Corticosterone-Induced Neurotoxicity and Anti-Depression-Like Behavior: Involvement of NMDA and 5-HT7A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The neuroprotective and antidepressant‐like effects of Hcyb1, a novel selective PDE2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective and antidepressant-like effects of Hcyb1, a novel selective PDE2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuronal differentiation by indomethacin and IBMX inhibits proliferation of small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Confirming PF-05180999's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental approaches to confirm the mechanism of action of PF-05180999, a potent and selective inhibitor of phosphodiesterase 2A (PDE2A). We will explore its performance in key assays and compare it with another well-characterized PDE2A inhibitor, Bay 60-7550, providing supporting experimental data and detailed protocols.
Introduction to this compound and its Proposed Mechanism of Action
This compound is a brain-penetrant small molecule that selectively inhibits PDE2A.[1][2] PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] A key feature of PDE2A is the allosteric stimulation of its cAMP hydrolytic activity by cGMP.[4] By inhibiting PDE2A, this compound is proposed to increase intracellular levels of cAMP and cGMP, thereby activating downstream signaling pathways, including the VASP-CREB-BDNF cascade. This mechanism is believed to underlie its potential therapeutic effects in neurological and psychiatric disorders.[5]
This guide will outline a series of experiments to rigorously validate this proposed mechanism of action, from initial target engagement to downstream functional outcomes.
I. Confirming Target Engagement and Selectivity
A critical first step is to demonstrate direct binding of this compound to its intended target, PDE2A, and to characterize its selectivity against other phosphodiesterase enzymes.
A. In Vitro Potency and Selectivity Profiling
Biochemical assays are essential to quantify the inhibitory activity of this compound against PDE2A and a panel of other PDE isoforms.
Data Presentation: Inhibitor Potency and Selectivity
| Inhibitor | Target | IC50 | Selectivity Profile | Reference |
| This compound | PDE2A | 1.0 - 1.6 nM | >2000-fold selective for PDE2A over a panel of ten other PDEs, including PDE10A. | [3][4][6] |
| Bay 60-7550 | PDE2A | 4.7 nM | 50-fold more selective for PDE2 than PDE1 and >100-fold selective over PDE3B, PDE4B, PDE5, PDE7B, PDE8A, PDE9A, PDE10A, and PDE11A. | [7][8][9] |
| IBMX (non-selective) | Multiple PDEs | PDE1: 19 µM, PDE2: 50 µM, PDE3: 18 µM, PDE4: 13 µM, PDE5: 32 µM | Broadly inhibits multiple PDE families. | [4] |
Experimental Protocol: In Vitro PDE Activity Assay (Fluorescence Polarization)
This protocol describes a common method for determining the in vitro potency (IC50) of PDE2A inhibitors.
-
Reagents and Materials:
-
Recombinant human PDE2A enzyme
-
Fluorescein-labeled cAMP or cGMP substrate
-
Anti-cAMP or anti-cGMP antibody
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
This compound and other test compounds
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the assay buffer, recombinant PDE2A enzyme, and the test compound.
-
Initiate the reaction by adding the fluorescein-labeled cAMP or cGMP substrate.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the anti-cAMP or anti-cGMP antibody coupled to a binding partner.
-
Measure the fluorescence polarization. In the absence of inhibition, the substrate is hydrolyzed, and the small fluorescent molecule tumbles freely, resulting in low polarization. When PDE2A is inhibited, the fluorescent substrate remains intact and binds to the antibody, leading to a high polarization signal.
-
Calculate the percentage of inhibition and determine the IC50 value of the compound.
-
B. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify that a compound binds to its target protein within the complex environment of a living cell. The principle is that ligand binding can stabilize a protein against thermal denaturation.[10][11][12]
Mandatory Visualization: CETSA Workflow
Experimental Protocol: CETSA for PDE2A
-
Cell Culture and Treatment:
-
Culture cells expressing PDE2A (e.g., HEK293 cells overexpressing PDE2A, or a cell line with endogenous expression like HT-22 hippocampal cells) to near confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 1 µM) or with a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the total protein concentration in each sample.
-
-
Detection of Soluble PDE2A:
-
Analyze the soluble fractions by Western blotting using a specific anti-PDE2A antibody.
-
Quantify the band intensities to determine the amount of soluble PDE2A at each temperature.
-
Plot the percentage of soluble PDE2A relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
Optimization is key for a successful CETSA experiment. The optimal temperature range and heating duration should be empirically determined for PDE2A in the specific cell line being used.
II. Assessing Downstream Signaling
Inhibition of PDE2A is expected to increase intracellular levels of cAMP and cGMP, leading to the activation of downstream signaling pathways.
A. Measurement of Intracellular cAMP and cGMP Levels
Homogeneous Time-Resolved Fluorescence (HTRF) assays are sensitive and high-throughput methods for quantifying cAMP and cGMP in cell lysates.
Data Presentation: Comparative Effects on Cyclic Nucleotide Levels
| Treatment | Cell Line | Measured Nucleotide | Fold Change vs. Control |
| This compound | HT-22 | cAMP | Data to be generated |
| This compound | HT-22 | cGMP | Data to be generated |
| Bay 60-7550 | HT-22 | cAMP | Data to be generated |
| Bay 60-7550 | HT-22 | cGMP | Data to be generated |
Experimental Protocol: HTRF cAMP and cGMP Assays
-
Cell Culture and Treatment:
-
Plate cells in a 384-well plate and culture overnight.
-
Treat cells with serial dilutions of this compound, Bay 60-7550, or vehicle for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells using the lysis buffer provided in the HTRF kit.
-
Add the HTRF reagents (e.g., europium cryptate-labeled anti-cAMP/cGMP antibody and d2-labeled cAMP/cGMP) to each well.
-
Incubate at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the ratio of the emission signals (665 nm / 620 nm).
-
Determine the concentration of cAMP and cGMP in the samples by interpolating from a standard curve.
-
B. Western Blot Analysis of Downstream Effectors
Western blotting can be used to measure the phosphorylation status of key proteins in the proposed signaling pathway, such as VASP and CREB, and the expression of BDNF.
Mandatory Visualization: this compound Signaling Pathway
Experimental Protocol: Western Blotting
-
Cell Culture and Lysate Preparation:
-
Treat cells as described for the cAMP/cGMP assays.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against pVASP (Ser239), pCREB (Ser133), BDNF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of the target proteins to the loading control.
-
III. In Vivo Confirmation of Mechanism of Action
Animal models are crucial for demonstrating that this compound engages its target in the brain and produces the expected behavioral effects.
Data Presentation: In Vivo Efficacy in Behavioral Models
| Compound | Animal Model | Behavioral Test | Dose | Key Finding | Reference |
| This compound | Mouse (Restraint Stress) | Forced Swim Test | 1 and 3 mg/kg, i.p. | Significantly decreased immobility time. | [5] |
| This compound | Mouse (Restraint Stress) | Elevated Plus Maze | Data to be generated | Data to be generated | |
| Bay 60-7550 | Mouse (Chronic Unpredictable Stress) | Forced Swim Test | 3 mg/kg, i.p. | Significantly decreased immobility time. | [6] |
| Bay 60-7550 | Mouse (Restraint Stress) | Elevated Plus Maze | 1 and 3 mg/kg, i.p. | Significantly increased open arm entries and time. | [8][13] |
Experimental Protocols: Behavioral Assays
-
Forced Swim Test (for antidepressant-like effects):
-
Elevated Plus Maze (for anxiolytic-like effects):
-
Place a mouse in the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[1][18]
-
Record the number of entries and the time spent in the open and closed arms over a 5-minute period.[19][20]
-
An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
-
IV. Alternative and Complementary Methods
While the described methods provide a robust framework for confirming this compound's mechanism of action, other techniques can offer complementary information.
Mandatory Visualization: Alternative Target Engagement Methods
-
Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the real-time binding kinetics (association and dissociation rates) and affinity of this compound to purified PDE2A immobilized on a sensor chip.[21][22][23][24][25]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of this compound to PDE2A in solution, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, and entropy).[26][27][28]
-
Radioligand Binding Assays: A radiolabeled version of this compound or a known PDE2A ligand can be used in competition binding assays with unlabeled this compound to determine its binding affinity for PDE2A in cell membranes or tissue homogenates.[10]
Conclusion
Confirming the mechanism of action of a drug candidate like this compound requires a multi-faceted approach. By combining in vitro biochemical and cellular assays with in vivo behavioral and target engagement studies, researchers can build a comprehensive and compelling data package. This guide provides a framework of key experiments, detailed protocols, and comparative data to rigorously validate the proposed mechanism of this compound as a selective PDE2A inhibitor and to benchmark its performance against other compounds in the class. The use of the described methodologies will enable a thorough understanding of the pharmacological properties of this compound and its potential as a therapeutic agent.
References
- 1. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Protective effects of phosphodiesterase 2 inhibitor on depression- and anxiety-like behaviors: involvement of antioxidant and anti-apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of Oxidative Stress-Induced Anxiety by Inhibition of Phosphodiesterase-2 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Learned immobility explains the behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. conductscience.com [conductscience.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. drughunter.com [drughunter.com]
- 23. Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking [mdpi.com]
- 24. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bayesian analysis of isothermal titration calorimetry for binding thermodynamics | PLOS One [journals.plos.org]
- 28. youtube.com [youtube.com]
A Comparative Analysis of PF-05180999 and Other Phosphodiesterase Inhibitors for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase (PDE) inhibitors have emerged as a promising therapeutic class for cognitive enhancement, targeting the cyclic nucleotide signaling pathways crucial for synaptic plasticity and memory. This guide provides a detailed comparison of PF-05180999, a selective PDE2A inhibitor, with other notable PDE inhibitors investigated for their pro-cognitive effects. The information presented herein is intended to support research and drug development efforts in this field.
Mechanism of Action: Targeting Cyclic Nucleotide Signaling
PDEs are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two key second messengers in the brain. By inhibiting these enzymes, PDE inhibitors increase the intracellular concentrations of cAMP and/or cGMP, thereby activating downstream signaling cascades that play a critical role in memory consolidation and synaptic plasticity.
This compound is a potent and highly selective inhibitor of PDE2A.[1] The PDE2 enzyme is unique in that it can hydrolyze both cAMP and cGMP. Inhibition of PDE2A is thought to enhance cognitive function by modulating the intricate interplay between these two signaling pathways. Other PDE inhibitors achieve their effects by targeting different PDE families, each with distinct substrate specificities and tissue distribution, leading to varied pharmacological profiles.
Comparative Efficacy and Preclinical Data
The following tables summarize the key characteristics and preclinical findings for this compound and other selected PDE inhibitors.
Table 1: Inhibitor Properties and Selectivity
| Inhibitor | Primary PDE Target | IC50 (nM) | Other Targeted PDEs (with significantly lower affinity) | Reference |
| This compound | PDE2A | ~1.0 | PDE10A | [1] |
| Rolipram | PDE4 | ~1-10 | - | [2] |
| Sildenafil (B151) | PDE5 | ~3.4-4.0 | PDE6, PDE1 | [3][4] |
| Tadalafil | PDE5 | ~2.0 | PDE11 | [3][5] |
| Cilostazol | PDE3 | ~160 | - | [6] |
| Ibudilast | Non-selective | PDE10 > PDE4 > PDE3 > PDE11 | - | N/A |
Table 2: Preclinical Cognitive Enhancement Data
| Inhibitor | Animal Model | Cognitive Domain Improved | Key Findings | Reference |
| This compound | Rat (NMDA antagonist model) | Working Memory | Reversed ketamine-induced working memory deficits. | [1] |
| Rolipram | Mouse (Alzheimer's model) | Long-term Memory | Ameliorated memory deficits and reduced Aβ pathology. | [7] |
| Sildenafil | Mouse (Alzheimer's model) | Cognitive Function | Restored cognitive function in multiple AD mouse models. | [8] |
| Tadalafil | Mouse (Ischemia model) | Cognitive Impairment | Improved cognitive impairment and increased dopamine (B1211576) D2 receptor expression. | [9] |
| Cilostazol | Rat (Amnesia model) | Learning and Memory | Mitigated scopolamine-induced learning and memory disturbances. | [10] |
| Ibudilast | N/A | N/A | N/A | N/A |
Signaling Pathways and Visualization
The cognitive-enhancing effects of PDE inhibitors are mediated through specific intracellular signaling cascades. The diagrams below, generated using the DOT language, illustrate the primary pathways modulated by the inhibition of PDE2A, PDE4, and PDE5.
References
- 1. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. mdpi.com [mdpi.com]
- 4. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sildenafil Improves Vascular and Metabolic Function in Patients with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maximustribe.com [maximustribe.com]
- 10. Administration of Cilostazol Mitigates Learning and Memory Disturbance in a Rat Model of Amnesia by Modifying Cholinergic Function and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Comparative Analysis of PF-05180999: A Selective PDE2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase 2A (PDE2A) inhibitor PF-05180999 with other selective and non-selective phosphodiesterase (PDE) inhibitors. The analysis is supported by preclinical and clinical data to delineate its pharmacological profile and therapeutic potential in neurological and psychiatric disorders.
Executive Summary
This compound is a potent and highly selective PDE2A inhibitor developed by Pfizer.[1][2] By inhibiting PDE2A, this compound modulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in cellular signaling.[1][3][4][5] Preclinical studies have demonstrated its potential in models of cognitive impairment associated with schizophrenia, depression, and anxiety.[1][4][5][6] However, several clinical trials for indications such as migraine and schizophrenia were either withdrawn or terminated.[1] This guide compares the available data for this compound with another selective PDE2A inhibitor (Hcyb1), a non-selective PDE inhibitor (IBMX), and other PDE inhibitors developed for different neurological conditions, such as the PDE4D inhibitor BPN14770 (zatolmilast) and various PDE5 inhibitors.
Data Presentation
Table 1: In Vitro Inhibitor Potency and Selectivity
| Inhibitor | Target | IC50 | Selectivity Profile | Reference |
| This compound | PDE2A | 1 - 1.6 nM | >2000-fold selective for PDE2A over a panel of ten other PDEs, including PDE10A | [3] |
| Hcyb1 | PDE2A | Not explicitly quantified in the provided results | Selective PDE2A inhibitor | [4][5] |
| IBMX (3-isobutyl-1-methylxanthine) | Non-selective PDE | PDE1: 19 µM, PDE2: 50 µM, PDE3: 18 µM, PDE4: 13 µM, PDE5: 32 µM | Broadly inhibits multiple PDE families | [3] |
Table 2: Preclinical Efficacy in Behavioral Models
| Compound | Model | Species | Key Findings | Reference |
| This compound | Restraint Stress (Depression/Anxiety) | Mice | Reduced immobility time in forced swimming and tail suspension tasks. Increased open arm entries and time spent in open arms in the elevated plus maze test. | [1][4][5] |
| This compound | NMDA Antagonist-Induced Cognitive Deficit (Schizophrenia) | Rats | Reversed working memory deficits induced by MK-801 and ketamine. | [6] |
| Hcyb1 | Restraint Stress (Depression/Anxiety) | Mice | Similar antidepressant- and anxiolytic-like effects to this compound. | [4][5] |
Table 3: Clinical Trial Overview of Alternative PDE Inhibitors
| Inhibitor | Target | Indication | Phase | Key Outcomes | Reference |
| BPN14770 (zatolmilast) | PDE4D | Fragile X Syndrome | Phase 2/3 | Well tolerated. Showed significant improvement in cognitive domains related to language and daily functioning. | [7][8][9][10][11] |
| Sildenafil | PDE5 | Alzheimer's Disease (prevention) | Observational Studies | Associated with a reduced risk of Alzheimer's disease. | [12][13] |
| Various | PDE5 | Alzheimer's Disease | Clinical Trials | Pilot trials suggest an impact on cerebral blood flow, but no clear evidence of cognitive improvement. | [12][13][14][15] |
Experimental Protocols
Corticosterone-Induced Neuronal Cell Lesion Model
This in vitro model is utilized to simulate the neurotoxic effects of chronic stress.[16][17][18]
-
Cell Culture: Mouse hippocampal cells (HT-22) or other neuronal cell lines like PC12 are cultured in appropriate media.[4][5][17]
-
Corticosterone (B1669441) Treatment: Cells are treated with varying concentrations of corticosterone (e.g., 100-800 µM) to induce cellular stress and damage.[19]
-
Compound Administration: Test compounds, such as this compound or Hcyb1, are added to the cell cultures prior to or concurrently with corticosterone treatment.[4][5]
-
Assessment of Neuroprotection: Cell viability is assessed using methods like the MTT assay.[17] Additionally, downstream signaling molecules like cAMP, cGMP, pVASP, pCREB, and BDNF levels are measured to elucidate the mechanism of action.[4][5]
Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant efficacy.[20][21][22][23][24]
-
Apparatus: A cylindrical container filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[21][23]
-
Procedure: Mice are placed in the water tank for a specified period, typically 6 minutes.[20]
-
Data Collection: The duration of immobility (floating with minimal movements to keep the head above water) is recorded.[23]
-
Interpretation: A reduction in immobility time is indicative of an antidepressant-like effect, as the animal spends more time attempting to escape.[23]
Elevated Plus Maze (EPM)
The EPM is employed to assess anxiety-like behavior in rodents.[25][26][27][28][29]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[25][28]
-
Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set time, usually 5-10 minutes.[25][27][28]
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded, often using a video-tracking system.[25][26][27]
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as the animal's natural aversion to open spaces is reduced.[27]
In Vivo Autoradiography for PDE2A Target Engagement
This technique is used to visualize and quantify the binding of a drug to its target in the brain.[30][31][32][33]
-
Radioligand Administration: A radiolabeled form of the compound of interest (e.g., [18F]this compound) is administered to the animal.
-
Tissue Preparation: After a specific time, the animal is euthanized, and the brain is rapidly removed, frozen, and sectioned.[31]
-
Autoradiography: The brain sections are exposed to a phosphor screen.[31]
-
Data Analysis: The density of the radioligand binding in different brain regions is quantified to determine the level of target engagement.[31]
Mandatory Visualization
Caption: Mechanism of action of this compound via PDE2A inhibition.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound / Pfizer [delta.larvol.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of phosphodiesterase-4D in adults with fragile X syndrome: a randomized, placebo-controlled, phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moh.gov.my [moh.gov.my]
- 9. Fragile X Syndrome Clinical Trials | Shionogi Inc. [shionogi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Clinical Trials: Phase 2B/3 Studies of BPN14770 in Fragile X Syndrome | NFXF [fragilex.org]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. PDE5 inhibitor drugs for use in dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphodiesterase Inhibitors for Alzheimer’s Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Corticosterone-induced neuronal dysfunction in hippocampal cultures: a novel in vitro model for stress-related neuronal pathology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Corticosterone induces neurotoxicity in PC12 cells via disrupting autophagy flux mediated by AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Sinisan Protects Primary Hippocampal Neurons Against Corticosterone by Inhibiting Autophagy via the PI3K/Akt/mTOR Pathway [frontiersin.org]
- 20. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. animal.research.wvu.edu [animal.research.wvu.edu]
- 22. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 23. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 24. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. protocols.io [protocols.io]
- 27. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 30. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. giffordbioscience.com [giffordbioscience.com]
- 32. Radiosynthesis and Preclinical Evaluation of an 18F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A) | MDPI [mdpi.com]
- 33. researchgate.net [researchgate.net]
In Vivo Performance of PF-05180999: A Preclinical Assessment of Antidepressant-Like Effects
Disclaimer: To date, no peer-reviewed studies have been published that directly compare the in vivo antidepressant performance of PF-05180999 against a known, clinically approved antidepressant. The following guide summarizes the available preclinical data on this compound's antidepressant-like effects and provides a conceptual comparison to the mechanism of a standard class of antidepressants, Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). The information presented for this compound is derived from a single key preclinical study and should be interpreted within that context.
Introduction to this compound
This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor.[1] Initially investigated for cognitive impairment associated with schizophrenia, its development was discontinued (B1498344) after Phase I clinical trials for migraine.[1][2] However, recent preclinical research has explored its potential antidepressant and anxiolytic properties.[3][4] The mechanism of action of PDE2A inhibitors involves preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in the central nervous system.[5][6] By increasing intracellular levels of cAMP and cGMP, this compound is thought to modulate downstream signaling pathways implicated in mood regulation.[3][4]
Conceptual Comparison: this compound vs. Selective Serotonin Reuptake Inhibitors (SSRIs)
For context, it is useful to compare the proposed mechanism of this compound with that of a well-established class of antidepressants, the SSRIs.
-
This compound (PDE2A Inhibitor): Acts intracellularly to increase the levels of second messengers (cAMP and cGMP) by inhibiting their degradation.[3][4][6] This leads to the activation of protein kinases A and G, which can influence gene expression and neuronal function, including the expression of Brain-Derived Neurotrophic Factor (BDNF).[3][4]
-
SSRIs: Act at the synapse to block the reuptake of the neurotransmitter serotonin by the presynaptic neuron.[7][8][9] This increases the concentration of serotonin in the synaptic cleft, enhancing its availability to bind to postsynaptic receptors.[7][10][11] The therapeutic effects of SSRIs are associated with downstream neuroadaptive changes that occur over several weeks of treatment.[7]
It is important to reiterate that this is a conceptual comparison of mechanisms, and no direct in vivo studies have compared the efficacy of this compound and SSRIs.
In Vivo Antidepressant-Like Performance of this compound
A 2023 study investigated the antidepressant-like effects of this compound in a restraint-stress mouse model.[3][4] The primary endpoints were measures of behavioral despair in the Forced Swim Test (FST) and Tail Suspension Test (TST).[3] In these tests, a reduction in immobility time is interpreted as an antidepressant-like effect.
The following table summarizes the key findings from the in vivo behavioral assessments of this compound.
| Experimental Model | Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | Result (Mean ± SEM) | Percentage Change vs. Stressed Vehicle |
| Forced Swim Test | Stressed + Vehicle | - | Immobility Time (s) | ~175 ± 10 | - |
| Stressed + this compound | 0.1 | Immobility Time (s) | ~160 ± 12 | ~ -8.6% | |
| Stressed + this compound | 1 | Immobility Time (s) | ~130 ± 15 | ~ -25.7% | |
| Stressed + this compound | 3 | Immobility Time (s) | ~105 ± 10 | ~ -40.0% | |
| Tail Suspension Test | Stressed + Vehicle | - | Immobility Time (s) | ~180 ± 15 | - |
| Stressed + this compound | 0.1 | Immobility Time (s) | ~165 ± 18 | ~ -8.3% | |
| Stressed + this compound | 1 | Immobility Time (s) | ~140 ± 12 | ~ -22.2% | |
| Stressed + this compound | 3 | Immobility Time (s) | ~110 ± 15 | ~ -38.9% |
Data are approximated from graphical representations in Zhao et al., 2023 and are intended for illustrative purposes. For precise values, refer to the original publication.[3]
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for behavioral testing.
Detailed Experimental Protocols
The following protocols are based on the methodology described by Zhao et al., 2023.[3]
Male C57BL/6J mice were used for the experiments. Animals were housed under standard laboratory conditions with ad libitum access to food and water. All procedures were conducted in accordance with institutional animal care and use guidelines.
To induce a depressive-like state, mice were subjected to restraint stress. This involved placing the animals in a well-ventilated plastic tube for 4 hours per day for two consecutive days. The control group was handled but not subjected to restraint.
This compound was administered via intraperitoneal (i.p.) injection at doses of 0.1, 1, and 3 mg/kg. The vehicle-treated group received a corresponding injection of the vehicle solution. Injections were given 30 minutes prior to the onset of the restraint stress on both days.
The FST was conducted 30 minutes after the final restraint stress session.
-
Mice were individually placed in a transparent cylindrical container (25 cm height x 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The total duration of the test was 6 minutes.
-
Behavior was recorded, and the total time spent immobile during the final 4 minutes of the test was scored. Immobility was defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
The TST was also performed 30 minutes after the final restraint stress session.
-
Mice were individually suspended by their tail from a horizontal bar (approximately 50 cm above the surface) using adhesive tape placed about 1 cm from the tip of the tail.
-
The total duration of the test was 6 minutes.
-
The total time spent immobile during the final 4 minutes of the test was recorded. Immobility was defined as the complete absence of movement.
Conclusion
The available preclinical data suggest that the PDE2A inhibitor this compound exhibits antidepressant-like effects in a mouse model of stress.[3][4] It dose-dependently reduces immobility time in both the Forced Swim Test and Tail Suspension Test, with these effects being linked to the modulation of the cAMP/cGMP signaling pathway in the hippocampus.[3] While these findings are promising and validate PDE2A as a potential target for the treatment of depression, it is critical to note the absence of direct, comparative in vivo data against established antidepressants.[3][5] Further research, including head-to-head preclinical studies and eventually, well-controlled clinical trials, would be necessary to fully elucidate the therapeutic potential of this compound relative to current standards of care.
References
- 1. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound / Pfizer [delta.larvol.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]
- 7. Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. psychscenehub.com [psychscenehub.com]
- 11. Selective serotonin reuptake inhibitors (SSRIs) | NHS inform [nhsinform.scot]
Replicating Published Findings on the PDE2A Inhibitor PF-05180999: A Comparative Guide
For researchers and drug development professionals investigating novel treatments for psychiatric disorders, phosphodiesterase 2A (PDE2A) has emerged as a promising therapeutic target. PF-05180999, a potent and selective PDE2A inhibitor developed by Pfizer, has been the subject of preclinical studies, offering a valuable compound for comparative analysis. This guide provides a detailed overview of published findings on this compound, with a direct comparison to another novel PDE2A inhibitor, Hcyb1, based on a key study by Zhao et al. (2023). The objective is to equip researchers with the necessary information to replicate and build upon these findings.
Comparative Efficacy of this compound and Hcyb1
A significant preclinical study characterized and compared the effects of this compound and Hcyb1 on depression- and anxiety-like behaviors.[1][2] The findings from this research provide a basis for understanding the relative potency and efficacy of these two PDE2A inhibitors.
In Vitro Neuroprotective Effects
Both this compound and Hcyb1 demonstrated protective effects against corticosterone (B1669441) (CORT)-induced insults in hippocampal cells (HT-22).[1][2][3] This was evidenced by the stimulation of the cAMP/cGMP signaling pathway.[1][2][3]
Table 1: In Vitro Neuroprotective Effects of this compound and Hcyb1 on HT-22 Cells
| Treatment | Outcome Measure | Result |
| This compound + CORT | cAMP/cGMP levels | Increased |
| Hcyb1 + CORT | cAMP/cGMP levels | Increased |
| This compound + CORT | VASP phosphorylation (Ser239, Ser157) | Increased |
| Hcyb1 + CORT | VASP phosphorylation (Ser239, Ser157) | Increased |
| This compound + CORT | CREB phosphorylation (Ser133) | Increased |
| Hcyb1 + CORT | CREB phosphorylation (Ser133) | Increased |
| This compound + CORT | BDNF expression | Increased |
| Hcyb1 + CORT | BDNF expression | Increased |
Source: Zhao et al., 2023[1][2]
In Vivo Antidepressant and Anxiolytic-Like Effects
In mouse models of restraint stress, both compounds displayed significant antidepressant- and anxiolytic-like effects.[1][2][3]
Table 2: In Vivo Behavioral Effects of this compound and Hcyb1 in Mice
| Test | Treatment | Outcome | Result |
| Forced Swimming Test | This compound | Immobility time | Reduced |
| Hcyb1 | Immobility time | Reduced | |
| Tail Suspension Task | This compound | Immobility time | Reduced |
| Hcyb1 | Immobility time | Reduced | |
| Elevated Plus Maze | This compound | Open arm entries and time | Increased |
| Hcyb1 | Open arm entries and time | Increased | |
| Hole-Board Test | This compound | Hole visits | Increased |
| Hcyb1 | Hole visits | Increased |
Source: Zhao et al., 2023[1][2]
Signaling Pathway and Experimental Workflow
The neuroprotective and behavioral effects of this compound and Hcyb1 are attributed to their inhibition of PDE2A, which in turn modulates downstream signaling cascades.
This compound inhibits PDE2A, increasing cAMP/cGMP levels and downstream signaling.
The following diagram illustrates a typical workflow for an in vivo behavioral study, such as the forced swimming test, used to evaluate the antidepressant-like effects of this compound.
Workflow for in vivo behavioral assessment of this compound.
This guide logically compares this compound with an alternative, Hcyb1, based on published experimental data.
Logical comparison of this compound and Hcyb1.
Experimental Protocols
To facilitate the replication of these findings, detailed experimental protocols based on the study by Zhao et al. (2023) are provided below.
Cell Culture and Drug Treatment (In Vitro)
-
Cell Line: Mouse hippocampal HT-22 cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: this compound and Hcyb1 are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations.
-
Experimental Procedure:
-
Cells are seeded in appropriate culture plates.
-
After reaching a suitable confluency, cells are pre-treated with either this compound or Hcyb1 for a specified duration.
-
Corticosterone (CORT) is then added to induce cellular stress, and the cells are incubated for an additional period.
-
Following treatment, cells are harvested for subsequent analysis of protein expression and signaling pathway activation (e.g., Western blotting for pVASP, pCREB, BDNF) or cell viability assays.
-
Animal Models and Behavioral Testing (In Vivo)
-
Animals: Male mice of a specified strain (e.g., C57BL/6J) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water. All procedures are conducted in accordance with relevant animal care and use guidelines.
-
Drug Administration: this compound and Hcyb1 are suspended in a vehicle solution (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) or via another appropriate route at specified doses.
-
Restraint Stress Model: Mice are subjected to restraint stress for a defined period (e.g., 6 hours) to induce depression- and anxiety-like behaviors.
-
Forced Swimming Test:
-
Mice are individually placed in a cylinder filled with water (25 ± 1°C) from which they cannot escape.
-
The duration of immobility is recorded during the last few minutes of a multi-minute test session.
-
-
Tail Suspension Test:
-
Mice are suspended by their tails using adhesive tape, and the duration of immobility is recorded over a specified period.
-
-
Elevated Plus Maze:
-
The apparatus consists of two open and two closed arms.
-
Mice are placed in the center of the maze, and the number of entries and time spent in the open arms are recorded.
-
-
Hole-Board Test:
-
The apparatus is a board with multiple holes.
-
The number of head dips into the holes is recorded over a set time.
-
-
Biochemical Analysis: Following behavioral testing, brain tissue (e.g., hippocampus) is collected to measure levels of cAMP, cGMP, and downstream signaling proteins.
Clinical Context
It is important to note that while preclinical data for this compound showed promise, its clinical development has faced challenges. Phase I clinical trials for migraine were initiated; however, one was terminated due to safety concerns, and another was withdrawn before enrollment.[4] The development of this compound has been discontinued.[3] Despite this, the compound remains a valuable tool for preclinical research into the role of PDE2A in various neurological and psychiatric conditions.
References
- 1. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
Unveiling the Selectivity of PF-05180999: A Comparative Analysis Against Non-Selective PDE Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a phosphodiesterase (PDE) inhibitor is paramount. This guide provides an objective comparison of the highly selective PDE2A inhibitor, PF-05180999, with the classical non-selective PDE inhibitors, 3-isobutyl-1-methylxanthine (B1674149) (IBMX) and theophylline (B1681296). By presenting supporting experimental data and detailed methodologies, this document aims to illuminate the distinct pharmacological profiles of these compounds.
This compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme crucial in the regulation of cyclic nucleotide signaling in the brain.[1][2][3] Its high affinity for PDE2A over other PDE families offers a significant advantage in targeted therapeutic applications, minimizing off-target effects. In contrast, non-selective inhibitors like IBMX and theophylline interact with multiple PDE families, leading to a broader range of physiological responses.
Quantitative Comparison of Inhibitory Activity
The selectivity of a PDE inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50) against a panel of different PDE subtypes. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound, IBMX, and theophylline against various human PDE enzymes, highlighting the remarkable selectivity of this compound for PDE2A.
| PDE Subtype | This compound IC50 (nM) | IBMX IC50 (µM) | Theophylline IC50 (µM) |
| PDE1 | >56,250 | 19 | >100 |
| PDE2A | 1.6 | 50 | >100 |
| PDE3A | >56,250 | 18 | >100 |
| PDE4D | >56,250 | 13 | >100 |
| PDE5A | >56,250 | 32 | >100 |
| PDE6 | >56,250 | - | - |
| PDE7B | 26,969 | 7 | - |
| PDE8B | >56,250 | - | - |
| PDE9A | >56,250 | - | - |
| PDE10A | 2,030 | - | - |
| PDE11A | 50,090 | 50 | - |
Data for this compound sourced from MedChemExpress.[4] Data for IBMX sourced from R&D Systems and STEMCELL Technologies. Data for theophylline indicates its generally weak, non-selective inhibitory activity at concentrations typically used in research.
As the data illustrates, this compound exhibits over a thousand-fold selectivity for PDE2A compared to other PDE subtypes.[1][2][3] This contrasts sharply with IBMX, which demonstrates broad-spectrum inhibition across multiple PDE families in the micromolar range. Theophylline is an even weaker, non-selective inhibitor.
Experimental Protocols for Assessing PDE Inhibitor Selectivity
The determination of IC50 values for PDE inhibitors is typically performed using in vitro enzymatic assays. While the specific protocols for this compound's initial characterization are proprietary, the following outlines a representative and widely accepted methodology based on fluorescence polarization (FP).
In Vitro Phosphodiesterase Activity Assay (Fluorescence Polarization)
Objective: To determine the concentration of an inhibitor that results in 50% inhibition of the activity of a specific PDE enzyme.
Principle: This assay measures the hydrolysis of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP) by a PDE enzyme. The product of this reaction, a fluorescently labeled monophosphate, is detected by a specific binding partner. The change in the polarization of the fluorescent signal upon binding is proportional to the amount of product formed and thus, the enzyme activity.
Materials:
-
Recombinant human PDE enzymes (various subtypes)
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Test compounds (this compound, IBMX, theophylline) dissolved in DMSO
-
Binding agent for the fluorescent monophosphate
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: The recombinant PDE enzyme and the fluorescently labeled substrate are diluted to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or vehicle (DMSO) to the wells of the microplate.
-
Add the diluted PDE enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Detection: The binding agent is added to stop the reaction and to bind the fluorescently labeled monophosphate product.
-
Data Acquisition: The fluorescence polarization of each well is measured using a plate reader.
-
Data Analysis: The percentage of PDE inhibition for each inhibitor concentration is calculated relative to the control wells (containing no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Cyclic nucleotide signaling pathway and the action of PDE inhibitors.
Caption: A typical experimental workflow for determining PDE inhibitor IC50 values.
Conclusion
The data presented unequivocally demonstrates the high selectivity of this compound for the PDE2A enzyme. This characteristic distinguishes it from non-selective inhibitors like IBMX and theophylline, which affect a broader range of phosphodiesterases. For researchers investigating the specific roles of PDE2A in cellular signaling and disease, this compound serves as a precise pharmacological tool. Conversely, non-selective inhibitors remain useful for studies requiring broad-spectrum PDE inhibition. The choice of inhibitor should, therefore, be guided by the specific experimental objectives and the desired level of target engagement.
References
Unveiling In Vivo Target Engagement: A Comparative Guide to PF-05180999
For researchers, scientists, and drug development professionals, establishing confident in vivo target engagement is a critical milestone in the journey of therapeutic discovery. This guide provides a comprehensive comparison of the selective phosphodiesterase 2A (PDE2A) inhibitor, PF-05180999, with alternative compounds, supported by experimental data to illuminate its performance in preclinical models.
This document delves into the quantitative validation of this compound's interaction with its intended biological target within a living organism. Through a structured presentation of data, detailed experimental methodologies, and visual representations of complex biological processes, this guide aims to offer an objective resource for evaluating the utility of this compound in neuroscience research and development.
At a Glance: Performance Comparison of PDE Inhibitors
To facilitate a clear and concise comparison, the following tables summarize the key performance indicators of this compound against a novel selective PDE2A inhibitor, Hcyb1, and a non-selective PDE inhibitor, 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity |
| This compound | PDE2A | 1.6[1] | 4.2 (rat), 8.4 (dog), 5.5 (monkey) | High selectivity over other PDEs (e.g., >1200-fold vs. PDE10A)[1] |
| Hcyb1 | PDE2A | 570 | Not Reported | Highly selective (>250-fold against other PDEs) |
| IBMX | Broad Spectrum PDE | PDE1: 19,000, PDE2: 50,000, PDE3: 18,000, PDE4: 13,000, PDE5: 32,000 | Not Reported | Non-selective |
Table 1: In Vitro Potency and Selectivity of PDE Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of this compound, Hcyb1, and IBMX against their respective phosphodiesterase (PDE) targets.
| Compound (Dose) | Test | Outcome Measure | Result |
| This compound (3 mg/kg) | Forced Swim Test (Mouse) | Immobility Time | Significant Decrease[2][3] |
| Hcyb1 (3 mg/kg) | Forced Swim Test (Mouse) | Immobility Time | Significant Decrease[2][3] |
| This compound (3 mg/kg) | Elevated Plus Maze (Mouse) | Time in Open Arms | Significant Increase[2][3] |
| Hcyb1 (3 mg/kg) | Elevated Plus Maze (Mouse) | Time in Open Arms | Significant Increase[2][3] |
Table 2: Comparative Efficacy in Animal Models of Anxiety and Depression. This table summarizes the behavioral effects of this compound and Hcyb1 in established rodent models.
| Compound (Dose) | Tissue | Analyte | Result |
| This compound (3 mg/kg) | Mouse Hippocampus | cGMP Levels | Significant Increase[2] |
| Hcyb1 (3 mg/kg) | Mouse Hippocampus | cGMP Levels | Significant Increase[2] |
| This compound (3 mg/kg) | Mouse Hippocampus | cAMP Levels | Significant Increase[2] |
| Hcyb1 (3 mg/kg) | Mouse Hippocampus | cAMP Levels | Significant Increase[2] |
Table 3: In Vivo Target Engagement Measured by Second Messenger Levels. This table shows the impact of this compound and Hcyb1 on the hippocampal levels of the second messengers, cGMP and cAMP, providing direct evidence of PDE2A inhibition in the brain.
Illuminating the Mechanism: Signaling Pathways and Experimental Designs
To visually articulate the complex biological pathways and experimental workflows discussed, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of PDE2A Inhibitors: PF-05180999 and BAY 60-7550
This guide provides a comparative analysis of the pharmacokinetic profiles of two prominent phosphodiesterase 2A (PDE2A) inhibitors, PF-05180999 and BAY 60-7550. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to aid in the evaluation and selection of these compounds for research purposes. The information herein is based on a review of publicly available scientific literature.
Introduction to PDE2A Inhibition
Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] A key feature of PDE2A is its allosteric activation by cGMP, which enhances the hydrolysis of cAMP.[3][4] This positions PDE2A as a critical regulator of the crosstalk between cAMP and cGMP signaling pathways.[3][4] Inhibition of PDE2A can lead to increased intracellular levels of both cyclic nucleotides, which are important second messengers in a variety of physiological processes, including neuronal function and cardiovascular homeostasis.[5] Consequently, PDE2A inhibitors are being investigated for their therapeutic potential in a range of disorders, from neurological conditions to cardiovascular diseases.
Pharmacokinetic Data Summary
The following table summarizes the available preclinical pharmacokinetic data for this compound and BAY 60-7550. It is important to note that the data for each compound have been compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | BAY 60-7550 | Species | Administration Route |
| Oral Bioavailability | Good | Suboptimal | Rat/Mouse | Oral |
| Brain Penetration | Unbound brain/unbound plasma levels approaching unity | Poor | Rat/Mouse | Not Specified |
| Key Observations | Preclinical data supported progression to clinical trials. | Pharmacokinetic properties have limited its clinical utility. | - | - |
Data for this table is inferred from qualitative descriptions in the cited literature. Specific quantitative values for direct comparison were not available in the public domain.
Experimental Protocols
The following sections describe generalized experimental protocols typical for the determination of the pharmacokinetic parameters of small molecule inhibitors like this compound and BAY 60-7550 in preclinical rodent models.
Oral Bioavailability Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of a PDE2A inhibitor following oral administration in rats.
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weighing between 200-250g. Animals are fasted overnight prior to dosing.
Dosing:
-
Intravenous (IV) Administration: The compound is formulated in a suitable vehicle (e.g., a mixture of DMSO and PEG400) and administered as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
Oral (PO) Administration: The compound is suspended or dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered as a single dose (e.g., 5-10 mg/kg) via oral gavage.
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
Bioanalytical Method: The concentration of the PDE2A inhibitor in plasma samples is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Terminal half-life (t1/2)
-
Oral bioavailability (F%), calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
LC-MS/MS Bioanalytical Method for Quantification in Plasma
Objective: To accurately quantify the concentration of the PDE2A inhibitor in plasma samples.
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add an internal standard (a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Precipitate proteins by adding a larger volume of a cold organic solvent (e.g., acetonitrile).
-
Vortex the samples to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column of appropriate dimensions.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: A constant flow rate suitable for the column dimensions.
-
Injection Volume: A small, fixed volume of the prepared sample supernatant.
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards.
-
The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizations
PDE2A Signaling Pathway
Caption: PDE2A signaling pathway illustrating the interplay between cGMP and cAMP.
Experimental Workflow for Pharmacokinetic Study
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Upregulation of Phosphodiesterase 2A Augments T Cell Activation by Changing cGMP/cAMP Cross-Talk [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. PDE2A2 regulates mitochondria morphology and apoptotic cell death via local modulation of cAMP/PKA signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of PF-05180999 and Rolipram for Memory Enhancement
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent Phosphodiesterase Inhibitors
The quest for effective cognitive enhancers has led to significant interest in the role of phosphodiesterase (PDE) inhibitors. By preventing the degradation of cyclic nucleotides like cAMP and cGMP, these inhibitors can modulate signaling pathways crucial for synaptic plasticity and memory formation. This guide provides a detailed comparison of two such inhibitors: PF-05180999, a selective PDE2A inhibitor, and rolipram (B1679513), a well-characterized PDE4 inhibitor. While no direct head-to-head clinical or preclinical studies have been published, this guide synthesizes available data to offer an objective comparison of their mechanisms, efficacy in preclinical models, and potential therapeutic windows.
At a Glance: Key Differences and Similarities
| Feature | This compound | Rolipram |
| Primary Target | Phosphodiesterase 2A (PDE2A) | Phosphodiesterase 4 (PDE4) |
| Second Messenger(s) Affected | Increases both cAMP and cGMP | Primarily increases cAMP |
| Preclinical Efficacy | Enhances long-term memory and reverses NMDA antagonist-induced deficits. | Improves long-term memory in various models, including those of neurodegeneration. |
| Reported Side Effects | Clinical trials for migraine were terminated due to safety concerns.[1][2][3] | Narrow therapeutic window with significant side effects including nausea and vomiting.[4][5][6] |
| Clinical Development Status | Discontinued after Phase 1 trials for migraine and schizophrenia.[2][3] | Extensively used as a preclinical tool; not approved for clinical use due to side effects.[4] |
Mechanism of Action: Targeting Different Hubs in Cellular Signaling
Both this compound and rolipram enhance memory by modulating cyclic nucleotide signaling, but they do so by targeting different PDE isozymes, leading to distinct downstream effects.
This compound: A Dual Approach through PDE2A Inhibition
This compound is a potent and selective inhibitor of PDE2A.[7] PDE2A is unique in that it can hydrolyze both cAMP and cGMP. By inhibiting PDE2A, this compound leads to an elevation of both of these second messengers, which can then activate their respective downstream signaling cascades, including the cGMP-dependent protein kinase (PKG) and the cAMP-dependent protein kinase (PKA) pathways. This dual action is believed to contribute to its effects on synaptic plasticity and memory enhancement.
Rolipram: Targeting the cAMP Pathway via PDE4 Inhibition
Rolipram selectively inhibits PDE4, an enzyme primarily responsible for the hydrolysis of cAMP.[5] By blocking PDE4, rolipram increases intracellular cAMP levels, leading to the activation of PKA. Activated PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that plays a critical role in the formation of long-term memories.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. PF 5180999 - AdisInsight [adisinsight.springer.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. The antidepressant and antiinflammatory effects of rolipram in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Liposomal Rolipram Formulation for Clinical Application to Reduce Emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of PF-05180999
This document provides crucial safety and logistical guidance for the proper disposal of PF-05180999, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor intended for laboratory research use only.[1][2] Adherence to these procedures is vital for ensuring personnel safety and environmental compliance.
Disclaimer: The following procedures are based on general best practices for handling hazardous research chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for protocols specific to your location and circumstances. This guide is intended to supplement, not replace, these official documents.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective garment.
-
Respiratory Protection: A suitable respirator should be used if handling the compound as a powder or if aerosolization is possible. All handling of the solid compound should occur in a certified chemical fume hood.[3]
In the event of exposure, immediately follow the precautionary statements provided in the safety data sheet, which include rinsing skin and eyes and moving to fresh air if inhaled.[4]
II. Waste Characterization
Proper disposal necessitates accurate waste characterization. This compound is classified as a hazardous substance. The following table summarizes key data relevant to its disposal.
| Property | Data | Reference |
| Chemical Name | 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1][2]triazine | [2] |
| Molecular Formula | C₁₉H₁₇F₃N₈ | |
| UN Number | 2811 | [4] |
| Hazard Class | 6.1 (Toxic Solid) | [4] |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Precautionary Statements | P280, P302+P352, P304+P340, P305+P351+P338 | [4] |
III. Disposal Procedures
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound, contaminated consumables (e.g., weighing papers, pipette tips), and contaminated PPE in a dedicated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.[3]
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO or ethanol) should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Step 2: Waste Container Labeling
All waste containers must be clearly labeled with a hazardous waste tag as soon as the first item of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any other constituents of the waste (e.g., solvents).
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Toxic).
-
The date accumulation started.
-
The name and contact information of the generating researcher or laboratory.[3]
Step 3: Storage of Hazardous Waste
-
Store waste containers in a designated, secure satellite accumulation area within or near the laboratory.
-
Ensure containers are tightly closed when not in use.
-
Store in a well-ventilated area, away from incompatible materials.[3]
Step 4: Requesting Waste Pickup
-
Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[3]
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Assess the Spill: For small spills that you are trained to handle, proceed with cleanup. For large spills, or if you are unsure, contact your institution's EHS or emergency response team immediately.
-
Cleanup:
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material and contaminated cleaning supplies in a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent.[3]
-
V. Experimental Protocols and Visualizations
Currently, there are no specific experimental protocols cited for the disposal of this compound. The following diagram illustrates the general decision-making workflow for its proper disposal.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistical Information for Handling PF-05180999
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PF-05180999, a potent phosphodiesterase 2A (PDE2A) inhibitor. Given that a specific Safety Data Sheet (SDS) is not publicly available, the following guidance is based on best practices for handling potent, non-radiolabeled research compounds and investigational drugs.[1][2] This information should supplement a thorough risk assessment conducted by the user and adhere to all institutional and regulatory protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The required level of PPE is dictated by the specific laboratory procedure, the quantity of the compound being handled, and its physical form (e.g., powder or solution).
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable solid-front lab coat with tight-fitting cuffs- Double chemical-resistant gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of a potent powder. Full respiratory protection and double-gloving provide maximum protection against exposure.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Laboratory coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but there is a potential for splashes and spills.[1] |
| General Laboratory Use | - Laboratory coat- Safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile)- Closed-toe shoes and long pants | Standard laboratory practice to prevent accidental skin and eye exposure.[3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is critical. Always handle this compound within a certified chemical fume hood or other appropriate containment device.
Workflow for Handling this compound
Caption: Figure 1 outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of investigational drugs like this compound is crucial to prevent environmental contamination and ensure regulatory compliance.[4] All waste materials that have come into contact with this compound should be considered hazardous waste.
| Waste Type | Disposal Protocol | Key Considerations |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed, labeled bag or container for hazardous waste. | Assume all disposable items that have come into contact with the compound are contaminated.[1] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | The container should be clearly labeled with the chemical name and concentration.[1] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | Minimize handling of contaminated items and do not overfill waste containers.[1] |
| Unused Compound | - Dispose of through a certified hazardous waste vendor. | Ensure the container is compatible with the chemical and clearly labeled as a potent compound.[1] |
All disposal procedures must be in accordance with local, state, and federal regulations.[4][5] Used or unused investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA).[4]
Logical Relationship for Waste Segregation
Caption: Figure 2 illustrates the proper segregation of different waste types generated during the handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | EU [sdsmanager.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
